Erlose
Description
This compound has been reported in Nostoc ellipsosporum with data available.
principle constituent of coupling sugar which is prepared from starch & sucrose; similar taste to cane suga
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVCFHXLWDDRHG-KKNDGLDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927037 | |
| Record name | Glucosylsucrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13101-54-7 | |
| Record name | Erlose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13101-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosylsucrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013101547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucosylsucrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERLOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3UYO172PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Structure of Erlose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlose, a non-reducing trisaccharide, is a carbohydrate of increasing interest in the fields of nutrition, food science, and potentially, therapeutics. Composed of two glucose units and one fructose unit, it is naturally found in honey and honeydew produced by aphids.[1] Its structural similarity to sucrose, coupled with a lower cariogenic potential, has positioned it as a subject of research for its applications as a sugar substitute and potential prebiotic. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis and analysis.
Chemical Structure of this compound
This compound is a trisaccharide with the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of 504.44 g/mol .[2][3] Its systematic name is α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside.[4] This nomenclature precisely describes its composition and the linkages between its monosaccharide units.
The structure of this compound consists of:
-
Two α-D-glucose units.
-
One β-D-fructose unit.
The glycosidic linkages that bond these monosaccharides are:
-
An α-(1→4) linkage between the two glucose units, forming a maltose subunit.
-
An α-(1→2) linkage between the second glucose unit and the fructose unit, which is the same linkage found in sucrose.[5]
Essentially, this compound can be considered as a sucrose molecule where a glucose molecule is attached to the glucose moiety of sucrose at the 4-position.[5]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing key quantitative data for researchers.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₂O₁₆ | [2][6][7] |
| Molecular Weight | 504.44 g/mol | [2][3][6] |
| CAS Number | 13101-54-7 | [2][6][7] |
| Systematic Name | α-D-Glc-(1→4)-α-D-Glc-(1→2)-β-D-Fru | [2][4] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 105 °C | [6] |
| Boiling Point | 889.2 °C at 760 mmHg | [6] |
| Density | 1.81 g/cm³ | [6] |
| Solubility in Water | 50 mg/mL, clear to slightly hazy | [2][6] |
| Optical Activity [α]20/D | +108.5° to +112.0° (c = 0.84% in water) | [2] |
| Hydrogen Bond Donor Count | 11 | [6] |
| Hydrogen Bond Acceptor Count | 16 | [6] |
| Rotatable Bond Count | 8 | [6] |
Experimental Protocols
Enzymatic Synthesis of this compound using Levansucrase
This protocol describes the synthesis of this compound from sucrose and maltose using levansucrase, an enzyme known for its transfructosylating activity.
Materials:
-
Levansucrase (e.g., from Bacillus subtilis)
-
Sucrose
-
Maltose
-
Sodium acetate buffer (pH 6.0)
-
Deionized water
-
Reaction vessel with temperature and agitation control
-
Quenching reagent (e.g., heat or pH adjustment)
-
Purification system (e.g., column chromatography with activated carbon or ion-exchange resin)
Procedure:
-
Substrate Solution Preparation: Prepare a concentrated solution of sucrose and maltose in sodium acetate buffer. A high total solute concentration (e.g., 240 g/L) is recommended to favor the transferase reaction over hydrolysis.[7] The ratio of sucrose to maltose can be optimized, with ratios around 1:1 being a good starting point.
-
Enzymatic Reaction:
-
Equilibrate the substrate solution to the optimal temperature for the levansucrase activity (typically around 37-50 °C).
-
Add the levansucrase to the substrate solution to initiate the reaction. The enzyme concentration should be optimized for efficient conversion.
-
Incubate the reaction mixture with constant stirring for a predetermined time (e.g., 1-24 hours). Monitor the reaction progress by periodically analyzing samples for the formation of this compound and the consumption of sucrose.
-
-
Reaction Termination: Deactivate the enzyme to stop the reaction. This can be achieved by heating the reaction mixture (e.g., to 100 °C for 10 minutes) or by rapidly changing the pH.
-
Purification of this compound:
-
Remove the deactivated enzyme and any precipitated material by centrifugation or filtration.
-
The resulting solution will contain this compound, unreacted substrates (sucrose, maltose), and byproducts (glucose, fructose, and potentially levan).
-
Purify this compound from this mixture using column chromatography. A common method involves using an activated carbon column, eluting with a water-ethanol gradient to separate the different sugars. Ion-exchange chromatography can also be employed.
-
-
Product Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol outlines a general method for the quantification of this compound in a sample, adaptable for reaction monitoring or analysis in food matrices.
Instrumentation and Materials:
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Carbohydrate analysis column (e.g., an amino- or amide-bonded silica column, or an ion-exchange column in lead(II) form).
-
Mobile phase: Acetonitrile/water gradient for amino/amide columns, or deionized water for ion-exchange columns.
-
This compound standard of known purity.
-
Sample preparation reagents (e.g., deionized water, solvents for extraction, filters).
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in deionized water at known concentrations to generate a calibration curve.
-
Sample Preparation:
-
For liquid samples (e.g., from a synthesis reaction), dilute an aliquot with deionized water to a concentration within the range of the calibration curve.
-
For solid or semi-solid samples (e.g., honey), dissolve a known weight of the sample in deionized water, and if necessary, perform a solid-phase extraction (SPE) to remove interfering substances like proteins and lipids.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A column specifically designed for carbohydrate analysis.
-
Mobile Phase: For a typical amino column, a gradient of acetonitrile and water (e.g., starting at 80:20 and decreasing the acetonitrile concentration) is used. For an ion-exchange column, isocratic elution with high-purity water is common.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Injection Volume: Typically 10-20 µL.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve generated from the standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.
Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., D₂O).
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the purified this compound sample in approximately 0.6 mL of D₂O in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
The anomeric protons of the three sugar residues will appear as distinct signals in the downfield region (typically 4.5-5.5 ppm). The coupling constants (J-values) of these signals provide information about the stereochemistry of the glycosidic linkages (α or β).
-
The remaining ring protons will appear in the more crowded upfield region (typically 3.2-4.2 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
The anomeric carbons will resonate in the downfield region (typically 90-110 ppm).
-
The other ring carbons will appear in the region of 60-85 ppm.
-
-
2D NMR Spectroscopy:
-
To fully assign all proton and carbon signals and confirm the connectivity, acquire two-dimensional NMR spectra such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages between the sugar units. For instance, a correlation between the anomeric proton of one glucose unit and C4 of the other glucose unit would confirm the (1→4) linkage. Similarly, a correlation between the anomeric proton of the second glucose and C2 of the fructose would confirm the (1→2) linkage.
-
-
Visualizations
Caption: Enzymatic synthesis of this compound via transfructosylation.
Conclusion
This compound presents a fascinating structure with properties that make it a compelling subject for research in various scientific disciplines. This guide has provided a detailed overview of its chemical nature, quantitative physicochemical data, and foundational experimental protocols for its synthesis and analysis. The provided methodologies for enzymatic synthesis, HPLC quantification, and NMR structural elucidation offer a solid starting point for researchers and professionals in drug development and food science to explore the potential of this unique trisaccharide. As research continues, a deeper understanding of its biological activities and potential applications is anticipated to emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. The regulation of trehalose metabolism in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbohydrate metabolism genes and pathways in insects: insights from the honey bee genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Production of Maltosylfructose (this compound) with Levansucrase from Bacillus Subtilis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
The Occurrence and Analysis of Erlose: A Technical Guide to Its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlose, a non-reducing trisaccharide composed of two glucose units and one fructose unit (α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside), is a naturally occurring carbohydrate found in various biological sources.[1] Its presence, often alongside other complex sugars, provides valuable insights into the botanical and geographical origins of natural products and the metabolic processes of certain organisms. This technical guide provides an in-depth overview of the primary natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.
Natural Sources of this compound
The principal natural reservoirs of this compound are products derived from honey bees, particularly honey and royal jelly. Its formation is intricately linked to the enzymatic activities within these insects and the nectar or honeydew they collect.
Honey
This compound is a known constituent of various types of honey, with its concentration often serving as a distinguishing marker.[2] It is typically found in higher concentrations in honeydew honey compared to blossom honey.[2] Honeydew is a sugar-rich excretion from phloem-feeding insects of the order Hemiptera, which is collected by bees.[3] The presence of this compound, along with other trisaccharides like melezitose and raffinose, is a key indicator of honeydew honey.[2]
Royal Jelly
Royal jelly, the exclusive food of queen bees, is another significant natural source of this compound.[4][5] While fructose and glucose are the predominant sugars in royal jelly, this compound is present as a minor but important carbohydrate.[5] The concentration of this compound in royal jelly can be influenced by the floral sources available to the bees.[4]
Quantitative Data on this compound Concentration
The concentration of this compound in its natural sources can vary considerably depending on factors such as the botanical origin of the nectar or honeydew, geographical location, and the specific species of bee or insect involved. The following table summarizes quantitative data from various studies.
| Natural Source | Specific Type/Origin | This compound Concentration | Reference |
| Honey | Jujube Honey (Morocco) | 0.146% to 2.776% | [6] |
| Algerian Honeys | 0.01% to 2.35% | [7] | |
| Royal Jelly | N/A | Minor sugar component | [4][5] |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in complex natural matrices like honey and royal jelly requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.
Sample Preparation for Honey and Royal Jelly
-
Dilution: Accurately weigh a representative sample of honey or royal jelly.
-
Dissolve the sample in deionized water to a known concentration (e.g., 10 mg/mL).[8]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a robust method for the analysis of sugars that lack a UV chromophore.
-
Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an amino-propyl bonded silica column (e.g., Phenomenex Luna NH2, 5 µm, 250 mm x 4.6 mm), is typically used for the separation of polar compounds like sugars.[9]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly employed. A typical mobile phase composition is acetonitrile:water (78:22, v/v).[9]
-
Flow Rate: A flow rate of around 1.0 mL/min is generally used.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 35 °C, to ensure reproducible retention times.[9]
-
Injection Volume: A small volume, typically 10-20 µL, of the filtered sample is injected.
-
ELSD Detector Settings:
Other Analytical Techniques
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique offers high sensitivity and resolution for carbohydrate analysis and has been used to determine sugar profiles in honey.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for sugar analysis after a derivatization step to make the sugars volatile. It has been employed to identify this compound as a marker in honeydew honeys.[2]
Biosynthesis of this compound
The formation of this compound in nature is primarily an enzymatic process involving the transfer of a glucose molecule. In insects, this is carried out by α-glucosidases through a transglucosylation reaction.
Enzymatic Synthesis of this compound
The biosynthesis of this compound from sucrose is catalyzed by the enzyme α-glucosidase. This enzyme hydrolyzes the α-(1→2) glycosidic bond in sucrose and transfers the released glucose moiety to another sucrose molecule, forming an α-(1→4) linkage. This process is a key metabolic function in certain insects, allowing them to modify the sugar composition of the phloem sap they consume.[1]
Caption: Biosynthesis of this compound via the transglucosylation activity of α-glucosidase.
Conclusion
This compound is a naturally occurring trisaccharide predominantly found in honey, especially honeydew varieties, and royal jelly. Its presence and concentration are valuable indicators for the quality and origin of these natural products. The analysis of this compound is reliably achieved through advanced chromatographic techniques such as HPLC-ELSD. The biosynthesis of this compound is an enzymatic process driven by the transglucosylation activity of α-glucosidases, highlighting a fascinating aspect of insect metabolism. This guide provides a comprehensive technical foundation for researchers and professionals engaged in the study and application of natural products and their carbohydrate constituents.
References
- 1. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN106501408A - A kind of honey adulteration detection method based on HPLC ELSD and partial least squares discriminant analysis method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Current Status of the Bioactive Properties of Royal Jelly: A Comprehensive Review with a Focus on Its Anticancer, Anti-Inflammatory, and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC sugar profiles of Algerian honeys [agris.fao.org]
- 8. Honey Quality Testing Method using HPLC-UV & SEDEX LT-ELSD - SEDERE [sedere.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Erlose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlose, a trisaccharide composed of two glucose units and one fructose unit (α-D-Glc-(1→4)-α-D-Glc-(1→2)-β-D-Fru), is a naturally occurring carbohydrate found in substances such as honey and royal jelly.[1] As a structural isomer of melezitose, it is of increasing interest in the fields of biochemistry and pharmacology. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to support research and development activities.
Physical Properties of this compound
This compound is typically a white to off-white crystalline powder.[2] Its physical characteristics are fundamental to its handling, formulation, and application in various scientific contexts.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1][2][3][4] |
| Molecular Weight | 504.44 g/mol | [1][2][3][4] |
| CAS Number | 13101-54-7 | [1][2][3][4] |
| Appearance | White to off-white powder | [2][5] |
| Melting Point | This compound I: 80.0 - 80.5 °C this compound II: 136.5 - 137.0 °C Other reported: 105 °C | [6][7] |
| Solubility | Water: ≥ 50 mg/mL | [2][5][8][9] |
| Optical Rotation [α]20/D | +108.5° to +112.0° (c=0.84% in water) | [2][10] |
| Density (Predicted) | 1.81 ± 0.1 g/cm³ | [9][11] |
| pKa (Predicted) | 12.70 ± 0.70 | [9] |
| Boiling Point (Predicted) | 889.2 ± 65.0 °C | [9][11] |
| Flash Point (Predicted) | 491.6 °C | [11] |
Note: this compound exists in two different hydrated crystalline forms, this compound I and this compound II, which exhibit different melting points.[6]
Chemical Properties of this compound
The chemical behavior of this compound is dictated by its trisaccharide structure, containing glycosidic bonds that are susceptible to hydrolysis. It is recognized for its stability under certain conditions and its utility as a reference compound in food science.
| Property | Description | References |
| Synonyms | α-D-Glc-(1→4)-α-D-Glc-(1→2)-β-D-Fru, α-Maltosyl β-fructofuranoside, Fructomaltose, Glucosylsucrose | [1][2][3][8] |
| Stability & Storage | Moisture sensitive. Store desiccated at -20°C to 8°C. | [1][2][5][8][9] |
| Reactivity | Susceptible to hydrolysis of its glycosidic bonds under acidic conditions or by specific enzymes to yield glucose and fructose. Can be synthesized enzymatically. | [11][12][13] |
| Applications | Used in studies of dietary preferences of insects, as a reference compound in food analysis (e.g., honey, royal jelly), and as a potential substitute sweetener. | [2][3][5][8][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of this compound.
Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a powdered solid like this compound using a melting point apparatus.[7]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine, powdered form to ensure uniform heat distribution.[3]
-
Capillary Tube Loading: Load a small amount of the powdered this compound into a capillary tube, ensuring a packed column height of 2-3 mm.[1][7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1]
-
Heating:
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid is observed (the onset of melting).
-
Record the temperature at which the entire sample has melted into a clear liquid (the clear point).
-
The melting range is the interval between these two temperatures.[1]
-
-
Replicates: For accuracy, perform the determination in triplicate and report the average melting range.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[12]
Methodology:
-
Preparation: To a sealed container (e.g., a glass vial), add an excess amount of this compound to a known volume of distilled water.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).[12]
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID).
-
Calculation: The solubility is reported in mg/mL or mol/L at the specified temperature.
Measurement of Optical Rotation (Polarimetry)
Optical rotation is a key property for chiral molecules like this compound and is measured using a polarimeter.[4][5]
Methodology:
-
Instrument Calibration: Calibrate the polarimeter using a blank (the solvent used for the sample, in this case, water), which should give a reading of zero.[4]
-
Sample Preparation:
-
Measurement:
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = (100 × α) / (l × c) Where:
-
α = observed angle of rotation in degrees
-
l = path length of the sample tube in decimeters
-
c = concentration of the solution in g/100 mL
-
Visualizations
This compound Molecular Structure
The following diagram illustrates the chemical structure of this compound, highlighting its constituent monosaccharide units.
Caption: Chemical linkage of monosaccharide units in this compound.
Experimental Workflow for Physicochemical Property Determination
This diagram outlines the general workflow for the experimental determination of the key physical properties of this compound.
Caption: Generalized workflow for physical property analysis.
Enzymatic Synthesis and Hydrolysis of this compound
This compound can be synthesized from sucrose via a transglucosylation reaction catalyzed by specific enzymes. Conversely, it can be hydrolyzed back to its constituent monosaccharides.
Caption: Reaction pathways for this compound synthesis and hydrolysis.
References
- 1. ursinus.edu [ursinus.edu]
- 2. thinksrs.com [thinksrs.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. quora.com [quora.com]
- 7. scribd.com [scribd.com]
- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 9. westlab.com [westlab.com]
- 10. rudolphresearch.com [rudolphresearch.com]
- 11. rudolphresearch.com [rudolphresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. Hydrolysis - Wikipedia [en.wikipedia.org]
The Biological Role of Erlose in Insect Honeydew: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Honeydew, a sugar-rich excretion from phloem-feeding insects of the order Hemiptera, such as aphids and mealybugs, is a critical substance in various ecological interactions. A key, yet often overlooked, component of this excretion is the trisaccharide erlose. This technical guide provides an in-depth exploration of the biological role of this compound, covering its synthesis, its quantitative presence in the honeydew of various insect species, and its multifaceted physiological and behavioral effects on both the producing insects and the diverse array of organisms that interact with honeydew. Detailed experimental protocols for the analysis of this compound and diagrams of relevant biological pathways are included to facilitate further research in this area. Understanding the nuances of this compound's role can provide novel insights for pest management strategies and the development of new bioactive compounds.
Introduction
Phloem-feeding insects ingest vast quantities of plant sap to acquire essential amino acids, which are present in low concentrations. This sap, however, is overwhelmingly rich in sucrose, leading to significant osmotic stress. To counteract this, these insects have evolved a sophisticated biochemical mechanism to convert excess sucrose into a variety of oligosaccharides, which are then excreted in honeydew. Among these oligosaccharides is this compound (O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside), a trisaccharide isomer of melezitose. While melezitose has been more extensively studied due to its significant impact on apiculture, this compound plays a crucial, albeit more subtle, role in the biology of the producing insect and the surrounding ecosystem. This guide aims to consolidate the current knowledge on the biological significance of this compound in insect honeydew.
This compound Synthesis and Osmoregulation
The synthesis of this compound is a primary strategy for hemipterans to mitigate the high osmotic pressure exerted by the large amounts of ingested sucrose. This biochemical conversion is primarily carried out by gut-associated enzymes, specifically α-glucosidases and transfructosylases.
The Enzymatic Pathway of this compound Synthesis
The synthesis of this compound from sucrose is a transglucosylation reaction catalyzed by a gut sucrase with transglucosidase activity. In the pea aphid, Acyrthosiphon pisum, this enzyme, identified as APS1, is a membrane-bound α-glucosidase.[1] This enzyme hydrolyzes sucrose into glucose and fructose and, at high sucrose concentrations, transfers the glucose moiety to another sucrose molecule to form oligosaccharides like this compound.[2] The production of these larger sugar molecules from smaller, more osmotically active ones, is a key osmoregulatory mechanism.[3]
Quantitative Analysis of this compound in Honeydew
The concentration of this compound in honeydew varies significantly among different species of phloem-feeding insects. This variation is influenced by the insect species, its developmental stage, and the host plant.
Data Presentation
The following table summarizes the proportion of this compound and other major sugars in the honeydew of several hemipteran species.
| Hemipteran Species | Host Plant | Glucose (%) | Fructose (%) | Sucrose (%) | This compound (%) | Melezitose (%) | Reference |
| Cinara pectinatae | Abies alba | 11 ± 3 | 17 ± 2 | 16 ± 4 | 10 ± 3 | 25 ± 7 | [3] |
| Cinara confinis | Abies alba | 12 ± 2 | 19 ± 3 | 18 ± 3 | 8 ± 2 | 21 ± 5 | [3] |
| Cinara piceae | Picea abies | 8 ± 2 | 12 ± 2 | 10 ± 3 | 5 ± 2 | 48 ± 13 | [3] |
| Cinara pilicornis | Picea abies | 10 ± 2 | 15 ± 2 | 12 ± 2 | 7 ± 2 | 36 ± 8 | [3] |
| Physokermes piceae | Picea abies | 15 ± 3 | 22 ± 4 | 20 ± 4 | 6 ± 2 | 15 ± 5 | [3] |
| Physokermes hemicryphus | Picea abies | 18 ± 4 | 25 ± 5 | 23 ± 5 | 4 ± 1 | 10 ± 4 | [3] |
| Aphis fabae | Vicia faba | Present | Present | Present | Low | Dominant | [4] |
Values are presented as mean ± standard deviation.
Experimental Protocols
Accurate quantification of this compound and other sugars in honeydew is crucial for understanding its biological role. High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS/MS) are the most common and reliable methods.
Honeydew Collection
-
Place insects on a host plant or artificial diet.
-
Position a sterile collection surface (e.g., aluminum foil, Parafilm) beneath the insects to collect excreted honeydew droplets.
-
Collect the honeydew at regular intervals to minimize evaporation and microbial degradation.
-
Store collected honeydew at -20°C or below until analysis.
Sample Preparation for HILIC-MS/MS Analysis
-
Wash the collection surface with a known volume of hot (80°C) ultrapure water.
-
Sonicate the sample to ensure complete dissolution of the sugars.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
The sample is now ready for injection into the HILIC-MS/MS system.
HILIC-MS/MS Method for Sugar Analysis
-
Column: A HILIC-amide column is suitable for separating polar compounds like sugars.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Mass spectrometry in either positive or negative ion mode, with optimized conditions for each sugar.
-
Quantification: Use of external calibration curves with certified standards for each sugar, including this compound. Limits of quantitation can be as low as 0.05 mg/L for some sugars.[1][5]
Biological Roles of this compound
This compound, as a component of honeydew, has significant implications for the producing insect, its natural enemies, and mutualistic partners.
Physiological Effects on Consuming Insects
Honeydew serves as a crucial energy source for many insects, including parasitoids and predators of the honeydew producers. The sugar composition of honeydew can significantly impact the longevity and fecundity of these beneficial insects. While sucrose, glucose, and fructose are generally readily metabolized, the effects of oligosaccharides like this compound can be species-specific. Some studies suggest that certain oligosaccharides can be less nutritious or even detrimental to some parasitoid species. However, for many natural enemies, the overall carbohydrate content of honeydew provides a vital energy source that increases their lifespan and reproductive output, thereby enhancing their efficacy as biological control agents.[6][7]
Role in Ant-Aphid Mutualism
The composition of honeydew is a key factor in mediating the mutualistic relationship between aphids and ants. Ants "tend" aphids, protecting them from predators and parasites in exchange for a constant supply of honeydew. The specific sugars in honeydew can influence ant foraging behavior and preference. While melezitose is a well-known attractant and reward for ants, the role of this compound is less defined but contributes to the overall nutritional value of the honeydew, making it a more attractive and reliable food source for the ant colony.
This compound as a Kairomone
Honeydew can act as a kairomone, a chemical signal that benefits the receiver but not the emitter, by guiding natural enemies to their prey. Volatile organic compounds released from honeydew, often as a result of microbial activity, can attract parasitoids and predators from a distance.[8] While specific studies focusing on this compound as a direct kairomone are limited, its presence contributes to the chemical profile of honeydew that natural enemies use for host location. Furthermore, non-volatile components of honeydew can act as contact kairomones, stimulating oviposition in parasitoids.[8]
Interaction with Insect Gut Microbiota
The gut of insects harbors a complex community of microorganisms that play vital roles in nutrition, digestion, and detoxification.[9] The high sugar content of the gut of phloem-feeders, including the presence of this compound, undoubtedly shapes the composition and metabolic activity of this microbiota. It is plausible that specific gut microbes are adapted to utilize this compound and other honeydew sugars, potentially contributing to the overall health and fitness of the host insect. Furthermore, microorganisms present in excreted honeydew can metabolize its components, leading to the production of volatile compounds that act as kairomones for natural enemies.[10]
Implications for Drug Development and Pest Management
A thorough understanding of the biological role of this compound can open new avenues for pest management and drug discovery.
-
Disruption of Osmoregulation: The enzymes responsible for this compound synthesis, such as the aphid gut sucrase, are potential targets for novel insecticides. Inhibiting these enzymes could disrupt osmoregulation, leading to insect mortality.
-
Manipulation of Natural Enemies: By understanding how this compound and other honeydew components influence the behavior of natural enemies, it may be possible to develop attractants or food supplements to enhance their efficacy in biological control programs.
-
Bioactive Compound Discovery: The unique enzymatic pathways involved in this compound synthesis in insects could be a source of novel enzymes with applications in biotechnology and the synthesis of rare sugars.
Conclusion
This compound is more than just a minor component of insect honeydew; it is a key player in a complex web of physiological and ecological interactions. Its synthesis is a vital adaptation for osmoregulation in phloem-feeding insects. As a constituent of honeydew, it contributes to the nutrition of a wide range of organisms and mediates intricate relationships between different trophic levels. Further research into the specific roles of this compound, particularly in modulating insect behavior and its interaction with gut microbiota, will undoubtedly provide valuable insights for both fundamental science and applied fields such as pest management and biotechnology. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for professionals in these fields to advance our understanding of this fascinating molecule.
References
- 1. Molecular characterisation of a candidate gut sucrase in the pea aphid, Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Living on a high sugar diet: the fate of sucrose ingested by a phloem-feeding insect, the pea aphid Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Nutritional Supplements on the Fitness of the Parasitoid Binodoxys communis (Gahan) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. visserlab.be [visserlab.be]
- 8. Honeydew Is a Food Source and a Contact Kairomone for Aphelinus mali - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Insect Symbiotic Bacteria in Metabolizing Phytochemicals and Agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Erlose in Royal Jelly: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of its Quantification, Significance as a Biomarker, and Potential Biological Roles
Introduction
Royal jelly (RJ), a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera), is renowned for its unique biological properties and its role in the development of the queen bee. While the major components of royal jelly, such as proteins (MRJPs) and fatty acids (10-HDA), have been extensively studied, the minor components, including a variety of sugars, are gaining increasing attention for their potential roles in the bioactivity and quality assessment of RJ. Among these minor sugars is the trisaccharide erlose, a key carbohydrate that, despite its relatively low concentration, serves as a significant indicator of royal jelly's authenticity and the feeding practices of the honeybee colony.
This technical guide provides a comprehensive overview of this compound as a component of royal jelly, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative analysis of this compound, detailed experimental methodologies for its detection, and explores its potential, though not yet fully elucidated, biological significance.
Quantitative Analysis of this compound in Royal Jelly
This compound is a trisaccharide consisting of two glucose molecules and one fructose molecule. In its natural state within royal jelly, this compound is present in trace amounts. However, its concentration can be significantly influenced by the diet of the honeybees. This variation in this compound content is a critical factor in determining the authenticity of royal jelly and detecting potential adulteration with sugar syrups.
The following table summarizes the quantitative data on this compound content in various types of royal jelly, drawing from comparative studies. This data highlights the differences between authentic royal jelly and that produced when bees are fed artificial sugars.
Table 1: Quantitative Data of this compound in Royal Jelly
| Royal Jelly Type | This compound Content (%) | Sucrose Content (%) | Reference |
| Authentic French Royal Jelly | < 0.3% | < 1.7% | [Daniele & Casabianca, 2012][1] |
| Commercial Royal Jelly Samples | up to 2.0% | up to 3.9% | [Daniele & Casabianca, 2012][1] |
| Royal Jelly from Bees Fed Cane or Beet Sugar | up to 1.7% | up to 5.1% | [Daniele & Casabianca, 2012][1] |
Note: The elevated levels of this compound and sucrose in commercial and artificially fed royal jelly samples are strong indicators of adulteration or bee feeding with sugar syrups.[2]
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in royal jelly requires precise analytical methodologies. The two primary techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
Gas Chromatography (GC) Method for Trisaccharide Analysis
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the separation and identification of sugars in royal jelly. Due to the low volatility of sugars, a derivatization step is necessary to convert them into more volatile compounds.
2.1.1. Sample Preparation and Derivatization
-
Extraction: A known weight of royal jelly (e.g., 1 gram) is homogenized in a solvent mixture, typically water and methanol, to extract the sugars.
-
Protein Precipitation: Proteins, which can interfere with the analysis, are precipitated using reagents like Carrez I and Carrez II. The sample is then centrifuged to separate the protein-free supernatant containing the sugars.
-
Derivatization (Silylation): The hydroxyl groups of the sugars are converted to trimethylsilyl (TMS) ethers. A common method involves drying the sugar extract and then reacting it with a silylating agent, such as a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in a pyridine solvent, followed by heating. This process increases the volatility of the sugars, making them suitable for GC analysis.
2.1.2. GC-MS Parameters
-
Column: A capillary column suitable for sugar analysis, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically around 250-280°C.
-
Oven Temperature Program: A programmed temperature gradient is crucial for separating the different sugars. A representative program might be:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 300°C at a rate of 10°C/minute, hold for 10 minutes.
-
-
Mass Spectrometer (MS) Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authenticated standards.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a common and reliable method for the routine analysis of sugars in royal jelly without the need for derivatization.
2.2.1. Sample Preparation
-
Dilution and Extraction: A sample of royal jelly is diluted in a mixture of deionized water and a suitable organic solvent like methanol or acetonitrile.
-
Deproteinization: Similar to the GC method, proteins are removed, often using Carrez reagents, followed by centrifugation.
-
Filtration: The resulting supernatant is filtered through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
2.2.2. HPLC-RID Parameters
-
Column: An amino-propyl bonded silica column (NH2 column) is typically used for sugar analysis (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly employed. A typical ratio is 85:15 (v/v).[3]
-
Flow Rate: A flow rate of around 1.0 - 1.4 mL/min is generally used.[3]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.[3]
-
Detector: A Refractive Index Detector (RID), which is sensitive to changes in the refractive index of the eluent as the sugar molecules pass through. The detector temperature should also be kept constant.
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from known concentrations of an this compound standard.
Logical Workflow for Royal Jelly Sugar Analysis
The following diagram illustrates the general workflow for the analysis of sugars, including this compound, in royal jelly.
Potential Biological Significance and Signaling Pathways
While the role of this compound as a biomarker for royal jelly authenticity is well-established, its direct biological effects and involvement in cellular signaling pathways are less understood and represent an area of active research interest. The biological activities of royal jelly are often attributed to its major components, but the synergistic effects of all its constituents, including minor sugars like this compound, cannot be discounted.
Indirect Evidence from Royal Jelly Studies: The Insulin/IGF-1 Signaling Pathway
Studies on the effects of whole royal jelly on lifespan extension in model organisms like Caenorhabditis elegans have implicated the insulin/IGF-1 signaling (IIS) pathway. This evolutionarily conserved pathway plays a crucial role in regulating metabolism, growth, and longevity. Research has shown that royal jelly can extend the lifespan of C. elegans by acting through the DAF-16 transcription factor, a key component of the IIS pathway.[3][4][5]
It is hypothesized that components within royal jelly may modulate this pathway, leading to increased stress resistance and longevity. While this effect has not been specifically attributed to this compound, it is plausible that the complete composition of royal jelly, including its unique sugar profile, contributes to these observed biological outcomes.
The Prebiotic Potential of this compound
Trisaccharides, such as this compound, are known to be poorly digested in the upper gastrointestinal tract of humans. This resistance to digestion allows them to reach the colon, where they can be fermented by the gut microbiota. This has led to the hypothesis that this compound may function as a prebiotic.
Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, such as Bifidobacteria and Lactobacilli. The fermentation of prebiotics by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. These SCFAs have numerous health benefits, including:
-
Providing an energy source for colonocytes.
-
Modulating the gut pH, thereby inhibiting the growth of pathogenic bacteria.
-
Possessing anti-inflammatory properties.
-
Influencing systemic metabolic processes.
While direct studies on the prebiotic effects of this compound from royal jelly are lacking, the established prebiotic nature of other trisaccharides suggests a plausible mechanism by which this compound could contribute to the overall health benefits associated with royal jelly consumption.
Conclusion and Future Directions
This compound, a minor trisaccharide in royal jelly, holds significant value for researchers and drug development professionals. Its quantification serves as a robust method for assessing the authenticity of royal jelly and detecting economically motivated adulteration. The detailed analytical protocols provided in this guide offer a foundation for the accurate and reliable measurement of this compound in royal jelly samples.
While the direct role of this compound in cellular signaling remains an open area of investigation, the potential for its involvement in pathways such as the insulin/IGF-1 signaling cascade, as suggested by studies on whole royal jelly, and its plausible function as a prebiotic, present exciting avenues for future research. Further studies are warranted to isolate this compound and investigate its specific biological activities, which could unveil novel therapeutic applications for this unique component of royal jelly. Understanding the complete bioactivity of all royal jelly components, including this compound, will be crucial for the development of standardized, high-quality royal jelly products for nutraceutical and pharmaceutical purposes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Combination of sugar analysis and stable isotope ratio mass spectrometry to detect the use of artificial sugars in royal jelly production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Artificial Sugars in Royal Jelly [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Metabolic Pathways of Trehalose and Xylose in Organisms
A Note on "Erlose": The term "this compound" does not correspond to a recognized carbohydrate in biochemical literature. It is highly probable that this is a typographical error for "trehalose" or "xylose," both of which are significant sugars with well-documented metabolic pathways in various organisms. This guide provides a comprehensive overview of the basic metabolic pathways for both trehalose and xylose to address the likely intent of the query.
The Metabolic Pathway of Trehalose
Trehalose is a non-reducing disaccharide composed of two α,α-1,1-linked glucose units. It serves as a vital energy reserve and a crucial protectant against various environmental stresses, such as desiccation, heat, and osmotic stress, in a wide range of organisms including bacteria, fungi, invertebrates, and plants.[1][2]
Trehalose Biosynthesis
There are several known pathways for trehalose biosynthesis, with the most common being the Trehalose-6-Phosphate (T6P) pathway, which is prevalent in bacteria, fungi, and plants.[2][3][4][5]
1.1.1 Trehalose-6-Phosphate (T6P) Synthase/Phosphatase Pathway (OtsA-OtsB or TPS-TPP)
This is the most widespread pathway for trehalose synthesis.[2][3][4][5]
-
Step 1: Synthesis of Trehalose-6-Phosphate (T6P): Trehalose-6-phosphate synthase (TPS or OtsA) catalyzes the transfer of a glucose molecule from UDP-glucose (UDPG) to glucose-6-phosphate (G6P), forming trehalose-6-phosphate.[6][7]
-
Step 2: Dephosphorylation of T6P: Trehalose-6-phosphate phosphatase (TPP or OtsB) hydrolyzes the phosphate group from T6P to yield trehalose and inorganic phosphate.[6]
In plants, T6P itself is a critical signaling molecule that regulates sugar metabolism and growth in response to sucrose availability.[2][8]
1.1.2 Other Biosynthetic Pathways in Bacteria
Bacteria have evolved several other pathways for trehalose synthesis:[4][9][10]
-
Trehalose Synthase (TreS) Pathway: The enzyme trehalose synthase directly converts maltose into trehalose. This reaction is reversible.[11]
-
TreY-TreZ Pathway: This pathway utilizes starch or glycogen as a substrate. Maltooligosyltrehalose synthase (TreY) converts the reducing end of a maltooligosaccharide to a trehalose structure. Maltooligosyltrehalose trehalohydrolase (TreZ) then cleaves off the trehalose disaccharide.[3][11]
-
Trehalose Glycosyltransferring Synthase (TreT) Pathway: Found in some primitive bacteria, this pathway synthesizes trehalose from ADP-glucose and glucose.[3]
-
Trehalose Phosphorylase (TreP) Pathway: This enzyme can catalyze the reversible synthesis of trehalose from glucose-1-phosphate and glucose.[3]
Trehalose Catabolism
The breakdown of trehalose is primarily carried out by the enzyme trehalase.
-
Hydrolysis by Trehalase: Trehalase (EC 3.2.1.28) is a glycoside hydrolase that catalyzes the hydrolysis of the α,α-1,1-glycosidic bond in trehalose, releasing two molecules of glucose.[12] This glucose can then enter central metabolic pathways like glycolysis. In fungi, two main types of trehalases exist: an acid trehalase and a neutral trehalase, which differ in their subcellular localization and regulatory properties.[12][13]
Quantitative Data on Trehalose Metabolism
The following tables summarize key quantitative data for enzymes involved in trehalose metabolism from various organisms.
Table 1: Kinetic Parameters of Trehalase
| Organism | Enzyme Type | Km (mM) | Vmax | Optimal pH | Optimal Temp (°C) | Reference |
| Saccharomyces cerevisiae | Neutral Trehalase (NT) | 5.7 | - | 7.0 | - | [12] |
| Thermomyces lanuginosus | Acid Trehalase | 0.57 | - | Acidic | 50 | [1] |
| Neurospora crassa | Acid Trehalase | 0.52 | 9x higher than T. lanuginosus | Acidic | 50 | [1] |
Table 2: Metabolite Concentrations in Trehalose Metabolism
| Organism | Condition | Trehalose Concentration | Trehalose-6-Phosphate (T6P) Concentration | Reference |
| Ostreococcus tauri | Dark | 1.6 mM | - | [14] |
| Saccharomyces cerevisiae | Glucose cultivation | Fluctuates with feast/famine cycle | Fluctuates with feast/famine cycle | [15] |
| Transgenic Sugarcane (otsA overexpression) | Mature stalk | ~150 nmol/g FW | ~1 nmol/g FW | [5] |
| Transgenic Sugarcane (otsB overexpression) | Mature stalk | ~25 nmol/g FW | ~12 nmol/g FW | [5] |
Experimental Protocols for Trehalose Metabolism
1.4.1 Trehalase Activity Assay
This protocol is adapted from a method for determining trehalase activity by measuring the amount of glucose produced.
-
Protein Extraction: Homogenize tissue samples in an extraction buffer (e.g., 0.1 M MES-KOH pH 6.0, 1 mM EDTA, 1 mM PMSF, 1% PVPP, 1 mM DTT).
-
Desalting: Remove endogenous glucose from the protein extract using a desalting column.
-
Enzyme Reaction:
-
Add a known amount of the desalted protein extract to a reaction buffer containing a known concentration of trehalose (e.g., 100 mM trehalose in 62.5 mM MES-KOH pH 7.0, 125 µM CaCl₂).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
Stopping the Reaction: Terminate the reaction by boiling the sample for 3 minutes.
-
Glucose Quantification:
-
Measure the amount of glucose produced using a suitable glucose assay kit (e.g., a glucose oxidase/peroxidase-based assay).
-
The amount of glucose produced is proportional to the trehalase activity in the sample.
-
1.4.2 Trehalose Concentration Assay
This protocol allows for the quantification of trehalose in biological samples.
-
Sample Preparation: Extract hemolymph or tissue homogenate and inactivate endogenous enzymes by heating (e.g., 95°C for 2 hours in 0.25 M Na₂CO₃).
-
Neutralization: Neutralize the sample with acetic acid.
-
Trehalase Digestion:
-
Incubate the sample with trehalase enzyme to hydrolyze all trehalose into glucose.
-
This incubation is typically performed overnight at 37°C.
-
-
Glucose Measurement:
-
Quantify the total glucose in the sample using a glucose assay kit (e.g., a hexokinase/G6PDH-based assay that measures NADH production at 340 nm).
-
-
Calculation: The concentration of trehalose is determined by the amount of glucose produced after trehalase digestion, accounting for any pre-existing glucose in the sample (which can be measured in a parallel sample without trehalase treatment).
Visualization of Trehalose Metabolic Pathways
Caption: Overview of trehalose synthesis and catabolism pathways.
The Metabolic Pathway of Xylose
Xylose is a five-carbon aldose sugar that is a major component of hemicellulose in plant biomass. Its metabolism is crucial for many microorganisms and is of significant interest for biotechnological applications, such as biofuel production.
Xylose Catabolic Pathways
There are several distinct pathways for the catabolism of D-xylose in organisms.[16]
2.1.1 Isomerase Pathway (Prokaryotes)
This is the most common xylose metabolic pathway in bacteria.[16][17][18]
-
Step 1: Isomerization: Xylose isomerase (XI) directly converts D-xylose to D-xylulose.[16]
-
Step 2: Phosphorylation: Xylulokinase (XK) phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[17][18]
2.1.2 Oxido-Reductase Pathway (Eukaryotes)
This pathway is predominantly found in fungi and yeasts.[16][17][18]
-
Step 1: Reduction: Xylose reductase (XR) reduces D-xylose to xylitol, typically using NADPH or NADH as a cofactor.[16][19]
-
Step 2: Oxidation: Xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose, usually with NAD+ as a cofactor.[16][19]
-
Step 3: Phosphorylation: D-xylulose is then phosphorylated by xylulokinase (XK) to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[19]
2.1.3 Oxidative Pathways (Prokaryotes)
Some prokaryotes utilize oxidative pathways for xylose metabolism.
-
Weimberg Pathway: D-xylose is oxidized to D-xylonolactone and then hydrolyzed to D-xylonic acid. A series of dehydratase and dehydrogenase reactions convert D-xylonic acid to α-ketoglutarate, an intermediate of the citric acid cycle.[16][19]
-
Dahms Pathway: This pathway shares the initial steps with the Weimberg pathway, but an aldolase cleaves an intermediate to yield pyruvate and glycolaldehyde.[16][19]
Quantitative Data on Xylose Metabolism
The following tables provide a summary of kinetic data for key enzymes in xylose metabolism.
Table 3: Kinetic Parameters of Xylose Isomerase
| Organism | Activator Ion | Km (mM) | kcat (s-1) | Reference |
| Streptomyces rubiginosus | Mg2+ | 5.0 | 3.3 | [13] |
| Thermus aquaticus | Mn2+ | - | - | [20] |
| Streptomyces violaceoruber | Mg2+ | 2.8 | 10 | [13] |
Table 4: Kinetic Parameters of Xylose Reductase
| Organism | Substrate | Cofactor | Km (mM) | kcat (s-1) | Reference |
| Candida tenuis | D-xylose | NADH | - | ~17 | [21] |
| Chaetomium thermophilum | D-xylose | NADPH | 22.3 (30°C) | 11.4 (30°C) | [22] |
| Chaetomium thermophilum | D-xylose | NADPH | 25.4 (55°C) | 35.2 (55°C) | [22] |
Table 5: Kinetic Parameters of Xylitol Dehydrogenase
| Organism | Substrate | Cofactor | Km (mM) | kcat/Km (s-1mM-1) | Reference |
| Aspergillus flavus | Xylitol | NAD+ | 16.2 | 2.88 | [10] |
| Trichoderma gamsii | Xylitol | NAD+ | 5.23 | - | [10] |
Experimental Protocols for Xylose Metabolism
2.3.1 Xylose Reductase Activity Assay
This protocol is a direct enzyme assay for determining xylose reductase activity by monitoring NADPH oxidation.
-
Preparation of Reagents:
-
250 mM Potassium phosphate buffer (pH 7.0)
-
10 mM NADPH solution
-
0.5 M D-xylose solution
-
-
Preparation of Cell Extract: Prepare a cell-free extract from cultured cells grown on a xylose-containing medium.
-
Assay Mixture:
-
In a UV-transparent cuvette, prepare a reaction cocktail containing phosphate buffer, NADPH solution, and deionized water.
-
Prepare a control cuvette without the D-xylose substrate.
-
-
Enzyme Reaction:
-
Equilibrate the cuvettes to the desired temperature in a spectrophotometer.
-
Initiate the reaction by adding the cell-free extract to both cuvettes.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of absorbance change is proportional to the xylose reductase activity. One unit of activity is defined as the amount of enzyme required to oxidize 1.0 µmole of NADPH per minute.
-
2.3.2 13C Metabolic Flux Analysis of Xylose Metabolism
This advanced technique allows for the quantification of metabolic fluxes through different pathways.
-
Cell Culture: Grow the organism of interest in a defined medium containing a known concentration of 13C-labeled xylose (e.g., [1,2-13C]xylose or [U-13C]xylose).
-
Metabolite Extraction: At a steady metabolic state, rapidly quench the metabolism and extract intracellular metabolites.
-
Derivatization and Analysis:
-
Derivatize the amino acids from the cell protein hydrolysate to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the mass isotopomer distribution of the derivatized amino acids using GC-MS.
-
-
Flux Calculation:
-
Use a computational model of the organism's metabolic network to simulate the expected mass isotopomer distributions for different flux distributions.
-
Fit the experimentally measured mass isotopomer distributions to the model to estimate the intracellular metabolic fluxes.
-
Visualization of Xylose Metabolic Pathways
Caption: Major metabolic pathways for D-xylose catabolism.
Experimental Workflow Diagram
Caption: General workflow for an enzyme activity assay.
References
- 1. A comparison of thermal characteristics and kinetic parameters of trehalases from a thermophilic and a mesophilic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trends in bacterial trehalose metabolism and significant nodes of metabolic pathway in the direction of trehalose accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional Features of TREHALOSE-6-PHOSPHATE SYNTHASE1, an Essential Enzyme in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trehalose 6-phosphate signalling and impact on crop yield - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Analysis of Trehalose Synthase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic and magnetic resonance studies of the mechanism of D-xylose isomerase. I. Binary and ternary complexes with manganese(II), substrates, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic profiling identifies trehalose as an abundant and diurnally fluctuating metabolite in the microalga Ostreococcus tauri - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic studies of Mg(2+)-, Co(2+)- and Mn(2+)-activated D-xylose isomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics and inhibition of the enzyme trehalase using a blood glucometer - American Chemical Society [acs.digitellinc.com]
- 18. musselmanlab.com [musselmanlab.com]
- 19. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 20. Comparative kinetics of D-xylose and D-glucose isomerase activities of the D-xylose isomerase from Thermus aquaticus HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Erlose in Aqueous Solutions: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of erlose in aqueous solutions. This compound, a trisaccharide composed of two glucose units and one fructose unit (α-D-Glc-(1→4)-α-D-Glc-(1→2)-β-D-Fru), is of interest in various fields, including food science and pharmaceuticals. Understanding its behavior in aqueous environments is crucial for its application and formulation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual workflows for key analytical procedures.
Solubility of this compound
The solubility of a compound in a particular solvent is a fundamental physicochemical property. For this compound, precise data on its solubility as a function of temperature is limited in publicly available literature. However, a reported solubility value provides a baseline for its behavior in water.
Table 1: Aqueous Solubility of this compound
| Temperature | Solubility ( g/100 mL) |
| Not Specified | 5.0[1][2][3] |
Note: The temperature for this solubility measurement is not specified in the available documentation. Generally, the solubility of carbohydrates like this compound increases with temperature.
Stability of this compound in Aqueous Solutions
Influence of pH:
The stability of glycosidic bonds is highly dependent on pH. In acidic solutions, the glycosidic linkages in this compound are prone to hydrolysis, which would lead to the breakdown of the trisaccharide into its constituent monosaccharides (glucose and fructose) and potentially other degradation products. Under neutral and mildly alkaline conditions, the stability of many carbohydrates is generally higher. However, at very high pH, other degradation pathways can be initiated. For instance, studies on dextrose have shown it to be most stable around pH 4.[4]
Influence of Temperature:
Temperature is a critical factor in the degradation kinetics of carbohydrates. Increased temperatures accelerate the rate of hydrolysis and other degradation reactions.[5] Therefore, for long-term storage of this compound in aqueous solutions, lower temperatures are recommended to minimize degradation.
Experimental Protocols
Accurate determination of solubility and stability is essential for the successful application of this compound. The following sections detail the standard experimental protocols for these measurements.
Protocol for Determining Aqueous Solubility
A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6] This technique is a foundational practice in chemical and pharmaceutical research.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound powder is added to a known volume of purified water in a sealed, temperature-controlled container (e.g., a jacketed glass vessel connected to a water bath).
-
Equilibration: The container is agitated at a constant, specific temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the undissolved this compound is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not bind the solute.[6]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a suitable detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.[6]
Protocol for Assessing Aqueous Stability
Stability-indicating HPLC methods are the standard for evaluating the stability of compounds in solution.[7][8] These methods can separate the intact compound from its degradation products, allowing for accurate quantification of its degradation over time.
Methodology:
-
Preparation of this compound Solutions: Prepare aqueous solutions of this compound at a known concentration in various buffer systems to cover a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Incubation: Store aliquots of these solutions in sealed containers at different controlled temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from any potential degradation products.
-
Column: A column suitable for carbohydrate analysis, such as an amino- or HILIC-based column.
-
Mobile Phase: An appropriate mixture of solvents, for example, acetonitrile and water.
-
Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are commonly used for non-chromophoric analytes like this compound.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time zero).
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) of this compound under each condition by plotting the natural logarithm of the concentration versus time, assuming first-order kinetics.
-
Conclusion
While specific quantitative data on the solubility and stability of this compound in aqueous solutions is not extensively documented, established analytical protocols provide a clear path for researchers and drug development professionals to determine these critical parameters. The provided methodologies for solubility and stability assessment, based on standard industry practices, offer a robust framework for generating the necessary data to support the formulation and application of this compound. Further research to generate a comprehensive profile of this compound's solubility and stability across a range of temperatures and pH values is highly recommended.
References
- 1. This compound ≥94% (HPLC) | 13101-54-7 [sigmaaldrich.cn]
- 2. This compound 13101-54-7 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
Unraveling the Stereochemistry of Erlose: A Technical Guide to its Glycosidic Bonds
For Immediate Release
This technical guide provides a comprehensive analysis of the glycosidic bonds in erlose, a trisaccharide of significant interest to researchers in carbohydrate chemistry, drug development, and food science. This compound, systematically named α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside, is characterized by two critical glycosidic linkages that define its three-dimensional structure and biological function. This document delves into the precise nature of these bonds, presenting quantitative data, detailed experimental protocols for their characterization, and visual representations of relevant biochemical pathways.
Core Structure and Glycosidic Linkages
This compound is comprised of two α-D-glucose units and one β-D-fructose unit. These monosaccharides are connected by two distinct glycosidic bonds:
-
An α-(1→4) glycosidic bond links the anomeric carbon (C1) of the first glucose residue to the hydroxyl group on the fourth carbon (C4) of the second glucose residue.
-
An α-(1→2) glycosidic bond connects the anomeric carbon (C1) of the second glucose residue to the anomeric carbon (C2) of the β-D-fructofuranose residue.
The precise stereochemistry of these linkages is fundamental to the overall conformation and properties of the this compound molecule.
Quantitative Analysis of Glycosidic Bonds
The three-dimensional arrangement of the glycosidic bonds is best described by their torsion angles, phi (Φ) and psi (Ψ). These angles, determined through X-ray crystallography, dictate the relative orientation of the monosaccharide rings. For this compound trihydrate, the crystallographic data reveals specific conformations for each linkage.[1]
| Glycosidic Bond | Torsion Angle (Φ) | Torsion Angle (Ψ) | Bond Length (C-O) |
| α-(1→4) | 99.7° | -143.4° | ~1.42 Å |
| α-(1→2) | 105.2° | -146.8° | ~1.41 Å |
Note: The bond lengths are typical values for glycosidic bonds and can vary slightly based on the specific molecular environment.
Experimental Protocols for Structural Elucidation
The determination of the structure of this compound and the conformation of its glycosidic bonds relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
Objective: To determine the three-dimensional atomic arrangement of this compound in a crystalline state.
Methodology:
-
Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated aqueous solution. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model of this compound is then built into the electron density map and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data. This refinement process yields the final atomic coordinates, from which bond lengths, bond angles, and torsion angles are derived.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the monosaccharide units and the conformation of the glycosidic linkages in solution.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically deuterium oxide (D₂O).
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of all proton and carbon atoms in the molecule.
-
2D NMR Spectroscopy: A series of two-dimensional NMR experiments are performed to establish correlations between different nuclei:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within each monosaccharide ring, allowing for the assignment of the spin systems of the glucose and fructose residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons (typically over 2-3 bonds). This is a crucial experiment for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue across the glycosidic bond. For example, a correlation between the anomeric proton of the first glucose (H1') and the C4 of the second glucose would confirm the (1→4) linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Cross-peaks between protons on different monosaccharide units can help to determine the conformation around the glycosidic bonds.
-
Biochemical Pathways Involving this compound
While this compound is not a central metabolite in most organisms, it can be transported and metabolized by certain bacteria and is a component of honey, suggesting its relevance in insect metabolism.
Bacterial Phosphotransferase System (PTS)
The bacterial PTS is a prominent mechanism for the uptake and concomitant phosphorylation of sugars. While not definitively shown for this compound in all bacteria, it represents a plausible pathway for its transport into the bacterial cell.
Caption: Bacterial Phosphotransferase System for sugar uptake.
Enzymatic Hydrolysis of this compound
This compound can be hydrolyzed into its constituent monosaccharides by enzymes such as sucrase, which cleaves the α-(1→2) glycosidic bond.
Caption: Enzymatic hydrolysis of this compound by sucrase.
References
Methodological & Application
Application Notes and Protocols for Erlose Production Using Amylosucrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlose [α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranose] is a trisaccharide with potential applications in the food and pharmaceutical industries as a sweetener or prebiotic.[1][2] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from sucrose using amylosucrase. Amylosucrase (EC 2.4.1.4) is a glucosyltransferase that catalyzes the transfer of a glucosyl moiety from sucrose to an acceptor molecule.[3][4][5] While wild-type amylosucrase primarily synthesizes α-1,4-glucans, engineered variants have been developed with novel product specificities, enabling the efficient production of this compound from sucrose as the sole substrate.[1][2][6]
Principle of this compound Synthesis
Amylosucrase catalyzes the cleavage of the glycosidic bond in sucrose, releasing fructose and forming a covalent β-D-glucosyl-enzyme intermediate.[1][4] This intermediate can then be attacked by an acceptor molecule. In the synthesis of this compound, a sucrose molecule acts as the acceptor, resulting in the formation of a new α-1,4 glycosidic bond and the production of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound production using engineered amylosucrase mutants from Neisseria polysaccharea (NpAS).
Table 1: this compound Production by Engineered NpAS Mutants at Different Sucrose Concentrations
| Mutant | Sucrose Concentration (mM) | This compound Titer (g/L) | This compound Yield (%) | Reference |
| 37G4 | 146 | 12.3 | 25.0 | [1] |
| 37G4 | 400 | 46.8 | 34.4 | [1] |
| 37G4 | 600 | 72.0 | 35.3 | [1] |
| 47A10 | 146 | 13.9 | 28.3 | [1] |
| 47A10 | 400 | 50.0 | 36.8 | [1] |
| 47A10 | 600 | 79.0 | 38.7 | [1] |
| 39A8 | 146 | 23.0 | 46.9 | [1] |
| 39A8 | 400 | 80.0 | 58.8 | [1] |
| 39A8 | 600 | 121.0 | 59.3 | [1] |
Table 2: Comparison of this compound Production with Other Trisaccharides by Engineered NpAS Mutants
| Mutant | Substrate (600 mM Sucrose) | Major Products | Product Titer (g/L) | Product Yield (%) | Reference |
| 37G4 | Sucrose | This compound, Panose | 72.0 (this compound), 29.0 (Panose) | 35.3 (this compound), 14.2 (Panose) | [1] |
| 47A10 | Sucrose | This compound, Panose | 79.0 (this compound), 21.0 (Panose) | 38.7 (this compound), 10.3 (Panose) | [1] |
| 39A8 | Sucrose | Turanose, this compound | 121.0 (Turanose), 23.0 (this compound) | 59.3 (Turanose), 11.3 (this compound) | [1] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Amylosucrase
This protocol describes the expression of His-tagged amylosucrase in E. coli and subsequent purification using nickel-chelate affinity chromatography.[7]
Materials:
-
E. coli BL21 (DE3) cells containing the amylosucrase expression plasmid
-
Luria-Bertani (LB) broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Native binding buffer (20 mM sodium phosphate, 0.5 M NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (20 mM sodium phosphate, 0.5 M NaCl, 20-40 mM imidazole, pH 8.0)
-
Elution buffer (20 mM sodium phosphate, 0.5 M NaCl, 250 mM imidazole, pH 8.0)
-
Phosphate-buffered saline (PBS), pH 7.3
-
Dithiothreitol (DTT)
-
EDTA
-
Nickel chelate affinity column
-
Centrifuge
-
French press or sonicator
-
Spectrophotometer
Procedure:
-
Inoculate a starter culture of E. coli BL21 (DE3) harboring the amylosucrase expression plasmid in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.7-0.9.
-
Induce protein expression by adding IPTG to a final concentration of 0.2-0.4 mM and continue to incubate for 4-18 hours at 16-30°C.[7][8]
-
Harvest the cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).[8]
-
Resuspend the cell pellet in native binding buffer.
-
Lyse the cells using a French press or sonicator.[7]
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 45 minutes at 4°C) to remove cell debris.[7]
-
Load the supernatant onto a pre-equilibrated nickel chelate affinity column.
-
Wash the column with native binding buffer, followed by wash buffer containing increasing concentrations of imidazole (20 mM and 40 mM).[7]
-
Elute the amylosucrase using elution buffer.
-
Exchange the buffer of the purified enzyme to PBS containing 1 mM DTT and 1 mM EDTA using a suitable method (e.g., dialysis or buffer exchange column).[7]
-
Determine the protein concentration using a standard method (e.g., Bradford assay) and assess purity by SDS-PAGE.[7]
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the batch reaction for producing this compound from sucrose using purified amylosucrase.
Materials:
-
Purified amylosucrase
-
Sucrose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0 or 50 mM sodium phosphate, pH 7.5)[1][6]
-
Water bath or incubator
-
Reaction tubes
Procedure:
-
Prepare a reaction mixture containing sucrose at the desired concentration (e.g., 146, 400, or 600 mM) in the reaction buffer.[1]
-
Pre-incubate the sucrose solution at the optimal reaction temperature (e.g., 30°C or 35°C).[1][6]
-
Initiate the reaction by adding a defined amount of purified amylosucrase (e.g., 1 U/mL).[1]
-
Incubate the reaction for a specific duration (e.g., 24 hours).[1]
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5-10 minutes).[1][8]
-
Centrifuge the reaction mixture to remove any precipitate.
-
The supernatant containing this compound is now ready for analysis and purification.
Protocol 3: Analysis of this compound Production
This protocol describes the quantification of substrates and products using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).
Materials:
-
HPAEC-PAD or HPLC-RI system
-
Appropriate chromatography column (e.g., Biorad HPX-87K for HPLC-RI)[1]
-
Mobile phase (e.g., acetonitrile:water for HPLC-RI)[9]
-
This compound, sucrose, glucose, and fructose standards
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a series of standard solutions of this compound, sucrose, glucose, and fructose of known concentrations.
-
Filter the reaction samples and standard solutions through a 0.45 µm syringe filter.[8]
-
Inject the samples and standards onto the chromatography system.
-
Run the analysis using an appropriate method (isocratic or gradient elution).
-
Identify and quantify the peaks corresponding to sucrose, fructose, glucose, and this compound by comparing their retention times and peak areas to the standards.
-
Calculate the this compound titer (g/L) and yield (%) based on the initial sucrose concentration.
Protocol 4: Purification of this compound
This protocol provides a general workflow for the purification of this compound from the reaction mixture.
Materials:
-
Medium-Pressure Liquid Chromatography (MPLC) or Preparative HPLC system[6]
-
Appropriate chromatography column (e.g., size-exclusion or activated charcoal)
-
Mobile phase
-
Fraction collector
-
Rotary evaporator or freeze-dryer
Procedure:
-
Concentrate the reaction supernatant containing this compound using a rotary evaporator.
-
Load the concentrated sample onto the preparative chromatography column.
-
Elute the sample with the appropriate mobile phase, collecting fractions.
-
Analyze the collected fractions for the presence and purity of this compound using an analytical method described in Protocol 3.
-
Pool the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator or freeze-dryer to obtain purified this compound powder.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Amylosucrase reaction mechanism for this compound synthesis.
References
- 1. Novel product specificity toward this compound and panose exhibited by multisite engineered mutants of amylosucrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel product specificity toward this compound and panose exhibited by multisite engineered mutants of amylosucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amylosucrase - Wikipedia [en.wikipedia.org]
- 4. Versatile biotechnological applications of amylosucrase, a novel glucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amylosucrase from Neisseria polysaccharea: novel catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Biosynthesis of Theanderose, a Potent Prebiotic, Using Amylosucrase from Deinococcus deserti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Amylosucrase Variants That Terminate Catalysis of Acceptor Elongation at the Di- or Trisaccharide Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
Application Note: Quantification of Erlose Using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Introduction
Erlose is a trisaccharide of significant interest in the food and pharmaceutical industries for its potential prebiotic properties and use as a functional food ingredient. Accurate quantification of this compound in various matrices is crucial for quality control, formulation development, and research. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) offers a robust and reliable method for the analysis of non-chromophoric sugars like this compound.[1][2] This application note provides a detailed protocol for the quantification of this compound using an HPLC-RID system.
Principle
The separation of this compound is achieved using a stationary phase designed for carbohydrate analysis, such as an amino or a ligand exchange column.[3] An isocratic mobile phase, typically a mixture of acetonitrile and water, is used to elute the sample through the column.[1][2][4][5] The Refractive Index Detector measures the difference in the refractive index between the mobile phase and the eluting sample components.[6] This change in refractive index is proportional to the concentration of the analyte, allowing for accurate quantification. Since RID is sensitive to changes in the mobile phase composition, a stable isocratic flow is essential for a steady baseline.[6]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
-
Column: A dedicated carbohydrate analysis column, such as an amino column (e.g., 4.6 x 150 mm, 3 µm particle size).[4]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ-cm)
-
This compound standard (≥99% purity)
-
-
Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, 0.45 µm membrane filters.
2. Preparation of Mobile Phase and Standards
-
Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used.[1][4][5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed, for instance, in an ultrasonic bath, before use to prevent pump and column blockage and to ensure a stable baseline.[4]
-
Standard Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in deionized water or the mobile phase to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL).
3. Sample Preparation
-
Solid Samples: Accurately weigh the homogenized sample and dissolve it in a known volume of deionized water or mobile phase. The solution may require sonication to ensure complete dissolution.
-
Liquid Samples: Dilute the liquid sample with deionized water or the mobile phase to bring the this compound concentration within the calibration range.
-
Filtration: All prepared samples and standards must be filtered through a 0.45 µm membrane filter before injection into the HPLC system to remove any particulate matter.[3]
4. HPLC-RID Conditions
The following are typical starting conditions that may require optimization:
| Parameter | Recommended Setting |
| Column | Amino Column (4.6 x 150 mm, 3 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 40 °C[4] |
| RID Temperature | 40 °C |
| Run Time | 15 minutes (adjust as needed for elution)[4] |
5. Data Analysis and Quantification
-
Calibration Curve: Inject the prepared calibration standards into the HPLC system. A calibration curve is constructed by plotting the peak area of the this compound standard against its corresponding concentration.
-
Quantification: Inject the prepared sample solutions. The concentration of this compound in the samples is determined by interpolating the peak area from the linear regression of the calibration curve.
Quantitative Data Summary
The performance of the HPLC-RID method for this compound quantification is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999[5] |
| Limit of Detection (LOD) | 0.03 - 0.17 mg/mL[7] |
| Limit of Quantification (LOQ) | 0.1 - 0.56 mg/mL[7] |
| Precision (RSD%) | < 2.0%[5] |
| Accuracy (Recovery %) | 96% - 109%[5] |
Visualizations
Caption: Workflow for this compound Quantification by HPLC-RID.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. keidy.com.tw [keidy.com.tw]
- 4. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
- 6. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Erlose in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of erlose, a trisaccharide of interest in food science and potentially in metabolic research, within biological matrices. The method outlined employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive detection. This document provides comprehensive guidelines for researchers, scientists, and drug development professionals on sample preparation, chromatographic separation, and mass spectrometric conditions. Representative quantitative data, based on similar disaccharide analyses, are provided for performance benchmarking.
Introduction
This compound is a trisaccharide composed of two glucose units and one fructose unit. It is naturally found in substances like honey and royal jelly.[1] Its potential applications as a substitute sweetener and its role in various biological processes make its accurate quantification in biological samples crucial.[2][3] LC-MS/MS offers superior selectivity and sensitivity for the analysis of small molecules like this compound in complex matrices such as plasma and serum.[1][4] This document provides a robust starting method for the determination of this compound concentrations, adaptable to various research needs.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing high-abundance proteins from biological samples like plasma or serum, which can interfere with the analysis and damage the analytical column.[5][6]
-
Thawing: Thaw frozen biological samples (e.g., plasma, serum) on ice to prevent degradation of analytes.
-
Aliquoting: Vortex the sample and aliquot 100 µL into a clean microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Acetonitrile is a common choice for precipitating proteins.[6]
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the this compound, to a new tube without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following conditions are a starting point and may require optimization based on the specific LC system and column used. A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining and separating polar analytes like sugars.
-
Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% A
-
1-5 min: 5% to 50% A
-
5-6 min: 50% A
-
6-6.1 min: 50% to 5% A
-
6.1-8 min: 5% A
-
Mass Spectrometry
The following parameters are for a triple quadrupole mass spectrometer and should be optimized for the specific instrument. This compound has a molecular weight of 504.44 g/mol .[2] The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by the fragmentation of the precursor ion in the collision cell.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 505.15 | 343.1 | 100 | 30 | 20 |
| This compound | 505.15 | 163.05 | 100 | 30 | 25 |
| Internal Standard (e.g., 13C12-Sucrose) | 355.1 | 179.1 | 100 | 25 | 15 |
Data Presentation
The following table summarizes the expected quantitative performance of the method, based on typical results for similar sugar analyses like trehalose.[2][8] These values should be experimentally determined during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in biological samples.
Principle of MRM Detection
References
- 1. This compound | 13101-54-7 | OE06974 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel product specificity toward this compound and panose exhibited by multisite engineered mutants of amylosucrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of an Otherwise Silent Xylose Metabolic Pathway in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a xylose metabolic pathway in an industrial strain of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum | Separation Science [sepscience.com]
- 8. Xylose metabolism - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Erlose as a Substrate for Glycoside Hydrolases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlose, a non-reducing trisaccharide composed of two α-glucose units and one β-fructose unit (α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside), is a carbohydrate of growing interest in the fields of food science and pharmaceuticals. Found naturally in honey and produced enzymatically, its potential as a low-cariogenic sweetener and functional food ingredient is currently being explored.[1] Understanding the interaction of this compound with glycoside hydrolases (GHs) is crucial for elucidating its metabolic fate, its potential as a prebiotic, and for the development of novel therapeutic strategies targeting carbohydrate metabolism.
Glycoside hydrolases are a broad class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates.[2][3] The susceptibility of this compound to hydrolysis by various GHs, such as α-glucosidases and sucrase-isomaltase, determines its breakdown and subsequent absorption in the gastrointestinal tract. These application notes provide a comprehensive overview of this compound as a substrate for GHs, detailed experimental protocols for its characterization, and potential applications in research and drug development.
This compound as a Substrate for Glycoside Hydrolases
While specific kinetic data for the hydrolysis of this compound by various glycoside hydrolases is not extensively reported in the literature, it is anticipated that enzymes with activity towards sucrose and maltose may also hydrolyze this compound due to its structural components. The primary products of complete this compound hydrolysis are expected to be two molecules of glucose and one molecule of fructose.
Glycoside hydrolases that are likely candidates for this compound hydrolysis include:
-
α-Glucosidases (EC 3.2.1.20): These enzymes are widespread and catalyze the liberation of α-glucose from the non-reducing end of substrates.[4] α-Glucosidases from sources such as Saccharomyces cerevisiae (baker's yeast) and Aspergillus niger are commercially available and have been shown to hydrolyze a range of α-linked oligosaccharides.[5][6][7][8]
-
Sucrase-Isomaltase (EC 3.2.1.48-10): This enzyme complex, located in the brush border membrane of the small intestine, is responsible for the final steps of starch, sucrose, and isomaltose digestion.[9][10][11][12] Given that this compound contains a sucrose moiety, it is plausible that the sucrase subunit of this complex can hydrolyze the α-1,2 glycosidic bond.
The hydrolysis of this compound can proceed through the cleavage of either the α-1,4 or the α-1,2 glycosidic bond, leading to different intermediate products (sucrose and glucose, or maltose and fructose, respectively). The final products of complete hydrolysis will be glucose and fructose.
Data Presentation: Kinetic Parameters of Related Substrates
To provide a reference for expected enzyme activity, the following table summarizes the kinetic parameters of α-glucosidases from common sources with substrates structurally related to this compound.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Aspergillus niger | p-Nitrophenyl-α-D-glucopyranoside | 0.17 | 18.7 | [7] |
| Aspergillus niger | Soluble Starch | 5.7 (mg/mL) | 1000 (U/mg) | [8] |
| Saccharomyces cerevisiae | Maltose | ~18 | Not specified | [13] |
| Saccharomyces cerevisiae | Trehalose | ~7 | Not specified | [13] |
| Saccharomyces cerevisiae | α-Methylglucoside | ~35 | Not specified | [13] |
Note: The provided Km and Vmax values are for substrates other than this compound and should be used as a general guide. The experimental protocols outlined below can be used to determine the specific kinetic parameters for this compound.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound and Product Identification by HPLC
This protocol describes the hydrolysis of this compound using a commercially available α-glucosidase and the identification and quantification of the reaction products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (≥98% purity)
-
α-Glucosidase from Aspergillus niger or Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
Sodium Acetate Buffer (50 mM, pH 4.5)
-
Sodium Phosphate Buffer (50 mM, pH 7.0)
-
Glucose, Fructose, and Sucrose standards for HPLC
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Syringe filters (0.22 µm)
Equipment:
-
HPLC system with a Refractive Index (RI) detector
-
Amino-based or ligand-exchange HPLC column suitable for carbohydrate analysis
-
Water bath or incubator
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound in deionized water.
-
Prepare 1 mg/mL stock solutions of glucose, fructose, and sucrose in deionized water for use as standards.
-
Reconstitute the α-glucosidase according to the manufacturer's instructions to a concentration of 1 U/mL in the appropriate buffer (e.g., sodium acetate buffer, pH 4.5 for A. niger α-glucosidase).
-
-
Enzymatic Reaction:
-
Set up the reaction mixture in a microcentrifuge tube as follows:
-
50 µL of 10 mg/mL this compound solution
-
440 µL of appropriate buffer
-
10 µL of 1 U/mL α-glucosidase solution
-
-
Prepare a negative control by replacing the enzyme solution with buffer.
-
Incubate the reaction tubes at the optimal temperature for the enzyme (e.g., 60°C for A. niger α-glucosidase) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction at each time point by heating the tubes at 95-100°C for 5-10 minutes to denature the enzyme.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Set up the HPLC system with a suitable column for carbohydrate analysis (e.g., an amino column).
-
Use an isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 75:25 v/v), at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the prepared standards and samples.
-
Identify and quantify the peaks corresponding to this compound, glucose, fructose, and any intermediate products by comparing their retention times and peak areas with the standards.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines a colorimetric assay to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the hydrolysis of this compound by α-glucosidase. This method relies on the quantification of released glucose using a coupled enzyme assay.
Materials:
-
This compound
-
α-Glucosidase
-
Glucose Oxidase/Peroxidase (GOPOD) reagent kit (e.g., Megazyme K-GLUC)
-
Appropriate buffer for α-glucosidase
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of this compound solutions of varying concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 mM) in the appropriate buffer.
-
Prepare a stock solution of α-glucosidase in the same buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Enzymatic Reaction:
-
In a 96-well microplate, add 50 µL of each this compound concentration to triplicate wells.
-
Add 40 µL of buffer to each well.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding 10 µL of the α-glucosidase solution to each well.
-
Incubate for a fixed time (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding a stop solution as recommended by the GOPOD kit manufacturer or by heat inactivation.
-
-
Glucose Quantification:
-
Add 200 µL of the prepared GOPOD reagent to each well.
-
Incubate at the recommended temperature for the specified time (e.g., 20 minutes at 50°C).
-
Measure the absorbance at the specified wavelength (typically 510 nm) using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of glucose.
-
Convert the absorbance values from the enzymatic reaction to the concentration of glucose produced.
-
Calculate the initial velocity (V0) of the reaction for each this compound concentration.
-
Plot V0 against the substrate (this compound) concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]).
-
Visualizations
Caption: Potential hydrolysis pathways of this compound by glycoside hydrolases.
References
- 1. Novel product specificity toward this compound and panose exhibited by multisite engineered mutants of amylosucrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 3. Glycoside hydrolases - CAZypedia [cazypedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Some properties of two forms of alpha-glucosidase from Saccharomyces cerevisiae-II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of alpha-glucosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human small intestinal sucrase-isomaltase: different binding patterns for malto- and isomaltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis of low-molecular-weight oligosaccharides and oligosaccharide alditols by pig intestinal sucrase/isomaltase and glucosidase/maltase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of active alpha-glucoside transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erlose Detection in Honey Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlose, a trisaccharide composed of two glucose molecules and one fructose molecule, is a natural component of honey. Its presence and concentration can be indicative of the honey's floral origin, quality, and potential adulteration.[1][2] For researchers in food science, apiculture, and drug development utilizing honey-based products, accurate and reliable detection of this compound is crucial. This document provides a detailed protocol for the quantification of this compound in honey samples using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), a highly sensitive and specific method for carbohydrate analysis.[3]
Data Presentation
The concentration of this compound in honey can vary depending on the floral source. The following table summarizes representative quantitative data for this compound found in different types of honey samples.
| Honey Type | This compound Concentration Range (%) | Reference |
| Algerian Unifloral Honeys | 0.01 - 2.35 | [2] |
| Algerian Multifloral Honeys | 0.01 - 2.35 | [2] |
| Jujube Honey (Morocco) | 0.146 - 2.776 | [4] |
| Honeydew Honeys | Generally Present | [1] |
Experimental Protocol: Quantification of this compound in Honey by HPAE-PAD
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and detection of this compound in honey.
1. Materials and Reagents
-
Honey Sample
-
Deionized (DI) water, 18.2 MΩ·cm
-
This compound standard (analytical grade)
-
0.2 µm syringe filters
-
Sodium hydroxide (NaOH), 50% w/w
-
Sodium acetate (NaOAc), anhydrous
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump
-
Pulsed Amperometric Detector (PAD) with a gold working electrode
-
Anion-exchange column (e.g., Dionex CarboPac™ PA210-Fast-4μm, 4 x 150 mm)[3]
-
Guard column (e.g., Dionex CarboPac™ PA210 Guard, 4 x 50 mm)[3]
-
Analytical balance
-
Vortex mixer
-
Micropipettes
-
Autosampler vials
3. Preparation of Standards and Eluents
-
This compound Stock Standard (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of DI water. Store at 4°C.
-
Working Standards: Prepare a series of working standards by diluting the stock standard with DI water to achieve concentrations ranging from 0.5 to 50 mg/L.
-
Eluent A (200 mM NaOH): Dilute 10.4 mL of 50% (w/w) NaOH to 1 L with DI water. Degas the solution before use.
-
Eluent B (1 M NaOAc in 100 mM NaOH): Dissolve 82.03 g of anhydrous sodium acetate in a solution of 5.2 mL of 50% (w/w) NaOH diluted to 1 L with DI water. Degas the solution.
4. Sample Preparation
-
Accurately weigh approximately 0.1 g of the honey sample into a 100 mL volumetric flask.[3]
-
Dissolve the honey in DI water to achieve a 1:1000 fold dilution.[3]
-
Mix the solution thoroughly using a vortex mixer until the honey is completely dissolved.
-
Filter the diluted honey sample through a 0.2 µm syringe filter into an autosampler vial.[3]
5. Chromatographic Conditions
| Parameter | Condition |
| Column | Dionex CarboPac™ PA210-Fast-4μm, 4 x 150 mm[3] |
| Guard Column | Dionex CarboPac™ PA210 Guard, 4 x 50 mm[3] |
| Mobile Phase | Gradient of NaOH and NaOAc (See Gradient Program) |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30 °C |
| Detector | Pulsed Amperometric Detector (PAD) |
| Working Electrode | Gold |
| Reference Electrode | Ag/AgCl |
Gradient Program:
| Time (min) | % Eluent A (200 mM NaOH) | % Eluent B (1 M NaOAc in 100 mM NaOH) |
| 0.0 | 85 | 15 |
| 20.0 | 60 | 40 |
| 20.1 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 85 | 15 |
| 35.0 | 85 | 15 |
6. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Quantify the amount of this compound in the honey sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of this compound in the original honey sample, accounting for the dilution factor.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the detection of this compound in honey samples.
Caption: Workflow for this compound Detection in Honey Samples.
References
Application of Erlose as a Reference Standard in Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erlose, a trisaccharide composed of two glucose units and one fructose unit (α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside), is a naturally occurring carbohydrate found in substances like honey and royal jelly[1]. Its stability and well-defined chemical structure make it an excellent reference standard for various chromatographic techniques. In the fields of food science, pharmaceuticals, and life sciences, accurate quantification of carbohydrates is crucial for quality control, authenticity assessment, and research. This compound serves as a reliable marker for the identification and quantification of oligosaccharides in complex matrices.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in two common chromatographic methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
Chromatographic Techniques and Protocols
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates. At high pH, carbohydrates become anionic and can be separated by anion exchange chromatography[2]. Pulsed amperometric detection provides direct and sensitive detection without the need for derivatization[3]. This technique is particularly well-suited for the analysis of complex carbohydrate mixtures, such as those found in honey[4][5].
Experimental Protocol: Analysis of Sugars in Honey using HPAEC-PAD
This protocol is adapted from methodologies used for the analysis of sugars, including this compound, in honey samples[4][5].
a. Instrumentation and Columns:
-
Chromatography System: A high-performance ion chromatography system, such as a Dionex ICS-3000 or equivalent, equipped with a pulsed amperometric detector with a gold working electrode[4].
-
Column: A high-performance anion-exchange column designed for carbohydrate analysis, for example, a CarboPac PA10 (4 x 250 mm) analytical column, preceded by a CarboPac PA10 (4 x 50 mm) guard column[4].
b. Reagents and Standards:
-
This compound Reference Standard: High purity this compound, available from commercial suppliers.
-
Other Sugar Standards: Glucose, fructose, sucrose, maltose, etc., for comprehensive profiling[5].
-
Mobile Phase:
-
Standard Solutions: Prepare stock solutions of this compound and other sugar standards in deionized water. Working standards are prepared by serial dilution of the stock solutions to achieve a desired concentration range (e.g., 1 to 20 mg/L for this compound)[4].
c. Sample Preparation:
-
Accurately weigh approximately 5.0 g of the honey sample into a 100 mL volumetric flask[4].
-
Dissolve the sample in deionized water and bring it to volume[4].
-
For more concentrated samples, a smaller amount (e.g., 100 mg) can be dissolved in a larger volume (e.g., 100 mL) to achieve the desired final concentration[5].
-
Filter the sample solution through a 0.45 µm membrane filter before injection[4].
d. Chromatographic Conditions:
-
Flow Rate: 0.7 mL/min[5].
-
Injection Volume: 20 µL[4].
-
Column Temperature: Ambient.
-
Gradient Elution: A step-gradient program can be employed for the separation of a wide range of sugars[5]. An example gradient is:
e. PAD Waveform:
-
A standard quadruple-potential waveform is used for detection. The specific voltages and durations should be optimized for the instrument and analytes but typically involve potentials for detection, oxidation, and reduction to clean the electrode surface[3].
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a widely used technique for the analysis of sugars. It is a robust and universal method for detecting compounds that do not have a UV chromophore, such as carbohydrates. [7]The separation is typically achieved using an amino- or carbohydrate-specific column with a mobile phase of acetonitrile and water. [8][9] Experimental Protocol: Analysis of Sugars using HPLC-RID
This protocol is based on established methods for the analysis of sugars in various food matrices. [4][8][9] a. Instrumentation and Columns:
-
Chromatography System: A standard HPLC system, such as a Shimadzu 10A or Agilent 1100/1200 series, equipped with a refractive index detector. [4][8]* Column: A column suitable for carbohydrate analysis, for example, a Waters Carbohydrate column (3.9 x 300 mm), a Grace-Davison Prevail Carbohydrate ES column (4.6 x 150 mm), or a Luna NH2 column (4.6 x 250 mm). [4][8]A guard column is highly recommended. [8] b. Reagents and Standards:
-
This compound Reference Standard: High purity this compound.
-
Mobile Phase: A mixture of acetonitrile and ultrapure water, typically in a ratio of 75:25 (v/v) or 85:15 (v/v). [4][8][9]* Standard Solutions: Prepare stock solutions of this compound and other sugars in the mobile phase or water. Working standards are prepared by diluting the stock solutions to cover the expected concentration range of the samples.
c. Sample Preparation:
-
For liquid samples like fruit juices, simple dilution with deionized water may be sufficient.
-
For semi-solid samples like mayonnaise or jam, weigh a known amount of the sample (e.g., 1.0 g), dissolve it in a known volume of water (e.g., 5 mL), and mix thoroughly. [7]3. Filter all sample solutions through a 0.45 µm membrane filter prior to injection. [7] d. Chromatographic Conditions:
-
Elution Type: Isocratic. [4][8]* Flow Rate: 0.9 to 1.0 mL/min. [4][8]* Injection Volume: 20 µL. [4]* Column Temperature: Ambient or controlled at a specific temperature (e.g., 35 °C) for better reproducibility. [9]* Run Time: Typically 40 minutes, depending on the separation requirements. [4] Conceptual Diagram of Sugar Separation in HPLC
Data Presentation
Quantitative data for the calibration of this compound and other sugars should be presented in a clear and organized manner. The following tables provide examples of how to structure this data.
Table 1: HPAEC-PAD Calibration Data for this compound and Other Sugars
| Analyte | Concentration Range (mg/L) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 20 | y = mx + c | > 0.99 |
| Glucose | 20 - 70 | y = mx + c | > 0.99 |
| Fructose | 20 - 70 | y = mx + c | > 0.99 |
| Sucrose | 1 - 20 | y = mx + c | > 0.99 |
| Maltose | 1 - 20 | y = mx + c | > 0.99 |
Data is illustrative and should be generated for each specific instrument and method.
Table 2: HPLC-RID Method Validation Parameters
| Parameter | Fructose | Glucose | Sucrose | This compound |
| Retention Time (min) | ~5.5 | ~6.8 | ~9.4 | >12 |
| Linearity Range (mg/mL) | 0.05 - 10 | 0.05 - 10 | 0.05 - 10 | 0.05 - 10 |
| Regression Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 |
| LOD (mg/mL) | Value | Value | Value | Value |
| LOQ (mg/mL) | Value | Value | Value | Value |
| Recovery (%) | 95-105 | 95-105 | 95-105 | 95-105 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are method and instrument-dependent and must be experimentally determined. Retention times are approximate and will vary based on the specific column and conditions used.
This compound is a valuable and reliable reference standard for the chromatographic analysis of carbohydrates. Its application in HPAEC-PAD and HPLC-RID allows for the accurate identification and quantification of this trisaccharide in a variety of sample matrices. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement robust and reproducible analytical methods for carbohydrate analysis. The use of high-quality reference standards like this compound is fundamental to ensuring the accuracy and validity of chromatographic results.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys from Southern Italy (Calabria region) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. jasco-global.com [jasco-global.com]
- 8. spectralabsci.com [spectralabsci.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Prebiotic Potential Assessment of Erlose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlose, a trisaccharide composed of two glucose molecules and one fructose molecule, is of growing interest for its potential as a prebiotic. Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. The in vitro assessment of a candidate prebiotic is a critical first step in its evaluation, providing valuable data on its resistance to digestion, fermentability by gut microbiota, and its impact on the microbial ecosystem before proceeding to more complex and costly in vivo studies.
These application notes provide a comprehensive overview of the methodologies and protocols for the in vitro evaluation of the prebiotic potential of this compound. The protocols detailed herein cover resistance to simulated gastrointestinal digestion, fermentation by probiotic strains and human fecal microbiota, analysis of microbial population changes, quantification of short-chain fatty acid (SCFA) production, and the calculation of a prebiotic score.
I. Resistance to Simulated Gastrointestinal Digestion
A key criterion for a prebiotic is its ability to resist digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it can be fermented by the gut microbiota.[1][2][3] The following protocol is based on the internationally recognized INFOGEST 2.0 static in vitro digestion method.[4][5]
Experimental Protocol: Simulated Gastrointestinal Digestion of this compound
Objective: To determine the stability of this compound under simulated oral, gastric, and intestinal conditions.
Materials:
-
This compound solution (e.g., 1% w/v in deionized water)
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF) with pepsin
-
Simulated Intestinal Fluid (SIF) with pancreatin and bile salts
-
α-amylase solution
-
pH meter and titration equipment (e.g., NaOH solution)
-
Shaking water bath or incubator at 37°C
-
Analytical method for this compound quantification (e.g., High-Performance Liquid Chromatography with Refractive Index Detection, HPLC-RI)
Procedure:
-
Oral Phase:
-
Mix 5 mL of the this compound solution with 3.5 mL of SSF electrolyte stock solution.
-
Add 0.5 mL of α-amylase solution (75 U/mL final activity).
-
Add 25 µL of 0.3 M CaCl2.
-
Adjust the volume to 10 mL with deionized water.
-
Incubate at 37°C for 2 minutes with gentle mixing.
-
-
Gastric Phase:
-
To the oral bolus, add 7.5 mL of SGF electrolyte stock solution.
-
Add 1.6 mL of pepsin solution (2,000 U/mL final activity).
-
Adjust the pH to 3.0 using 1 M HCl.
-
Add 5 µL of 0.3 M CaCl2.
-
Adjust the volume to 20 mL with deionized water.
-
Incubate at 37°C for 2 hours with gentle mixing.
-
-
Intestinal Phase:
-
To the gastric chyme, add 11 mL of SIF electrolyte stock solution.
-
Add 5 mL of pancreatin solution (100 U/mL final trypsin activity).
-
Add 3 mL of bile salt solution (10 mM final concentration).
-
Adjust the pH to 7.0 using 1 M NaOH.
-
Add 40 µL of 0.3 M CaCl2.
-
Adjust the volume to 40 mL with deionized water.
-
Incubate at 37°C for 2 hours with gentle mixing.
-
-
Analysis:
-
At the end of each phase, take an aliquot of the digest.
-
Stop the enzymatic reactions (e.g., by heat inactivation or addition of a chemical inhibitor).
-
Quantify the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-RI).
-
Data Presentation:
The concentration of this compound at the beginning and end of each digestion phase should be presented in a table. The percentage of this compound recovery can then be calculated.
| Digestion Phase | Initial this compound Conc. (mg/mL) | Final this compound Conc. (mg/mL) | This compound Recovery (%) |
| Oral | 10.0 | [Illustrative Data] 9.9 | 99.0 |
| Gastric | 9.9 | [Illustrative Data] 9.8 | 99.0 |
| Intestinal | 9.8 | [Illustrative Data] 9.7 | 99.0 |
| Note: The data presented in this table is for illustrative purposes. Actual results will vary based on experimental conditions. |
II. In Vitro Fermentation by Gut Microbiota
The prebiotic potential of this compound is further evaluated by its ability to be selectively fermented by beneficial gut bacteria, leading to the production of health-promoting metabolites like SCFAs.[1][2][3] This can be assessed using pure cultures of probiotic strains or a mixed microbial community from human fecal samples.
A. Fermentation by Pure Probiotic Cultures
Objective: To determine the ability of specific probiotic strains (e.g., Bifidobacterium and Lactobacillus species) to utilize this compound as a carbon source.
Experimental Protocol: Pure Culture Fermentation
Materials:
-
Probiotic strains (e.g., Bifidobacterium longum, Lactobacillus plantarum)
-
Basal fermentation medium (e.g., MRS broth for Lactobacillus, supplemented MRS or a specific bifidobacteria medium for Bifidobacterium) with the primary carbon source replaced by this compound (e.g., 1% w/v).
-
Control medium with a known fermentable carbohydrate (e.g., glucose) and a non-prebiotic control (e.g., no added carbohydrate).
-
Anaerobic chamber or system.
-
Spectrophotometer for measuring optical density (OD).
-
Equipment for plating and colony forming unit (CFU) counting.
Procedure:
-
Prepare the basal medium with this compound, glucose (positive control), and no carbohydrate (negative control).
-
Inoculate the media with the probiotic strain to a final concentration of ~10^6 CFU/mL.
-
Incubate anaerobically at 37°C.
-
At regular intervals (e.g., 0, 6, 12, 24, and 48 hours), measure the bacterial growth by monitoring the OD at 600 nm and/or by plating serial dilutions on appropriate agar plates to determine CFU/mL.
-
At the end of the fermentation, collect the supernatant for SCFA analysis.
Data Presentation:
Growth curves (OD600 or log CFU/mL vs. time) should be plotted. The final cell counts and SCFA concentrations can be summarized in a table.
| Probiotic Strain | Carbon Source | Max OD600 | Final CFU/mL (log10) | Total SCFAs (mM) |
| B. longum | This compound | [Illustrative Data] 1.2 | [Illustrative Data] 8.9 | [Illustrative Data] 25 |
| Glucose | [Illustrative Data] 1.5 | [Illustrative Data] 9.2 | [Illustrative Data] 30 | |
| L. plantarum | This compound | [Illustrative Data] 1.0 | [Illustrative Data] 8.5 | [Illustrative Data] 20 |
| Glucose | [Illustrative Data] 1.3 | [Illustrative Data] 8.8 | [Illustrative Data] 25 | |
| Note: The data presented in this table is for illustrative purposes. |
B. Fermentation by Human Fecal Microbiota
Objective: To assess the impact of this compound on the composition and metabolic activity of a complex human gut microbial community.[6]
Experimental Protocol: In Vitro Batch Fecal Fermentation
Materials:
-
Fresh fecal samples from healthy human donors (who have not taken antibiotics for at least 3 months).
-
Anaerobic phosphate-buffered saline (PBS).
-
Basal fermentation medium.
-
This compound, a known prebiotic (e.g., inulin or FOS) as a positive control, and a non-fermentable substrate (e.g., cellulose) or no substrate as a negative control.
-
Anaerobic fermentation vessels (e.g., serum bottles or a controlled batch culture system).
-
Shaking incubator set at 37°C.
Procedure:
-
Prepare a fecal slurry (e.g., 10% w/v) by homogenizing fresh feces in anaerobic PBS inside an anaerobic chamber.
-
Add the test substrates (this compound, positive control, negative control) to the fermentation vessels containing the basal medium.
-
Inoculate the vessels with the fecal slurry (e.g., 10% v/v).
-
Incubate at 37°C with gentle agitation for up to 48 hours.
-
Collect samples at different time points (e.g., 0, 12, 24, 48 hours) for pH measurement, microbial DNA extraction, and SCFA analysis.
III. Analysis of Microbial Community Changes
Objective: To quantify the changes in the abundance of key bacterial groups in response to this compound fermentation.
Experimental Protocol: Quantification of Bacterial Populations
Methods:
-
Quantitative PCR (qPCR): This technique allows for the targeted quantification of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Clostridium, Bacteroides) using group-specific primers.
-
16S rRNA Gene Sequencing: This high-throughput sequencing method provides a comprehensive profile of the microbial community, allowing for the assessment of changes in the relative abundance of various bacterial taxa at different taxonomic levels (phylum, family, genus).
Data Presentation:
Changes in the populations of key bacterial groups can be presented in a table.
| Bacterial Group | Treatment | 0h (log10 cells/mL) | 24h (log10 cells/mL) | Change (log10) |
| Bifidobacterium | This compound | [Illustrative Data] 7.5 | [Illustrative Data] 9.0 | +1.5 |
| Inulin | [Illustrative Data] 7.5 | [Illustrative Data] 9.2 | +1.7 | |
| Lactobacillus | This compound | [Illustrative Data] 6.0 | [Illustrative Data] 7.0 | +1.0 |
| Inulin | [Illustrative Data] 6.0 | [Illustrative Data] 7.5 | +1.5 | |
| Clostridium | This compound | [Illustrative Data] 8.0 | [Illustrative Data] 7.8 | -0.2 |
| Inulin | [Illustrative Data] 8.0 | [Illustrative Data] 7.7 | -0.3 | |
| Note: The data presented in this table is for illustrative purposes. |
IV. Analysis of Short-Chain Fatty Acid Production
Objective: To quantify the production of SCFAs (acetate, propionate, and butyrate) during the fermentation of this compound.[7]
Experimental Protocol: SCFA Analysis by Gas Chromatography (GC)
Materials:
-
Fermentation supernatants.
-
Internal standard (e.g., 2-ethylbutyric acid).
-
Acidifying agent (e.g., hydrochloric acid).
-
Extraction solvent (e.g., diethyl ether).
-
Gas chromatograph with a flame ionization detector (GC-FID).
-
Appropriate GC column (e.g., a free fatty acid phase column).
Procedure:
-
Acidify the fermentation supernatant samples.
-
Add the internal standard.
-
Extract the SCFAs with an organic solvent.
-
Inject the organic phase into the GC-FID system.
-
Quantify the concentrations of acetate, propionate, and butyrate by comparing the peak areas to those of a standard curve.
Data Presentation:
SCFA concentrations at different time points can be presented in a table.
| Time (h) | Treatment | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) |
| 24 | This compound | [Illustrative Data] 45 | [Illustrative Data] 15 | [Illustrative Data] 10 | 70 |
| Inulin | [Illustrative Data] 50 | [Illustrative Data] 20 | [Illustrative Data] 15 | 85 | |
| Control | [Illustrative Data] 10 | [Illustrative Data] 5 | [Illustrative Data] 5 | 20 | |
| 48 | This compound | [Illustrative Data] 60 | [Illustrative Data] 20 | [Illustrative Data] 15 | 95 |
| Inulin | [Illustrative Data] 65 | [Illustrative Data] 25 | [Illustrative Data] 20 | 110 | |
| Control | [Illustrative Data] 12 | [Illustrative Data] 6 | [Illustrative Data] 6 | 24 | |
| Note: The data presented in this table is for illustrative purposes. |
V. Calculation of Prebiotic Index (PI) and Prebiotic Score
A prebiotic index or score provides a quantitative measure of the prebiotic effect, allowing for the comparison of different substrates.[8][9][10][11][12][13]
Prebiotic Index (PI) Formula:
PI = (Bifido at 24h / Bifido at 0h) - (Total Bacteria at 24h / Total Bacteria at 0h) + (Lacto at 24h / Lacto at 0h) - (Bacteroides at 24h / Bacteroides at 0h) - (Clostridium at 24h / Clostridium at 0h)
Where "Bifido", "Lacto", "Bacteroides", and "Clostridium" represent the bacterial counts (CFU/mL or gene copies/mL) at the specified time points.
Data Presentation:
| Substrate | Prebiotic Index (PI) |
| This compound | [Illustrative Data] 1.8 |
| Inulin | [Illustrative Data] 2.5 |
| Cellulose | [Illustrative Data] 0.2 |
| Note: The data presented in this table is for illustrative purposes. |
VI. Visualizations
Experimental Workflow
Caption: Workflow for in vitro prebiotic potential assessment of this compound.
SCFA-Mediated Signaling Pathway
The fermentation of prebiotics like this compound leads to the production of SCFAs, which can modulate host signaling pathways. One such pathway is the Toll-like receptor (TLR) signaling cascade, which plays a crucial role in the innate immune response. Butyrate, a key SCFA, has been shown to inhibit histone deacetylases (HDACs), leading to the suppression of pro-inflammatory cytokine production.
Caption: SCFA-mediated inhibition of pro-inflammatory signaling.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the in vitro assessment of the prebiotic potential of this compound. By systematically evaluating its resistance to digestion, fermentability by beneficial bacteria, and its impact on the gut microbial ecosystem, researchers can generate the necessary data to support its classification as a prebiotic and guide further development. While the quantitative data provided is illustrative, it serves as a template for the presentation of experimental results. Future studies providing specific quantitative data on this compound fermentation are needed to further solidify its prebiotic credentials.
References
- 1. In vitro digestion and human gut microbiota fermentation of Bletilla striata polysaccharides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro digestion and human gut microbiota fermentation of Bletilla striata polysaccharides and oligosaccharides [frontiersin.org]
- 3. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality [digibug.ugr.es]
- 4. The effect of lactobacillus cell size on its probiotic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro production of short-chain fatty acids by bacterial fermentation of dietary fiber compared with effects of those fibers on hepatic sterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a quantitative tool for the comparison of the prebiotic effect of dietary oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prebiotic score - Wikipedia [en.wikipedia.org]
- 11. scielo.br [scielo.br]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. Prebiotics and the Human Gut Microbiota: From Breakdown Mechanisms to the Impact on Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Erlose using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlose, a trisaccharide composed of two α-D-glucose units and one β-D-fructose unit, is a key carbohydrate found in various natural sources, including honey. Its structural characterization is crucial for understanding its biological functions and for quality control in food and pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed atomic-level information about molecular structure, conformation, and dynamics. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structural Information of this compound
This compound, systematically named α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside, consists of a sucrose moiety with an additional glucose unit linked to the C4 position of the glucose residue of sucrose.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a standard high-resolution NMR spectrometer.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound standard
-
Deuterium oxide (D₂O, 99.9%)
-
5 mm NMR tubes
-
Pipettes and vials
Protocol:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and 2D NMR experiments.
-
Dissolve the this compound sample in 0.5-0.6 mL of D₂O in a clean vial.
-
Gently vortex the vial to ensure complete dissolution.
-
Transfer the solution into a 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
-
Cap the NMR tube and label it appropriately.
1D NMR Spectroscopy
a) ¹H NMR Spectroscopy
This experiment provides information about the chemical environment of each proton in the molecule.
Typical Acquisition Parameters:
-
Spectrometer Frequency: 400-600 MHz
-
Pulse Program: Standard 1D proton experiment (e.g., zg30)
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans (NS): 16-64 (depending on concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 10-12 ppm
b) ¹³C NMR Spectroscopy
This experiment identifies all the unique carbon atoms in the molecule.
Typical Acquisition Parameters:
-
Spectrometer Frequency: 100-150 MHz (corresponding to the ¹H frequency)
-
Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30)
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-220 ppm
2D NMR Spectroscopy
2D NMR experiments are essential for assigning the complex and often overlapping signals in the spectra of oligosaccharides.
a) Correlation Spectroscopy (COSY)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
Typical Acquisition Parameters:
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf)
-
Number of Increments in F1: 256-512
-
Number of Scans (NS) per Increment: 8-16
-
Spectral Width (SW) in F2 and F1: 10-12 ppm
b) Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates protons directly attached to carbon atoms.
Typical Acquisition Parameters:
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3)
-
Number of Increments in F1: 128-256
-
Number of Scans (NS) per Increment: 8-32
-
Spectral Width (SW) in F2 (¹H): 10-12 ppm
-
Spectral Width (SW) in F1 (¹³C): 100-120 ppm (focused on the aliphatic region)
c) Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for identifying the glycosidic linkages between the monosaccharide units.
Typical Acquisition Parameters:
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf)
-
Number of Increments in F1: 256-512
-
Number of Scans (NS) per Increment: 16-64
-
Spectral Width (SW) in F2 (¹H): 10-12 ppm
-
Spectral Width (SW) in F1 (¹³C): 200-220 ppm
-
Long-range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz.
Data Presentation
A complete and assigned set of ¹H and ¹³C NMR data for this compound is essential for its unambiguous identification. While a comprehensive, publicly available, and fully assigned dataset with coupling constants was not found in the searched resources, the following table presents the expected chemical shift ranges and known key signals based on general oligosaccharide NMR data and literature references for honey analysis.
| Monosaccharide Unit | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |
| Glc I (reducing end) | H-1 | ~5.2 (α), ~4.6 (β) | ~92 (α), ~96 (β) | COSY: H-1/H-2; HSQC: H-1/C-1 |
| H-2 | 3.5-3.8 | 72-75 | COSY: H-1/H-2, H-2/H-3; HSQC: H-2/C-2 | |
| H-3 | 3.6-3.9 | 73-76 | COSY: H-2/H-3, H-3/H-4; HSQC: H-3/C-3 | |
| H-4 | ~3.4 | ~70 | COSY: H-3/H-4, H-4/H-5; HSQC: H-4/C-4 | |
| H-5 | 3.7-4.0 | 72-75 | COSY: H-4/H-5, H-5/H-6; HSQC: H-5/C-5 | |
| H-6a, H-6b | 3.7-3.9 | ~61 | COSY: H-5/H-6a, H-5/H-6b; HSQC: H-6/C-6 | |
| Glc II (middle) | H-1' | ~5.40 | ~100 | COSY: H-1'/H-2'; HSQC: H-1'/C-1'; HMBC: H-1'/C-4 (Glc I) |
| H-2' | 3.5-3.8 | 72-74 | COSY: H-1'/H-2', H-2'/H-3'; HSQC: H-2'/C-2' | |
| H-3' | 3.6-3.9 | 73-76 | COSY: H-2'/H-3', H-3'/H-4'; HSQC: H-3'/C-3' | |
| H-4' | ~3.4 | ~70 | COSY: H-3'/H-4', H-4'/H-5'; HSQC: H-4'/C-4' | |
| H-5' | 3.7-4.0 | 72-75 | COSY: H-4'/H-5', H-5'/H-6'; HSQC: H-5'/C-5' | |
| H-6'a, H-6'b | 3.7-3.9 | ~61 | COSY: H-5'/H-6'a, H-5'/H-6'b; HSQC: H-6'/C-6' | |
| Fru (non-reducing end) | H-1''a, H-1''b | 3.6-3.8 | ~63 | COSY: H-1''a/H-1''b; HSQC: H-1''/C-1'' |
| C-2'' | - | ~104 | HMBC: H-1' (Glc II)/C-2'' | |
| H-3'' | 4.0-4.2 | 77-80 | COSY: H-3''/H-4''; HSQC: H-3''/C-3'' | |
| H-4'' | 3.8-4.1 | 74-77 | COSY: H-3''/H-4'', H-4''/H-5''; HSQC: H-4''/C-4'' | |
| H-5'' | 3.8-4.0 | 81-84 | COSY: H-4''/H-5'', H-5''/H-6''; HSQC: H-5''/C-5'' | |
| H-6''a, H-6''b | 3.7-3.9 | ~63 | COSY: H-5''/H-6''a, H-5''/H-6''b; HSQC: H-6''/C-6'' |
Note: The chemical shifts are approximate and can vary depending on the experimental conditions (e.g., temperature, pH, and solvent).
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Application Notes and Protocols for Studying Insect Gut Enzyme Activity with Erlose
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of entomology and pesticide development, the study of insect gut enzymes offers a promising avenue for targeted pest control strategies. Key to an insect's survival is its ability to efficiently digest complex carbohydrates from its diet. This process is primarily mediated by a class of enzymes known as glycoside hydrolases, with α-glucosidases playing a pivotal role in breaking down oligosaccharides and disaccharides into absorbable monosaccharides. Erlose, a trisaccharide composed of two glucose units and one fructose unit, serves as an excellent and specific substrate for investigating the activity of these crucial digestive enzymes.
This document provides detailed application notes and protocols for utilizing this compound to study insect gut α-glucosidase activity. Understanding the kinetics and inhibition of these enzymes can facilitate the development of novel insecticides that disrupt insect energy metabolism.
Principle of the Assay
This compound (β-D-fructofuranosyl O-α-D-glucopyranosyl-(1→4)-D-glucopyranoside) is a non-reducing trisaccharide. Its structure consists of a sucrose molecule linked to a glucose molecule via an α-1,4 glycosidic bond.[1][2] Insect gut α-glucosidases can hydrolyze the α-1,4-glycosidic bond in this compound, releasing glucose and sucrose. The subsequent measurement of these products forms the basis of the enzyme activity assay.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Insect Gut α-Glucosidase with Various Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) |
| This compound | 5.2 | 12.5 | 6.0 | 37 |
| Sucrose | 2.8 | 25.8 | 6.5 | 37 |
| Maltose | 1.5 | 45.2 | 6.0 | 40 |
| pNPG* | 0.8 | 60.1 | 6.8 | 35 |
*p-nitrophenyl-α-D-glucopyranoside (artificial substrate) (Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting experimental results. Actual values will vary depending on the insect species and experimental conditions.)
Table 2: Example of Inhibitor Effects on Insect Gut α-Glucosidase Activity with this compound as a Substrate
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| Acarbose | 10 | 75.3 | 5.8 |
| Validamycin | 50 | 45.2 | >100 |
| Compound X | 25 | 88.9 | 12.1 |
(Note: The data presented in this table is for illustrative purposes. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.)
Experimental Protocols
Protocol 1: Preparation of Insect Gut Enzyme Extract
-
Insect Dissection: Anesthetize insects (e.g., by chilling on ice) and dissect out the midgut under a stereomicroscope in ice-cold 0.1 M phosphate buffer (pH 7.0).
-
Homogenization: Pool the midguts from several individuals (e.g., 10-20) in a pre-chilled microcentrifuge tube containing 1 mL of the same phosphate buffer. Homogenize the tissue using a motorized pestle or by sonication on ice.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Enzyme Solution: Carefully collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration of the extract using a standard method such as the Bradford assay. The extract can be used immediately or stored at -80°C for later use.
Protocol 2: α-Glucosidase Activity Assay using this compound
This protocol is designed to measure the amount of glucose and sucrose produced from the hydrolysis of this compound.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µL of 20 mM this compound solution (in 0.1 M phosphate buffer, pH 6.0)
-
40 µL of 0.1 M phosphate buffer (pH 6.0)
-
10 µL of the insect gut enzyme extract
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30, 60, 90 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes to denature the enzymes.
-
Product Detection: Centrifuge the terminated reaction mixture at 10,000 x g for 5 minutes. The supernatant will be used for the quantification of glucose and sucrose using a suitable assay kit (e.g., a coupled enzyme assay that measures glucose directly and sucrose after inversion to glucose and fructose).[3][4][5]
-
Controls:
-
Substrate Blank: Replace the enzyme extract with buffer to account for any contaminating glucose or sucrose in the substrate solution.
-
Enzyme Blank: Replace the this compound solution with buffer to measure any endogenous glucose or sucrose in the enzyme extract.
-
-
Calculation of Enzyme Activity: The specific activity of α-glucosidase is expressed as micromoles of product (glucose + sucrose) formed per minute per milligram of protein under the specified conditions.
Visualizations
Caption: Experimental workflow for studying insect gut enzyme activity using this compound.
Caption: Enzymatic hydrolysis of this compound by insect gut α-glucosidase.
Caption: Simplified signaling pathway of carbohydrate metabolism in insects.
Discussion and Applications
The protocols outlined above provide a robust framework for characterizing the activity of α-glucosidases in the insect gut using this compound as a substrate. This approach offers several advantages:
-
Substrate Specificity: this compound is a more complex and naturalistic substrate compared to artificial chromogenic or fluorogenic substrates, potentially providing more physiologically relevant data.
-
Drug Discovery: This assay can be adapted for high-throughput screening of potential α-glucosidase inhibitors. Identifying compounds that specifically block the digestion of such sugars in pest insects could lead to the development of novel, environmentally safer insecticides. The disruption of carbohydrate metabolism is a promising strategy for pest control as it directly impacts the insect's energy supply.[6]
-
Fundamental Research: Studying the kinetics of this compound hydrolysis across different insect species can provide valuable insights into the co-evolution of insects and their dietary sources. It can also help in understanding the functional diversity of digestive enzymes in insects with different feeding habits.
References
- 1. The crystal and molecular structure of the trisaccharide this compound trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 13101-54-7 | OE06974 | Biosynth [biosynth.com]
- 3. Enzymatic Method for Determining Glucose and Sucrose (Glucose and Sucrose Assay) [sigmaaldrich.cn]
- 4. youtube.com [youtube.com]
- 5. Measurement of sucrose in beverages using a blood glucose meter with cascade-catalysis enzyme particle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbohydrate metabolism genes and pathways in insects: insights from the honey bee genome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Erlose Quantification in Complex Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of Erlose in complex biological and food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in complex samples?
A: The main challenges stem from the sample matrix itself. These include:
-
Matrix Effects: Co-eluting endogenous compounds (like other sugars, salts, proteins, and lipids) can interfere with the analysis, causing either suppression or enhancement of the analytical signal, which leads to inaccurate quantification.[1][2][3]
-
Isomeric Co-elution: this compound is a trisaccharide with several isomers (e.g., melezitose, panose, isomaltotriose). Achieving chromatographic separation from these closely related structures is critical for accurate measurement.[4][5]
-
Low Concentration: this compound may be present at very low concentrations, requiring highly sensitive analytical methods and efficient sample preparation to remove interferences and concentrate the analyte.
-
Sample Preparation: Developing a robust sample preparation protocol that effectively removes interfering substances without significant loss of this compound is often the most time-consuming part of method development.[6]
Q2: Which analytical technique is most suitable for this compound quantification?
A: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective and widely used technique for carbohydrate analysis, including this compound.[7][8][9] Its key advantages are:
-
High Sensitivity and Selectivity: It allows for the direct detection of underivatized carbohydrates at very low concentrations (picomole levels).[8][10]
-
High Resolution: It can separate complex mixtures of carbohydrates, including isomers that are difficult to resolve with other methods.[4]
-
No Derivatization Required: Direct detection simplifies the workflow and avoids potential errors associated with derivatization steps.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, but it is more susceptible to matrix effects, which can alter ionization efficiency.[1][2]
Q3: How can I minimize matrix effects in my analysis?
A: A multi-faceted approach is recommended:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) to clean up the sample by removing interfering components like fats, proteins, and salts.[6][11]
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.[8]
-
Method of Standard Addition: This calibration technique can compensate for matrix effects by preparing calibration standards directly in the sample matrix.
-
Use of an Internal Standard: A suitable internal standard, ideally a stable isotope-labeled version of this compound, can help correct for both extraction losses and matrix-induced signal variations.
Troubleshooting Guide
This guide addresses common issues encountered during the HPAEC-PAD analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Response | 1. Improper eluent preparation (e.g., carbonate contamination, wrong pH). | 1. Prepare fresh eluents using high-purity (18 MΩ·cm) deionized water and 50% NaOH solution. Keep eluents blanketed with helium or nitrogen to prevent CO2 absorption.[12] |
| 2. Faulty electrochemical cell or electrode. | 2. Check the reference electrode's function and replace it if necessary (typically every six months). Ensure the gold working electrode is clean and properly polished or replace the disposable electrode.[12] | |
| 3. Sample degradation or loss during preparation. | 3. Store standards and samples at low temperatures (-20 °C for long-term).[13][14] Evaluate your extraction procedure for analyte loss. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or overload. | 1. Implement a column wash step after each run.[13] Dilute the sample to ensure the injection amount is within the column's capacity. |
| 2. Inappropriate mobile phase composition. | 2. Ensure the hydroxide concentration is sufficient to keep the analyte fully ionized. Check for and eliminate carbonate contamination. | |
| Poor Resolution / Co-eluting Peaks | 1. Suboptimal chromatographic conditions. | 1. Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting sugars.[15] |
| 2. Column aging or degradation. | 2. Replace the guard and/or analytical column. | |
| Unstable Baseline / High Noise | 1. Contaminated eluents or system components. | 1. Use high-purity reagents and water for eluent preparation.[8] Flush the system thoroughly. |
| 2. Air bubbles in the detector cell. | 2. Degas the mobile phase continuously. Ensure all connections are secure. | |
| 3. Pulsation from the pump. | 3. Ensure the pump is properly maintained and consider using a pulse dampener. | |
| Inaccurate Quantification / Low Recovery | 1. Significant matrix effects (ion suppression/enhancement). | 1. Perform a matrix effect study. Implement a more rigorous sample cleanup (e.g., SPE). Use matrix-matched calibration standards or the standard addition method.[1][3] |
| 2. Inefficient sample extraction. | 2. Optimize the SPE protocol (sorbent type, wash, and elution solvents). Perform recovery experiments by spiking a blank matrix with a known amount of this compound. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for this compound quantification using HPAEC-PAD. Values can vary based on the specific matrix, instrumentation, and method conditions.
| Parameter | Method | Matrix | Value | Source |
| Limit of Detection (LOD) | HPAEC-PAD | Honey | <70 nM | [4] |
| Limit of Quantification (LOQ) | HPAEC-PAD | General | ~100 ppb for oligosaccharides | [10] |
| Linearity Range (Calibration) | HPAEC-PAD | Honey | 1 - 20 mg/L (r² > 0.998) | [5] |
| Recovery Rate | SPE (Polymeric Reversed-Phase) | Human Plasma (for drugs) | 84 - 93% | [16] |
| Recovery Rate | Dispersive SPE (PSA sorbent) | Food Extracts (for pesticides) | 85 - 110% | [17] |
Note: Recovery rates for this compound are highly matrix-dependent. The provided values for other analytes illustrate typical efficiencies of the sample preparation techniques.
Experimental Protocols
Protocol 1: Quantification of this compound in Honey by HPAEC-PAD
This protocol is adapted from methods for analyzing sugars in honey.[4][13][14]
1. Sample Preparation:
-
Accurately weigh 100 mg of a homogenized honey sample into a 100 mL volumetric flask.
-
Dissolve the sample in high-purity deionized water (18 MΩ·cm) and bring it to volume. This achieves a 1:1000 dilution (1 g/L).[13][14]
-
For quantification, further serial dilutions (e.g., to 0.1 g/L) may be necessary to fall within the linear range of the calibration curve.[4]
-
Prior to injection, filter the diluted sample through a 0.2 µm syringe filter to remove particulates.[13][14]
2. HPAEC-PAD System Conditions:
-
Instrument: A biocompatible HPLC system equipped with an electrochemical detector and gold working electrode.
-
Column: Dionex CarboPac PA210-4µm (or similar high-resolution carbohydrate column) with a corresponding guard column.
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH) in deionized water.
-
Mobile Phase B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc) in deionized water.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program (Example):
-
0-25 min: Isocratic elution with an appropriate NaOH concentration (e.g., 30-70 mM) to separate this compound from other sugars.[4]
-
25-30 min: High concentration of NaOAc (e.g., ramp to 100% B) to wash strongly retained components from the column.
-
30-45 min: Re-equilibration with initial conditions.
-
-
Detection: Pulsed Amperometry using a standard carbohydrate waveform.
3. Calibration:
-
Prepare a stock solution of this compound standard (e.g., 1000 mg/L).
-
Create a series of working standards by serial dilution (e.g., 1, 2, 5, 10, 20 mg/L) from the stock solution.[5]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general protocol for cleaning up a complex aqueous sample (e.g., fruit juice, biological fluid) prior to carbohydrate analysis.
1. Sorbent Selection:
-
Choose a sorbent based on the matrix interferences. A graphitized carbon black (GCB) or a polymeric reversed-phase cartridge is often effective for removing pigments and hydrophobic compounds.
2. SPE Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of an organic solvent (e.g., methanol), followed by 1-2 volumes of deionized water. This solvates the sorbent material.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., water or a very low percentage of organic solvent) through the cartridge. This removes weakly bound interferences while retaining the analytes of interest.
-
Elution: Elute the retained carbohydrates, including this compound, with a stronger solvent (e.g., a higher percentage of acetonitrile or methanol in water). Collect the eluate for analysis.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for HPAEC-PAD analysis.
Caption: Sources of error and interference in complex matrices.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys from Southern Italy (Calabria region) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Extraction (SPE): Principles and Applications in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromacademy.com [chromacademy.com]
- 8. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 9. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 10. researchgate.net [researchgate.net]
- 11. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 16. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Synthesis of Erlose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the enzymatic synthesis of erlose.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes used for this compound synthesis? A1: this compound is typically synthesized using α-transglucosylases. Engineered mutants of amylosucrase from Neisseria polysaccharea have shown novel and efficient this compound production from sucrose.[1][2] Additionally, inulosucrase from Lactobacillus gasseri can synthesize this compound and other maltosylfructosides.[3]
Q2: What is the basic reaction mechanism for enzymatic this compound synthesis from sucrose? A2: Using an enzyme like amylosucrase, the synthesis follows a double-displacement mechanism. A glucosyl group from a donor sucrose molecule is transferred to the enzyme, forming a covalent glucosyl-enzyme intermediate and releasing fructose. This intermediate is then attacked by an acceptor molecule. For this compound synthesis, a second sucrose molecule acts as the acceptor, resulting in the formation of this compound [α-d-glucopyranosyl-(1→4)-α-d-glucopyranosyl-(1→2)-β-d-Fructose].[1][2]
Q3: Why is enzyme immobilization beneficial for this compound synthesis? A3: Enzyme immobilization confines the enzyme to a solid support, which offers several advantages for industrial applications. It enhances enzyme stability against changes in temperature and pH, allows for easy separation of the enzyme from the product mixture, and enables the enzyme to be reused across multiple batches, which can significantly reduce production costs.[4][5][6][7]
Q4: What are the main byproducts in this compound synthesis and how can they be minimized? A4: The primary side reaction is hydrolysis, where the glucosyl-enzyme intermediate reacts with water instead of the intended acceptor (sucrose), producing glucose.[8] This competes with this compound synthesis and reduces the overall yield. Operating at high substrate (sucrose) concentrations can favor the desired transglycosylation reaction over hydrolysis.[2] Other potential byproducts include different oligosaccharides depending on the enzyme's specificity.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. | 1. Optimize reaction conditions based on the specific enzyme's characteristics. For example, inulosucrase from L. gasseri has an optimal temperature of 55°C and pH of 5.2.[3] Systematically vary one parameter at a time (e.g., pH gradient, temperature range) to find the optimum. |
| 2. Enzyme Inactivity/Instability: The enzyme may have denatured due to improper storage or harsh reaction conditions. Glycosyltransferases can be inherently unstable in solution.[9] | 2. Verify enzyme activity with a standard assay before starting the synthesis. Consider protein engineering to improve thermostability or using enzyme immobilization techniques to enhance operational stability.[4][10] | |
| 3. Low Substrate Concentration: Insufficient sucrose concentration can favor hydrolysis over the transglycosylation reaction needed for this compound. | 3. Increase the initial sucrose concentration. For engineered amylosucrase mutants, increasing sucrose concentration from 146 mM to 600 mM has been shown to significantly boost this compound yield.[2] | |
| 4. Product Inhibition: High concentrations of products (this compound, fructose) or byproducts may inhibit enzyme activity.[11][12] | 4. Consider a fed-batch or continuous reaction setup to maintain optimal substrate/product concentrations. If possible, remove products from the reaction mixture as they are formed. | |
| High Levels of Byproducts (e.g., Glucose) | 1. Dominant Hydrolysis Reaction: The water activity in the reaction is too high, or the acceptor (sucrose) concentration is too low, leading to hydrolysis of the glucosyl-enzyme intermediate.[8] | 1. Increase the sucrose concentration to outcompete water as the acceptor for the glucosyl intermediate.[2] Experiment with reaction media that have lower water activity, such as using organic co-solvents, though enzyme compatibility must be verified.[9][13] |
| 2. Non-Specific Enzyme Activity: The enzyme may be catalyzing the formation of other oligosaccharides besides this compound. | 2. If using an engineered enzyme, review its product specificity.[1] Purification methods like column chromatography will be necessary to isolate the desired this compound product. | |
| Difficulty in Product Purification | 1. Complex Reaction Mixture: The final mixture contains unreacted substrate, fructose, this compound, and other oligosaccharides. | 1. Employ purification techniques such as column chromatography (e.g., C18 column) to separate components based on their physicochemical properties.[14] |
| 2. Product Crystallization: The crude reaction mixture may auto-crystallize, making handling difficult. | 2. Instead of filtering, dry the entire reaction mixture, redissolve it in a suitable solvent (like DMSO), and then proceed with purification via flash chromatography.[14] | |
| Enzyme Denaturation During Reaction | 1. Thermal Instability: Many enzymes have limited stability at elevated temperatures required for optimal reaction rates.[10] | 1. Enzyme Engineering: Use semi-rational design to create mutants with improved thermostability.[10] 2. Immobilization: Immobilize the enzyme on a solid support to protect it from harsh environmental conditions.[5] |
Data Hub
Table 1: Effect of Sucrose Concentration on this compound Production by Engineered Amylosucrase Mutants
This table summarizes the impact of initial sucrose concentration on the final this compound concentration and yield for three different engineered amylosucrase mutants after a 24-hour reaction.
| Mutant ID | Initial Sucrose (mM) | This compound Concentration (g/L) | This compound Yield (%)* |
| 47A10 | 146 | 17.5 | 14.5 |
| 400 | 58.7 | 35.5 | |
| 600 | 70.6 | 42.0 | |
| 37G4 | 146 | 14.1 | 17.0 |
| 400 | 48.0 | 41.0 | |
| 600 | 57.5 | 46.0 | |
| 39A8 | 146 | 1.8 | 1.0 |
| 400 | 6.8 | 3.0 | |
| 600 | 9.6 | 5.0 |
*Yield is calculated as the percentage of glucosyl units from consumed sucrose that are incorporated into this compound. (Data sourced from reference[2])
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
This protocol provides a general framework for synthesizing this compound using a suitable transglucosylase (e.g., engineered amylosucrase).
1. Enzyme Preparation:
-
Express and purify the recombinant enzyme (e.g., amylosucrase mutant) using standard molecular biology and chromatography techniques.
-
Determine the protein concentration and measure its enzymatic activity using a standard assay, such as measuring the rate of fructose release from sucrose.[10]
2. Reaction Setup:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.2).[3]
-
Add sucrose to the desired final concentration (e.g., 400-600 mM).[2]
-
Initiate the reaction by adding a predetermined amount of the purified enzyme (e.g., 1-2 U/mL).[3]
3. Incubation:
-
Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37-55°C) with gentle agitation for a set period (e.g., 24-48 hours).[2][3]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the carbohydrate composition using methods like HPLC or TLC.
4. Reaction Termination:
-
Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes), provided the products are heat-stable. Alternatively, use methods like adding a strong acid or base if compatible with downstream processing.
5. Product Purification and Analysis:
-
Remove the denatured enzyme by centrifugation.
-
Separate this compound from unreacted sucrose, fructose, and other byproducts using preparative chromatography.[14]
-
Analyze the purity of the final product and confirm its identity using techniques like HPLC and Nuclear Magnetic Resonance (NMR).[3]
Protocol 2: Enzyme Immobilization in Alginate Beads
This protocol describes a common method for enzyme entrapment, which can improve stability and reusability.[15]
1. Preparation of Enzyme-Alginate Mixture:
-
Prepare a 2% (w/v) sodium alginate solution in water.
-
Dissolve or suspend the purified enzyme in the sodium alginate solution to achieve the desired enzyme loading.
2. Bead Formation:
-
Prepare a 0.2 M calcium chloride solution.
-
Using a syringe or pipette, add the enzyme-alginate mixture dropwise into the calcium chloride solution while stirring gently.
-
Insoluble calcium alginate beads containing the entrapped enzyme will form instantly.
3. Curing and Washing:
-
Leave the beads to harden in the calcium chloride solution for 10-20 minutes.
-
Collect the beads by filtration and wash them thoroughly with buffer to remove excess calcium chloride and any unbound enzyme.[15]
4. Application:
-
The immobilized enzyme beads can now be used in a batch reactor or packed into a column for continuous synthesis. After the reaction, the beads can be easily recovered, washed, and reused.[6]
Visualizations
Caption: Experimental workflow for enzymatic this compound synthesis.
Caption: Reaction pathway for amylosucrase-catalyzed this compound synthesis.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Novel product specificity toward this compound and panose exhibited by multisite engineered mutants of amylosucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel product specificity toward this compound and panose exhibited by multisite engineered mutants of amylosucrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis and characterization of fructooligosaccharides and novel maltosylfructosides by inulosucrase from Lactobacillus gasseri DSM 20604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. scienceopen.com [scienceopen.com]
- 6. youtube.com [youtube.com]
- 7. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P134Q Sucrose Phosphorylase: Subtle Changes in the Catalytic Properties Benefit the Production of 2‐O‐α‐Glucosyl Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. Development of thermostable sucrose phosphorylase by semi-rational design for efficient biosynthesis of alpha-D-glucosylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Yield-determining factors in high-solids enzymatic hydrolysis of lignocellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. google.com [google.com]
Technical Support Center: Erlose Stability During Thermal Processing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the thermal processing of erlose. Due to the limited availability of direct experimental data on this compound, this guide draws upon established principles of carbohydrate chemistry and data from structurally similar oligosaccharides, such as raffinose, sucrose, and fructooligosaccharides (FOS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound is a non-reducing trisaccharide composed of two glucose units and one fructose unit (α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside). Its thermal stability is a critical parameter in pharmaceutical and food processing applications where it might be used as an excipient, bulking agent, or stabilizer. High temperatures during processes like sterilization, drying, or formulation can lead to degradation, impacting its functionality, purity, and potentially leading to the formation of undesirable byproducts.
Q2: What are the primary degradation pathways for this compound during thermal processing?
While specific degradation pathways for this compound are not extensively documented, based on its constituent monosaccharides (glucose and fructose), the primary degradation routes are likely to be caramelization and the Maillard reaction.[1]
-
Caramelization: This is the thermal decomposition of sugars in the absence of amino acids.[1][2] It involves a complex series of reactions including dehydration and fragmentation, leading to the formation of brown-colored polymers and volatile compounds.[2]
-
Maillard Reaction: This reaction occurs between a reducing sugar and an amino acid.[1] Although this compound is a non-reducing sugar, it can undergo hydrolysis at high temperatures and in acidic or basic conditions to yield glucose and fructose, which are reducing sugars and can then participate in the Maillard reaction if amino acids are present.[3]
Q3: At what temperature does this compound start to degrade?
Direct data on the specific decomposition temperature of this compound is scarce. However, studies on similar oligosaccharides suggest that thermal degradation can begin at temperatures above 200°C.[4] For instance, fructooligosaccharides (FOS) have been shown to be stable up to 190°C.[4] The exact onset of degradation will depend on factors such as heating rate, time, pH, and the presence of other components.
Q4: How does pH affect the thermal stability of this compound?
The pH of the solution can significantly influence the thermal stability of oligosaccharides. Acidic conditions (low pH) can catalyze the hydrolysis of glycosidic bonds, breaking down this compound into its constituent monosaccharides (glucose and fructose).[5] This increases the likelihood of subsequent degradation reactions like the Maillard reaction.[6] Generally, neutral pH conditions are more favorable for the stability of sugars during thermal processing.
Q5: What are the potential degradation products of this compound?
Based on the degradation of similar sugars, the thermal decomposition of this compound can be expected to produce a complex mixture of compounds, including:
-
Monosaccharides: Glucose and fructose from hydrolysis.
-
Furan derivatives: Such as 5-Hydroxymethylfurfural (HMF), a common product of hexose dehydration.
-
Organic acids: Formic acid and levulinic acid can be formed from HMF.
-
Colored polymers: Melanoidins (from the Maillard reaction) and caramelans, caramelenes, and caramelins (from caramelization) contribute to browning.[1]
-
Volatile compounds: Diacetyl and other small molecules that can impact aroma and flavor.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Browning/Discoloration of this compound Solution | Caramelization or Maillard Reaction: Occurring at elevated temperatures. The Maillard reaction is accelerated in the presence of amino acids.[1] | - Lower Processing Temperature: If possible, reduce the temperature of the thermal process. - Control pH: Maintain a neutral pH to minimize sugar hydrolysis and subsequent reactions. - Exclude Amino Acids: If the Maillard reaction is suspected, assess the formulation for sources of amino acids and consider alternatives. - Reduce Heating Time: Minimize the duration of exposure to high temperatures. |
| Loss of this compound Content/Purity | Hydrolysis and Degradation: Glycosidic bond cleavage due to heat and/or acidic/basic conditions, followed by decomposition of the resulting monosaccharides.[3] | - Optimize pH: Buffer the solution to a neutral pH. - Use Stabilizers: Consider the addition of stabilizers. Some studies suggest that certain oligosaccharides can have a stabilizing effect on other molecules.[7][8] - Analytical Monitoring: Use HPLC to quantify this compound content before and after thermal processing to determine the extent of degradation under different conditions.[9] |
| Formation of Insoluble Precipitates | Polymerization: Formation of high molecular weight, insoluble polymers (melanoidins, caramelins) at advanced stages of degradation. | - Modify Processing Conditions: Reduce temperature and heating time to prevent advanced degradation. - Filtration: Incorporate a filtration step after thermal processing to remove insoluble materials. - Characterize Precipitate: Analyze the precipitate to confirm its nature and identify the primary degradation pathway. |
| Unexpected pH Shift in the Solution | Formation of Acidic Degradation Products: Thermal degradation can produce organic acids like formic and levulinic acid, leading to a decrease in pH. | - Buffer System: Employ a robust buffering system to maintain the desired pH throughout the process. - Monitor pH: Continuously monitor the pH during thermal processing. - Analyze for Organic Acids: Use analytical techniques like HPLC to identify and quantify the formation of acidic byproducts. |
Data on Thermal Stability of Structurally Related Sugars
Since direct quantitative data for this compound is limited, the following tables provide information on the thermal properties of its constituent monosaccharides and a related trisaccharide, raffinose. This data can be used to infer the potential behavior of this compound.
Table 1: Caramelization Temperatures of Constituent and Related Sugars
| Sugar | Type | Caramelization Onset Temperature (°C) |
| Fructose | Monosaccharide | ~110 |
| Glucose | Monosaccharide | ~160 |
| Sucrose | Disaccharide | ~160 |
| Maltose | Disaccharide | ~180 |
Note: These temperatures can vary depending on the purity of the sugar and the experimental conditions.
Table 2: Thermal Analysis Data for Raffinose (a Trisaccharide)
| Thermal Event | Temperature Range (°C) | Observation |
| Dehydration | 50 - 120 | Loss of water of hydration. |
| Melting/Decomposition | > 180 | Onset of melting accompanied by decomposition. |
This data is generalized from typical thermal analysis of hydrated oligosaccharides and should be considered as an estimate for comparative purposes.
Experimental Protocols
Protocol 1: Determination of this compound Degradation using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound and detect the formation of its degradation products (e.g., glucose, fructose, HMF) after thermal processing.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in the desired buffer (e.g., phosphate buffer, pH 7.0).
-
Subject aliquots of the this compound solution to the desired thermal processing conditions (e.g., heating at various temperatures for specific durations).
-
After heating, cool the samples to room temperature.
-
Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.[10]
-
-
HPLC System and Conditions:
-
Column: A carbohydrate analysis column (e.g., an amino-based column).
-
Mobile Phase: Acetonitrile/water gradient. The exact gradient will need to be optimized for the specific column and analytes. A typical starting point could be 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare calibration curves for this compound, glucose, fructose, and HMF standards of known concentrations.
-
Integrate the peak areas of the analytes in the chromatograms of the thermally treated samples.
-
Calculate the concentration of each compound using the corresponding calibration curve.
-
Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, decomposition temperatures, and phase transitions of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of pure this compound powder into a TGA/DSC crucible (e.g., aluminum or alumina).[11]
-
-
TGA/DSC Instrument Settings:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[11][12]
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[11]
-
-
Data Analysis:
-
TGA Curve: Analyze the TGA thermogram for mass loss as a function of temperature. The onset temperature of a significant mass loss step indicates the beginning of thermal decomposition.
-
DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
-
DSC Curve: Analyze the DSC thermogram for endothermic (heat absorbing) and exothermic (heat releasing) events. Endothermic peaks can indicate melting, while exothermic peaks often correspond to decomposition.
-
Visualizations
Caption: Probable thermal degradation pathways of this compound.
Caption: Experimental workflow for HPLC analysis of this compound degradation.
Caption: Experimental workflow for TGA/DSC analysis of this compound.
References
- 1. Maillard reaction - Wikipedia [en.wikipedia.org]
- 2. Identification and structural basis of an enzyme that degrades oligosaccharides in caramel [jstage.jst.go.jp]
- 3. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligosaccharides act as the high efficiency stabilizer for β-galactosidase under heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fpe.umd.edu [fpe.umd.edu]
- 12. mt.com [mt.com]
Technical Support Center: Erlose Stability in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Erlose in acidic environments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in acidic conditions?
A1: The primary mechanism of this compound degradation in acidic conditions is acid-catalyzed hydrolysis of its glycosidic bonds. In the presence of an acid, a proton (H+) is transferred to the glycosidic oxygen, making it a better leaving group. A water molecule then acts as a nucleophile, attacking the anomeric carbon and leading to the cleavage of the bond. This process breaks down the trisaccharide into its constituent monosaccharides.[1][2][3][4][5] This reaction is often reversible, but in a large excess of water, the equilibrium favors the hydrolysis products.[2][5]
Q2: What are the main factors influencing the rate of this compound degradation?
A2: The rate of this compound degradation is primarily influenced by:
-
pH: The lower the pH, the higher the concentration of protons (H+), which act as a catalyst for hydrolysis, thus accelerating degradation.[6]
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate for hydrolysis.[6][7][8] The relationship between temperature and the reaction rate is often described by the Arrhenius equation.[7]
-
Time: The longer the exposure to acidic conditions, the greater the extent of degradation.
-
Water Activity: Since water is a reactant in hydrolysis, its availability can influence the reaction rate.
Q3: How can I prevent or minimize this compound degradation during my experiments?
A3: Several strategies can be employed to minimize this compound degradation:
-
pH Control: Maintain the pH of your solution as close to neutral as possible. Using a buffer system can help stabilize the pH. The stability of similar oligosaccharides has been shown to be greater at a pH around 4.0-5.0 compared to more acidic conditions.[6]
-
Temperature Control: Conduct your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.[7] Storing solutions containing this compound at low temperatures (e.g., 4°C) is recommended.
-
Use of Co-solvents: In some cases, replacing a portion of the water with a non-aqueous solvent like alcohol or propylene glycol can reduce hydrolysis by lowering water activity.
-
Minimize Exposure Time: Plan your experiments to minimize the time this compound is exposed to harsh acidic conditions.
Q4: What are the most common analytical methods to quantify this compound and its degradation products?
A4: The most common and reliable methods are:
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This is a robust and widely used method for the quantification of non-chromophoric compounds like sugars.[9][10][11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity, making it ideal for complex biological samples and for identifying and quantifying degradation products.[13][14][15][16][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high degradation of this compound in my samples. | Incorrect pH of the solution: The actual pH may be lower than intended. | Verify the pH of your solutions using a calibrated pH meter. Prepare fresh buffers and re-measure. |
| Elevated storage or experimental temperature: Even slight increases in temperature can significantly accelerate degradation.[7] | Ensure that samples are stored at the correct low temperature and that the experimental temperature is strictly controlled. Use a calibrated thermometer to verify. | |
| Prolonged exposure to acidic conditions: The cumulative time in an acidic environment may be too long. | Optimize your experimental workflow to minimize the duration of exposure to low pH. | |
| Contamination of reagents: Acidic contaminants in other reagents could be lowering the pH. | Use high-purity reagents and test the pH of individual components of your solution. | |
| Inconsistent results between replicate experiments. | Variability in sample preparation: Inconsistent timing or temperature during sample handling can lead to different levels of degradation. | Standardize your sample preparation protocol with precise timing and temperature controls for each step. |
| Instrumental variability: Fluctuations in the analytical instrument's performance. | Perform regular calibration and maintenance of your HPLC or LC-MS system. Use an internal standard to correct for variations. | |
| Difficulty in quantifying this compound and its degradation products accurately. | Inappropriate analytical method: The chosen method may lack the required sensitivity or resolution. | For complex mixtures, consider switching from HPLC-RID to a more sensitive and specific method like LC-MS/MS.[13][14] |
| Sample matrix effects: Other components in your sample may interfere with the analysis.[16] | Optimize your sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) can be beneficial.[16][18] | |
| Degradation during sample analysis: Acidic mobile phases in LC can cause on-column degradation.[13] | Consider using a mobile phase with a less acidic modifier, such as ammonium acetate, to minimize in-source fragmentation and on-column degradation.[13][14] |
Quantitative Data on Oligosaccharide Stability
| pH | Temperature (°C) | Duration | Trisaccharide Loss (%) | Reference |
| 3.1 | 95°C for 30s + 84°C for 10 min | 10.5 min | Up to 30% | [6] |
| 2.7 - 4.2 | 85-95°C | 0.5 - 25 min | Up to 80% (total FOS) | [6] |
Note: The data presented is for Fructooligosaccharides (FOS) and serves as an estimate for this compound stability.
Experimental Protocols
Protocol 1: Stability Study of this compound in Acidic Buffers
Objective: To determine the degradation kinetics of this compound at different pH values and temperatures.
Materials:
-
This compound standard
-
Citrate buffer solutions (pH 3.0, 4.0, 5.0)
-
Phosphate buffer solution (pH 6.0, 7.0)
-
Deionized water
-
Heating block or water bath
-
HPLC-RID or LC-MS/MS system
-
Autosampler vials
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Prepare Working Solutions: For each pH to be tested, dilute the this compound stock solution in the corresponding buffer to a final concentration of 1 mg/mL.
-
Incubation:
-
For each pH, aliquot the working solution into several autosampler vials.
-
Place the vials in a heating block or water bath set to the desired temperature (e.g., 40°C, 60°C, 80°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial for each pH and immediately place it on ice to stop the reaction.
-
-
Sample Analysis:
-
Analyze the samples using a validated HPLC-RID or LC-MS/MS method to determine the concentration of remaining this compound and the formation of degradation products (glucose, fructose).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH and temperature.
-
Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics, plot ln[this compound] vs. time).
-
Protocol 2: Quantification of this compound by HPLC-RID
Objective: To quantify the concentration of this compound in a solution.
Instrumentation and Conditions:
-
HPLC System: With a refractive index detector (RID).
-
Column: A carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87H).[11]
-
Mobile Phase: 0.01 N Sulfuric Acid in water.[11]
-
Flow Rate: 0.6 mL/min.[11]
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) in deionized water.
-
Sample Preparation: Dilute your experimental samples to fall within the concentration range of your standards. Filter the samples through a 0.45 µm syringe filter before injection.[12]
-
Instrument Setup and Equilibration:
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.[11]
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Use the calibration curve to calculate the concentration of this compound in your samples.
-
Visualizations
Caption: Mechanism of Acid-Catalyzed Hydrolysis of this compound.
Caption: Experimental Workflow for an this compound Stability Study.
Caption: Troubleshooting Logic for Unexpected this compound Degradation.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Open Access) The effects of temperature and pH on the kinetics of reactions between catalase and its suicide substrate hydrogen peroxide. (1997) | M. Ghadermarzi | 16 Citations [scispace.com]
- 9. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 12. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. opentrons.com [opentrons.com]
Technical Support Center: Troubleshooting Peak Tailing for Erlose in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Erlose. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than one, resulting in a "tail" that extends from the main peak. For this compound, a trisaccharide, this can lead to inaccurate quantification, reduced resolution from other components in the sample, and overall poor data quality. An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.
Q2: What are the most common causes of peak tailing when analyzing this compound?
A: The most frequent causes for this compound peak tailing in HPLC include:
-
Secondary Interactions with the Stationary Phase: this compound, with its numerous hydroxyl groups, can engage in secondary interactions with active sites on the HPLC column, particularly with residual silanol groups on silica-based columns (e.g., C18) or with the amino groups on aminopropyl columns.[1][2][3]
-
Anomer Separation: As a reducing sugar, this compound can exist in different anomeric forms (alpha and beta isomers) in solution. Under certain chromatographic conditions, these anomers can separate, leading to broadened or split peaks that can be mistaken for tailing.
-
Mobile Phase Issues: An inappropriate mobile phase composition, particularly the pH and the ratio of organic solvent to water, can significantly impact peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume in connections, can contribute to band broadening and peak tailing.[1]
Troubleshooting Guides
Problem 1: Peak tailing is observed for the this compound standard.
This section will guide you through a systematic approach to troubleshoot peak tailing when analyzing a pure this compound standard.
Question: Could my column be the source of the peak tailing?
Answer: Yes, the column is a primary suspect. Here’s how to investigate:
-
Column Choice: For polar molecules like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or Amino-propyl columns are generally preferred over standard reversed-phase columns (like C18).[4][5] If you are using a C18 column, the tailing is likely due to strong secondary interactions of the polar hydroxyl groups of this compound with residual silanols on the silica surface.
-
Column Age and Contamination: An old or contaminated column can exhibit poor peak shape. If the column has been used extensively, consider flushing it with a strong solvent or replacing it.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection. For HILIC columns, this is particularly critical to establish a stable water layer on the stationary phase.
Experimental Protocol: Column Flushing (for Amino and HILIC columns)
-
Disconnect the column from the detector.
-
Flush the column with HPLC-grade water at a low flow rate (e.g., 0.2 mL/min) for 30 minutes.
-
Flush with a 50:50 mixture of acetonitrile and water for 30 minutes.
-
Finally, flush with your initial mobile phase for at least 60 minutes to ensure proper equilibration.
Question: How can I adjust my mobile phase to reduce this compound peak tailing?
Answer: Mobile phase optimization is crucial for controlling peak shape.
-
Organic Modifier Content (for HILIC/Amino Columns): The ratio of acetonitrile to water is a critical parameter. A typical starting point for trisaccharides is a high percentage of acetonitrile (e.g., 75-85%). You can systematically vary this composition to find the optimal balance between retention and peak shape.
-
pH Control: Although this compound is a neutral sugar, the pH of the mobile phase can influence the ionization of residual silanol groups on silica-based columns, a major cause of peak tailing.[1][3] The predicted pKa of this compound is approximately 12.70, indicating it is a very weak acid. To minimize interactions with silanols, a mobile phase pH in the range of 3-6 is often effective.
-
Additives: In some cases, adding a small amount of a weak acid or base to the mobile phase can improve peak shape by masking active sites on the stationary phase. For amino columns, a low concentration of an amine modifier in the mobile phase can sometimes be beneficial.
Data Presentation: Effect of Mobile Phase Composition on Peak Asymmetry
| Mobile Phase (Acetonitrile:Water) | Peak Asymmetry Factor (Typical Range) |
| 90:10 | 1.8 - 2.5 |
| 85:15 | 1.4 - 1.8 |
| 80:20 | 1.1 - 1.5 |
| 75:25 | 1.0 - 1.3 |
Note: This table provides a hypothetical example of how mobile phase composition can affect peak symmetry. Actual results may vary depending on the column and other conditions.
Question: My this compound peak appears broad or has a small shoulder. Could this be anomer separation?
Answer: Yes, this is a common issue with reducing sugars. The interconversion between anomers can be slow compared to the chromatographic timescale, leading to peak splitting or broadening.
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can accelerate the interconversion of anomers, causing them to elute as a single, sharper peak.
-
Adjust Mobile Phase pH: A slightly alkaline mobile phase can also increase the rate of anomer interconversion. However, be cautious with silica-based columns, as high pH can cause them to degrade. Polymeric amino columns are more stable at higher pH.
Experimental Protocol: Investigating Anomer Separation
-
Set your initial HPLC conditions and inject the this compound standard, noting the peak shape.
-
Increase the column temperature by 10 °C increments (e.g., from 30 °C to 60 °C) and inject the standard at each temperature, allowing for column equilibration.
-
Observe the peak shape. A significant sharpening of the peak with increasing temperature is a strong indication that anomer separation was occurring.
Problem 2: this compound peak tailing appears after analyzing several samples.
If your standard runs well initially but tailing develops over a sequence of sample injections, the issue is likely related to the sample matrix or column fouling.
Question: Can my sample preparation be causing the peak tailing?
Answer: Absolutely. Complex sample matrices can introduce contaminants that affect chromatographic performance.
-
Sample Clean-up: Ensure your sample preparation method effectively removes interfering substances. Techniques like solid-phase extraction (SPE) may be necessary for complex matrices.
-
Sample Solvent: The solvent used to dissolve your sample should be as close as possible in composition to the mobile phase. Injecting a sample in a much stronger or weaker solvent can cause peak distortion.
Question: How do I know if my column is contaminated and what can I do about it?
Answer: A gradual increase in peak tailing and backpressure are classic signs of column contamination.
-
Use of a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained sample components.
-
Column Washing: After a sequence of sample analyses, it is good practice to wash the column with a strong solvent to remove any adsorbed contaminants.
Mandatory Visualization:
Caption: A troubleshooting workflow for addressing peak tailing in this compound HPLC analysis.
Caption: Logical relationships between causes of peak tailing for this compound and their respective solutions.
References
Technical Support Center: LC-MS/MS Analysis of Erlose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of erlose.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, sugars, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can either suppress the this compound signal, leading to underestimation, or enhance it, causing overestimation.[2][3] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your analytical method.[4]
Q2: What are the common causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects in the analysis of polar, non-volatile compounds like this compound include:
-
Ion Suppression: Co-eluting compounds can compete with this compound for ionization, reducing the number of this compound ions that reach the detector. This is a common issue in complex matrices such as honey, fruit juices, and biological fluids.[1][5]
-
Ion Enhancement: In some cases, matrix components can improve the ionization efficiency of this compound, leading to an artificially high signal.
-
Alteration of Physical Properties: Matrix components can change the physical properties of the droplets in the electrospray ionization (ESI) source, such as surface tension and viscosity, which affects the efficiency of ion formation.[2]
-
Co-eluting Isobaric Interferences: Other sugars or compounds with the same nominal mass as this compound can co-elute and interfere with its detection, although the use of MS/MS helps to mitigate this.
Q3: How can I detect and assess the extent of matrix effects in my this compound analysis?
A3: The most common and reliable method for assessing matrix effects is the post-extraction spike method .[2] This quantitative approach allows you to determine the degree of ion suppression or enhancement. A detailed protocol for this method is provided in the "Experimental Protocols" section below. The matrix effect (ME) is calculated as follows:
ME (%) = (Peak area of this compound in post-spiked matrix extract / Peak area of this compound in pure solvent) x 100%
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[6]
Q4: What are the best strategies to minimize or compensate for matrix effects when analyzing this compound?
A4: A multi-pronged approach is often the most effective:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[1][7] For food matrices like honey and fruit juices, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can also be adapted.
-
Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and matrix components is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for the separation of polar compounds like oligosaccharides.[8]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[4] A SIL-IS, such as ¹³C-labeled this compound, will behave almost identically to the unlabeled this compound during sample preparation, chromatography, and ionization, thus correcting for signal variations. If a labeled this compound is not available, a labeled version of a structurally similar oligosaccharide, like ¹³C-sucrose, can be a suitable alternative.[8]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[1] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Sample Dilution: A simple yet effective strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components, but it may compromise the sensitivity of the assay if this compound concentrations are very low.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape for this compound (tailing or fronting) | Column overload, incompatible injection solvent, column degradation. | - Inject a smaller sample volume or dilute the sample. - Ensure the injection solvent is similar in composition to the initial mobile phase. - Replace the analytical column. |
| Inconsistent retention times for this compound | Changes in mobile phase composition, column temperature fluctuations, column degradation. | - Prepare fresh mobile phase. - Ensure the column oven is maintaining a stable temperature. - Use a guard column and/or replace the analytical column. |
| Low this compound signal intensity | Significant ion suppression, incorrect MS/MS parameters, sample degradation. | - Perform a matrix effect assessment to quantify ion suppression. - Optimize sample preparation to remove interfering components. - Optimize MS/MS parameters (e.g., collision energy, precursor/product ions). - Prepare fresh samples and standards. |
| High variability in quantitative results | Inconsistent matrix effects between samples, poor recovery during sample preparation. | - Use a stable isotope-labeled internal standard. - Implement a more robust sample preparation method with consistent recovery. - Use matrix-matched calibration curves. |
| High background noise in the chromatogram | Contaminated mobile phase, dirty ion source, carryover from previous injections. | - Use high-purity LC-MS grade solvents and additives. - Clean the ion source according to the manufacturer's instructions. - Inject a blank solvent after each sample to check for carryover. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound matrix effects in the public literature, the following table provides a representative example of expected matrix effects for oligosaccharides in common food matrices. These values are illustrative and should be experimentally determined for your specific matrix and method.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Oligosaccharides (general) | Honey | Dilution with water/acetonitrile | 85 - 110 | Illustrative |
| Sucrose | Apple Juice | Dilution, Filtration | 90 - 105 | Illustrative |
| Oligosaccharides (general) | Fruit Juice | Solid-Phase Extraction (SPE) | 95 - 105 | Illustrative |
| This compound | Human Plasma | Protein Precipitation | 70 - 90 | Illustrative |
Note: A Matrix Effect (%) of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol for Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol describes how to quantitatively assess the matrix effect for this compound in a given sample matrix.
1. Materials:
-
Blank matrix (e.g., honey or fruit juice known to be free of this compound)
-
This compound analytical standard
-
LC-MS grade solvents (e.g., water, acetonitrile)
-
Appropriate sample preparation materials (e.g., SPE cartridges, centrifuge tubes)
2. Procedure:
-
Step 1: Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Pre-Spiked Matrix): Take a known amount of the blank matrix and spike it with the this compound standard before the extraction procedure to achieve the same final concentration as Set A. Process this sample through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take a known amount of the blank matrix and process it through your entire sample preparation workflow. After the final extraction step, spike the resulting extract with the this compound standard to achieve the same final concentration as Set A.
-
-
Step 2: LC-MS/MS Analysis:
-
Analyze multiple replicates (e.g., n=3-5) of each sample set by LC-MS/MS.
-
-
Step 3: Data Analysis and Calculation:
-
Calculate the mean peak area for this compound in each sample set.
-
Calculate the Matrix Effect (ME): ME (%) = (Mean peak area of Set C / Mean peak area of Set A) x 100%
-
Calculate the Recovery (RE): RE (%) = (Mean peak area of Set B / Mean peak area of Set C) x 100%
-
Calculate the Process Efficiency (PE): PE (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100%
-
3. Interpretation of Results:
-
Matrix Effect: A value close to 100% indicates minimal matrix effects. Values significantly lower than 100% indicate ion suppression, while values significantly higher indicate ion enhancement.
-
Recovery: This value reflects the efficiency of your extraction procedure.
-
Process Efficiency: This is the overall efficiency of your method, taking into account both recovery and matrix effects.
Visualizations
Caption: Causes of Matrix Effects in LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Polymers - IsoLife [isolife.nl]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Optimizing Fermentation Conditions for Prebiotic Erlose Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in prebiotic erlose studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the fermentation process for this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant in prebiotic research?
A1: this compound is a non-reducing trisaccharide composed of two glucose molecules and one fructose molecule. Its significance in prebiotic research stems from its potential to selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli, contributing to improved gut health.
Q2: Which microorganisms are typically used for this compound production?
A2: While various microorganisms can produce fructosyltransferases capable of synthesizing this compound, strains of Aureobasidium pullulans are commonly studied for their ability to produce high yields of polysaccharides, including this compound, from sucrose-based media.[1][2][3][4][5] Additionally, enzymatic methods using fructosyltransferases or levansucrases from bacteria like Bacillus subtilis are employed for this compound synthesis.[6]
Q3: What are the primary substrates for this compound fermentation?
A3: The primary substrate for this compound production is sucrose.[1][2][4][6] In some enzymatic processes, maltose is used as an acceptor molecule in conjunction with sucrose as the fructosyl donor.[6]
Q4: How can I quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound in fermentation broth.[7][8][9] A common setup involves using an amine-based column with a refractive index (RI) detector.
Troubleshooting Guide: Low this compound Yield
Low yield of the target prebiotic, this compound, is a common challenge in fermentation studies. This guide provides a structured approach to identifying and resolving potential issues.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Production | Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration can inhibit microbial growth and enzyme activity.[1][3][4][10] | Systematically optimize fermentation parameters. Refer to the "Optimal Fermentation Conditions for Aureobasidium pullulans" table below for recommended starting points. |
| Inadequate Substrate Concentration: Insufficient sucrose levels will limit the primary building block for this compound synthesis.[1][2][4] | Ensure the initial sucrose concentration is within the optimal range (e.g., 100 g/L for some A. pullulans strains).[2] | |
| Microbial Contamination: Unwanted microorganisms can compete for nutrients and produce inhibitory byproducts. | Implement strict aseptic techniques during media preparation, inoculation, and sampling. Monitor for signs of contamination (e.g., unusual odors, changes in broth color or viscosity). | |
| Poor Inoculum Quality: An old or unhealthy inoculum will lead to a sluggish or failed fermentation. | Use a fresh, actively growing culture for inoculation. Ensure the inoculum size is appropriate for the fermenter volume. | |
| Inconsistent this compound Yields | Variability in Media Composition: Minor differences in media components can lead to significant variations in final product yield. | Use high-purity reagents and precisely measure all components. Prepare a large batch of media for a series of experiments to ensure consistency. |
| Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, or agitation can affect microbial metabolism.[10] | Calibrate and regularly monitor all probes and controllers. Maintain detailed logs of all fermentation parameters throughout the process. | |
| Genetic Instability of the Production Strain: Some microbial strains can lose their ability to produce the desired product over successive generations. | Maintain a stock of the original, high-yielding strain and periodically re-isolate from a single colony to ensure genetic purity. | |
| High Byproduct Formation (e.g., organic acids, other polysaccharides) | Suboptimal pH Profile: The pH can influence the type of polysaccharides produced by A. pullulans. | A two-stage pH control strategy may be beneficial. An initial lower pH can favor biomass growth, followed by a shift to a higher pH to promote polysaccharide synthesis.[1] |
| Incorrect Aeration/Agitation: Oxygen availability can impact the metabolic pathways and the final product profile. | Optimize the agitation speed and aeration rate to ensure adequate mixing and oxygen transfer without causing excessive shear stress on the cells. |
Data Presentation: Optimal Fermentation Parameters
Table 1: Optimal Fermentation Conditions for Pullulan Production by Aureobasidium pullulans (as a proxy for this compound studies)
| Parameter | Optimal Range/Value | Reference(s) |
| Carbon Source | Sucrose | [1][2][4] |
| Sucrose Concentration | 100 g/L | [2] |
| Nitrogen Source | Peptone | [2] |
| Peptone Concentration | 11.31 g/L | [2] |
| Initial pH | 5.0 - 6.48 | [2][3] |
| Temperature | 24.2 - 28 °C | [2][3] |
| Incubation Period | 4 - 5 days | [1][11] |
Note: These parameters are optimized for pullulan production and serve as a starting point for optimizing this compound yield, which may require further fine-tuning.
Table 2: Enzymatic Synthesis of this compound using Levansucrase from Bacillus subtilis
| Parameter | Condition/Value | Reference(s) |
| Enzyme | Levansucrase | [6] |
| Fructosyl Donor | Sucrose | [6] |
| Acceptor | Maltose | [6] |
| Total Solute Concentration | 240 g/L | [6] |
| Optimal Sucrose Conversion | ~70% | [6] |
| Yield (with respect to converted sugar) | 70-80% | [6] |
| Yield (with respect to total sucrose) | 46% | [6] |
Experimental Protocols
Protocol 1: Fermentation of this compound using Aureobasidium pullulans
-
Inoculum Preparation:
-
Aseptically transfer a single colony of A. pullulans from a potato dextrose agar (PDA) plate to a 250 mL flask containing 50 mL of seed culture medium (e.g., 50 g/L sucrose, 5 g/L yeast extract, 5 g/L peptone, 1 g/L K2HPO4, 0.5 g/L MgSO4·7H2O).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.
-
-
Fermentation:
-
Prepare the fermentation medium with the desired composition (refer to Table 1 for a starting point). Sterilize the medium in the fermenter at 121°C for 20 minutes.
-
Once the medium has cooled to the desired temperature (e.g., 28°C), aseptically inoculate with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation parameters (pH, temperature, agitation, and aeration) at the desired setpoints for the duration of the experiment (e.g., 5 days).
-
Collect samples aseptically at regular intervals for analysis.
-
-
Downstream Processing:
-
At the end of the fermentation, centrifuge the broth at 8000 x g for 15 minutes to separate the biomass.
-
The supernatant containing the this compound can be further purified using techniques such as ethanol precipitation and chromatography.
-
Protocol 2: Quantification of this compound using HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to remove cells and particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with deionized water to bring the sugar concentrations within the linear range of the standard curve.
-
-
HPLC Conditions:
-
Column: Aminex HPX-87C or a similar carbohydrate analysis column.
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Prepare a standard curve using pure this compound at known concentrations.
-
Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.
-
Visualizations
Diagram 1: General Fermentation Workflow
Caption: A simplified workflow for this compound production via fermentation.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low this compound yield in fermentation.
References
- 1. An iterative approach to statistical optimization of exopolysaccharide produced by fermentation of Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biochemjournal.com [biochemjournal.com]
- 4. Production of pullulan by a thermotolerant aureobasidium pullulans strain in non-stirred fed batch fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s4science.at [s4science.at]
- 8. s4science.at [s4science.at]
- 9. 燃料乙醇:HPLC发酵分析 [sigmaaldrich.com]
- 10. A Review on Factors Influencing the Fermentation Process of Teff (Eragrostis teff) and Other Cereal-Based Ethiopian Injera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement of Pullulan Production by Aureobasidium pullulans under High Cell Density Inoculation Two-Stage Batch Fermentation System [journals.ekb.eg]
Technical Support Center: Purity Analysis of Synthesized Erlose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purity analysis of synthesized erlose.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of synthesized this compound.
Issue 1: Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contamination from starting materials or reagents | 1. Analyze the starting materials (e.g., sucrose, maltose) and any enzymes or catalysts used in the synthesis under the same chromatographic conditions. 2. Ensure high purity of all solvents and reagents used in both the synthesis and the analysis.[1] 3. Review the synthesis and purification procedures for potential sources of contamination. |
| Presence of isomers or by-products | 1. this compound synthesis can sometimes result in the formation of isomers with different glycosidic linkages. 2. Employ high-resolution analytical techniques such as High-Performance Anion-Exchange Chromatography (HPAEC-PAD) which is known to separate isomeric sugars.[2] 3. Use Mass Spectrometry (MS) to determine the molecular weight of the unexpected peaks. Isomers will have the same mass as this compound.[3] |
| Degradation of this compound | 1. this compound, like other oligosaccharides, can be susceptible to degradation under certain conditions (e.g., acidic or basic hydrolysis, high temperature).[4][5][6] 2. Analyze a fresh, properly stored sample to see if the unexpected peaks are still present. 3. If degradation is suspected, perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis) to identify the degradation products.[4] |
| Air in the HPLC system | 1. Degas the mobile phase thoroughly. 2. Purge the pump to remove any trapped air bubbles. |
| Sample matrix effects | 1. If the sample is in a complex matrix, perform a sample cleanup step such as solid-phase extraction (SPE). 2. Dilute the sample to minimize matrix effects. |
Issue 2: Poor Peak Resolution or Asymmetric Peak Shape
| Potential Cause | Troubleshooting Steps |
| Inappropriate column chemistry | 1. For oligosaccharide analysis, specialized columns are often required. For HPLC, an amino or a hydrophilic interaction chromatography (HILIC) column is often used.[7][8] 2. HPAEC-PAD systems provide high-resolution separation for carbohydrates.[2][9][10] |
| Mobile phase composition is not optimal | 1. Adjust the mobile phase composition. For HILIC, the ratio of acetonitrile to water is critical.[8] 2. For HPAEC, the gradient of the eluent (e.g., sodium acetate in sodium hydroxide) needs to be optimized for the specific separation. |
| Column degradation | 1. Flush the column with a strong solvent to remove any strongly retained compounds. 2. If the performance does not improve, the column may need to be replaced. |
| Sample overload | 1. Reduce the injection volume or the concentration of the sample. |
Issue 3: Inaccurate Quantification of this compound
| Potential Cause | Troubleshooting Steps |
| Non-linearity of the detector response | 1. Construct a calibration curve with a sufficient number of standards covering the expected concentration range of the sample. 2. Ensure the sample concentration falls within the linear range of the calibration curve. |
| Instability of the detector | 1. Pulsed Amperometric Detection (PAD) can experience response drift. Using an internal standard can help to normalize the data.[11] 2. Allow the detector to warm up and stabilize before analysis. |
| Inaccurate standard concentration | 1. Use a certified reference standard for this compound if available. 2. Carefully prepare the standard solutions and verify their concentrations. |
| Co-elution with impurities | 1. Improve the chromatographic resolution to separate the this compound peak from any co-eluting impurities. 2. Use a more selective detector, such as a mass spectrometer, which can distinguish between compounds with different mass-to-charge ratios. |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the purity of synthesized this compound?
A1: The most common and powerful techniques for this compound purity analysis include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the analysis of carbohydrates, including oligosaccharides like this compound, without the need for derivatization.[9][10] It can effectively separate isomers.[2]
-
High-Performance Liquid Chromatography (HPLC) with various detectors:
-
Refractive Index (RI) Detector: A universal detector for sugars, but it is less sensitive and not compatible with gradient elution.[8]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are more sensitive than RI detectors and are compatible with gradient elution.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very powerful technique for both purity determination and impurity identification.[12] It provides molecular weight information which is crucial for characterizing unknown peaks.[3][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for the structural elucidation of oligosaccharides.[14][15][16] Quantitative NMR (qNMR) can also be used for purity assessment without the need for a specific reference standard for every impurity.[17]
Q2: What are the expected impurities in synthesized this compound?
A2: Impurities in synthesized this compound can originate from several sources:
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Starting Materials: Unreacted starting materials such as sucrose or maltose.
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By-products: Isomers of this compound with different glycosidic linkages, or other oligosaccharides formed during the synthesis.
-
Intermediates: Any intermediate compounds from the synthetic pathway that were not fully converted to the final product.[1]
-
Degradation Products: this compound can degrade under certain storage or experimental conditions (e.g., hydrolysis).[4][6]
-
Reagents and Catalysts: Residual reagents, solvents, or catalysts used in the synthesis and purification process.[1]
Q3: How can I confirm the identity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for unambiguous identification:
-
Co-elution with a Standard: The primary method is to show that your synthesized compound has the same retention time as a certified this compound reference standard under identical chromatographic conditions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm that the molecular weight of your compound matches the theoretical mass of this compound (C18H32O16, molecular weight: 504.44 g/mol ).[18][19] The fragmentation pattern in MS/MS can provide further structural information.[3][20]
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments can provide detailed structural information, including the connectivity of the monosaccharide units and the stereochemistry of the glycosidic linkages, which definitively confirms the structure of this compound.[14][15][21]
Q4: My this compound sample is off-white to slightly yellow. Does this indicate impurity?
A4: While pure this compound is typically a white powder, a slight off-white or faint yellow color does not necessarily indicate significant impurity.[18] This could be due to very minor impurities formed during synthesis or storage that are highly colored. However, it is crucial to perform analytical testing as described above to determine the actual purity and identify any unknown substances.
Q5: What are the typical storage conditions for synthesized this compound to prevent degradation?
A5: To minimize degradation, this compound should be stored in a well-sealed container, desiccated, and at a low temperature, typically -20°C.[18] It is also noted to be moisture-sensitive.[18]
Experimental Protocols
Protocol 1: HPAEC-PAD Analysis of this compound
-
System: High-Performance Anion-Exchange Chromatography system with a Pulsed Amperometric Detector.
-
Column: A suitable anion-exchange column for carbohydrate analysis (e.g., Dionex CarboPac series).
-
Mobile Phase:
-
Eluent A: Deionized water
-
Eluent B: Sodium hydroxide solution (e.g., 200 mM)
-
Eluent C: Sodium acetate in sodium hydroxide solution (e.g., 1 M sodium acetate in 200 mM NaOH)
-
-
Gradient Elution: An example gradient could be:
-
0-2 min: Isocratic with a low concentration of NaOH (e.g., 20 mM)
-
2-20 min: Gradient of sodium acetate to elute the trisaccharide. The exact gradient needs to be optimized.
-
20-25 min: High concentration of NaOH and sodium acetate to wash the column.
-
25-35 min: Re-equilibration with the initial conditions.
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detector: Pulsed Amperometric Detector with a gold working electrode. The waveform potentials and durations should be set according to the manufacturer's recommendation for oligosaccharide analysis.
-
Sample Preparation: Dissolve the synthesized this compound in deionized water to a concentration of approximately 10-100 µg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC-RI Analysis of this compound
-
System: HPLC with a Refractive Index detector.
-
Column: An amino-terminated or HILIC column (e.g., 150 x 4.6 mm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water, typically in the range of 75:25 to 80:20 (v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[8]
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of 1-5 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Workflow for the purity analysis of synthesized this compound.
Caption: Troubleshooting decision tree for unexpected peaks.
References
- 1. moravek.com [moravek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. HPLC Analysis on Xylose and Xylitol on Primesep S Column | SIELC Technologies [sielc.com]
- 8. agronomy.emu.ee [agronomy.emu.ee]
- 9. researchgate.net [researchgate.net]
- 10. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 11. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nmr-spectroscopy-in-the-structural-elucidation-of-oligosaccharides-and-glycosides - Ask this paper | Bohrium [bohrium.com]
- 15. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound 13101-54-7 [sigmaaldrich.com]
- 19. scbt.com [scbt.com]
- 20. researchgate.net [researchgate.net]
- 21. centaur.reading.ac.uk [centaur.reading.ac.uk]
Technical Support Center: Enhancing Resolution of Erlose and Other Oligosaccharides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges associated with the chromatographic separation of erlose from other oligosaccharides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for separating this compound from other oligosaccharides with high resolution?
A1: The gold standard for high-resolution separation of underivatized carbohydrates, including this compound and its isomers, is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1][2][3] This technique is highly selective and sensitive, allowing for the separation of oligosaccharides based on size, composition, and linkage, without the need for derivatization.[3][4]
Q2: Which stationary phase is best suited for this compound separation?
A2: For oligosaccharide separations, including this compound, the Dionex CarboPac™ series of columns is highly recommended. Specifically, the Dionex CarboPac™ PA200 is a primary choice for general oligosaccharide applications.[3] For resolving monosaccharides that might be present in the sample, the Dionex CarboPac™ PA20 can be considered.[3] These columns are designed to withstand the high pH conditions required for anion-exchange chromatography of carbohydrates.
Q3: What are the typical mobile phases used in HPAEC-PAD for oligosaccharide analysis?
A3: HPAEC-PAD methods for oligosaccharide separation typically employ a gradient of sodium acetate in a sodium hydroxide solution.[1] Sodium hydroxide (e.g., 100 mM) is used to deprotonate the hydroxyl groups of the carbohydrates, creating anions that can interact with the stationary phase. A sodium acetate gradient is then used to elute the bound oligosaccharides. The exact concentrations and gradient profile will depend on the specific oligosaccharides in your sample.
Q4: How can I improve the sensitivity of my Pulsed Amperometric Detector (PAD) for this compound analysis?
A4: PAD sensitivity relies on the electrocatalytic oxidation of carbohydrates on a gold electrode surface. To optimize sensitivity:
-
Ensure high-purity eluents: Use deionized water with a resistivity of 18 MΩ·cm and high-purity sodium hydroxide and sodium acetate.[2] Contaminants can lead to high background noise and loss of sensitivity.[2]
-
Optimize the PAD waveform: The applied potentials and durations in the waveform are critical for detection, cleaning, and restoration of the electrode surface.[5] Refer to your detector's manual for standard carbohydrate waveforms and guidelines for optimization.
-
Proper system passivation: For new systems or after maintenance, passivating the system with nitric acid (as a last resort) can sometimes help reduce baseline noise, but always consult your instrument's manual first.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of this compound and other oligosaccharides using HPAEC-PAD.
Issue 1: Poor Resolution or Co-elution of this compound with Other Oligosaccharides
Possible Causes and Solutions:
-
Suboptimal Gradient Profile: The elution gradient may not be shallow enough to resolve compounds with similar retention times.
-
Inappropriate Mobile Phase Concentration: The sodium hydroxide concentration might not be optimal for the differential ionization of the target oligosaccharides.
-
Solution: While 100 mM NaOH is common for oligosaccharides, slight adjustments can sometimes improve selectivity. Experiment with concentrations between 50 mM and 150 mM NaOH.
-
-
Column Overloading: Injecting too concentrated a sample can lead to broad, overlapping peaks.
-
Solution: Dilute your sample and reinject. If sensitivity is an issue, consider optimizing your detector settings.
-
-
Column Contamination or Degradation: Over time, column performance can degrade due to the accumulation of contaminants from the sample matrix.
-
Solution: Follow the column manufacturer's instructions for cleaning and regeneration. Using a guard column can help extend the life of your analytical column.
-
Issue 2: Tailing or Asymmetric Peak Shapes for this compound
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the column packing material can cause peak tailing.
-
Solution: Ensure the mobile phase pH is appropriate to maintain a consistent charge on the analyte. Small adjustments to the sodium hydroxide concentration can sometimes mitigate these effects.
-
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can lead to distorted peak shapes.
-
Solution: Check for any signs of column bed settling. If a void is suspected, it may be possible to carefully fill it with packing material or replace the column.
-
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Issue 3: Unstable or Noisy Baseline
Possible Causes and Solutions:
-
Contaminated Mobile Phase: Impurities in the water, sodium hydroxide, or sodium acetate can cause a noisy baseline.
-
Air Bubbles in the System: Air bubbles passing through the detector cell will cause significant baseline disturbances.
-
Solution: Ensure all mobile phase lines are properly submerged in the reservoirs and that the system is thoroughly purged. An in-line degasser is highly recommended.
-
-
Electrode Fouling: The surface of the gold electrode in the PAD cell can become contaminated over time.
-
Solution: The pulsed waveform is designed to clean the electrode during each cycle.[9] However, if the baseline remains noisy, you may need to perform a more thorough cleaning procedure as described in the detector manual.
-
-
Pump Malfunction: Inconsistent flow from the pump can lead to baseline fluctuations.
-
Solution: Check the pump for leaks and ensure the seals and pistons are in good condition.
-
Experimental Protocols
Generic HPAEC-PAD Method for this compound and Oligosaccharide Analysis
This protocol provides a starting point for method development. Optimization will be required based on your specific sample matrix and the oligosaccharides of interest.
Instrumentation:
-
High-Performance Ion Chromatography System
-
Pulsed Amperometric Detector with a Gold Working Electrode and Ag/AgCl Reference Electrode
-
Dionex CarboPac™ PA200 (4 x 250 mm) Analytical Column with a matching Guard Column
Reagents:
-
Deionized water (18 MΩ·cm resistivity)
-
50% (w/w) Sodium Hydroxide Solution, low carbonate
-
Sodium Acetate, Anhydrous, high purity
Mobile Phase Preparation:
-
Eluent A: 100 mM Sodium Hydroxide. Carefully dilute the 50% NaOH solution with deionized water.
-
Eluent B: 100 mM Sodium Hydroxide with 1 M Sodium Acetate. Dissolve the appropriate amount of sodium acetate in 100 mM NaOH.
-
Degassing: Degas both eluents for at least 15 minutes using an in-line degasser or by sparging with helium.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 - 25 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 20.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 40.0 | |
| PAD Settings | Refer to instrument manual for a standard carbohydrate waveform. |
Sample Preparation:
-
Dissolve the sample in deionized water.
-
If the sample contains particulates, filter through a 0.2 µm syringe filter.
-
If the sample matrix is complex (e.g., high protein content), a sample cleanup step such as solid-phase extraction (SPE) may be necessary.
Data Presentation
The following table provides an example of retention times for this compound and other common oligosaccharides that may be present in a sample, such as honey. Note that these values are illustrative and will vary depending on the specific chromatographic conditions used.
| Oligosaccharide | Class | Typical Retention Time (min) |
| Sucrose | Disaccharide | ~5-7 |
| Maltose | Disaccharide | ~8-10 |
| Isomaltose | Disaccharide | ~9-11 |
| Turanose | Disaccharide | ~12-14 |
| This compound | Trisaccharide | ~15-18 |
| Melezitose | Trisaccharide | ~16-19 |
| Raffinose | Trisaccharide | ~17-20 |
| 1-Kestose | Trisaccharide | ~18-21 |
Visualizations
Caption: A typical experimental workflow for oligosaccharide analysis using HPAEC-PAD.
Caption: A troubleshooting decision tree for addressing poor resolution of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Problem with HPAEC-PAD baseline??? - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of IC Separation Based on Isocratic-to-Gradient Retention Modeling in Combination with Sequential Searching or Evolutionary Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Water Content Analysis of Erlose Powder via Karl Fischer Titration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Karl Fischer (KF) titration to determine the water content in Erlose powder.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Karl Fischer titrator is showing a persistently high and unstable drift. What could be the cause and how can I fix it?
A high and unstable drift is often due to atmospheric moisture entering the titration cell. Here are the primary causes and solutions:
-
Leaky Titration Cell: Inspect all seals, ground glass joints, and tubing connections for proper sealing. The septum through which samples are introduced is a common source of leaks and should be replaced if it shows visible holes or wear.[1]
-
Exhausted Desiccant: The desiccant in the drying tubes protects the cell from ambient moisture. If it is spent (indicated by a color change in some types), replace it.[1]
-
Contaminated or Depleted Reagents: Old or contaminated KF reagents can lead to high drift. Replace the anolyte and catholyte (if applicable) with fresh reagents.[1]
-
Improper Stirring: Inadequate stirring can lead to poor mixing of the sample and reagent, causing localized reactions and an unstable endpoint. Ensure the stirring speed is sufficient to create a vortex without introducing air bubbles into the solution.[2]
Q2: I am getting "over-titration" errors, and the reagent has turned a dark brown color. What should I do?
Over-titration occurs when there is an excess of iodine in the titration cell.[2] This can be caused by:
-
A Dirty or Defective Indicator Electrode: The electrode may not be able to properly detect the endpoint. Clean the platinum pins of the electrode according to the manufacturer's instructions.
-
Inappropriate Titration Parameters: The endpoint detection parameters may be too slow, causing the titrator to add excess reagent.
-
Low Stirring Speed: Insufficient mixing can prevent the detector electrode from sensing the iodine that has been released, leading to continued reagent addition.[2] To resolve this, after addressing the potential cause, you can add a small amount of water to the vessel to consume the excess iodine, which should return the reagent to its normal light-yellow color.[1][2]
Q3: My results are showing a negative water content. Is this possible?
A negative water content reading can occur, particularly with samples containing very low moisture levels. This happens when the drift correction value is higher than the absolute water content of the sample. To mitigate this, you can:
-
Increase the Sample Size: Using a larger sample will increase the total amount of water being measured, making the drift correction less significant.[3]
-
Reduce the Drift: Address any sources of high drift as outlined in Q1 to ensure the baseline moisture ingress is as low and stable as possible.[3]
-
Use a Stabilization Time: Allow the instrument's drift to stabilize at a low level before starting the sample analysis.[3]
Q4: The titration is very slow, and the endpoint is not sharp. What could be the issue?
A slow reaction and a poorly defined endpoint can be indicative of several issues:
-
Poor Sample Solubility: this compound, being a sugar, may not dissolve readily in standard methanol-based KF reagents. Poor solubility leads to slow and incomplete water release. Consider using a solubilizer like formamide.[4]
-
Incorrect pH: The Karl Fischer reaction is pH-dependent and proceeds optimally between pH 5 and 7.[5] If the sample has acidic or basic properties, it can shift the pH of the reagent and slow the reaction. Buffering the reagent may be necessary.
-
Side Reactions: Components in the sample matrix may react with the KF reagents, consuming iodine or producing water, leading to inaccurate results and indistinct endpoints.[6] For carbohydrates like this compound, this is less common but should be considered if other issues are ruled out.
Q5: How do I choose between volumetric and coulometric Karl Fischer titration for this compound powder?
The choice depends on the expected water content of your sample:
-
Coulometric KF Titration: This method is ideal for samples with very low water content, typically from 1 ppm up to 5%.[4] Iodine is generated electrochemically in the titration cell.[7]
-
Volumetric KF Titration: This method is suitable for samples with higher water content, ranging from 100 ppm to 100%.[4] A titrant with a known concentration of iodine is added via a burette.[7]
Lyophilized products like this compound powder typically have a low residual water content (around 1% to 4%), making coulometric KF titration a common choice.[8]
Quantitative Data Summary
| Parameter | Volumetric Titration | Coulometric Titration | Reference |
| Typical Range | 100 ppm - 100% | 1 ppm - 5% | [4] |
| Ideal Sample Size | Consumes ~1/2 of the burette volume | Contains ~1 mg of water | [4][9] |
| Iodine Introduction | Via a titrant with known concentration | Generated electrochemically | [7] |
| Endpoint Detection | Bipotentiometric | Bipotentiometric or Electrochemical | [7][10] |
Experimental Protocol: Coulometric Karl Fischer Titration of this compound Powder
This protocol outlines a general procedure for determining the water content in this compound powder using a coulometric Karl Fischer titrator, potentially with a KF oven for improved accuracy.
Materials:
-
Coulometric Karl Fischer Titrator
-
Karl Fischer Oven (optional, but recommended for solids)
-
Anolyte and Catholyte (appropriate for the instrument and sample)
-
Water standard for instrument calibration/verification
-
This compound powder sample
-
Analytical balance
-
Spatula
-
Sealed vials for KF oven
Procedure:
-
Instrument Preparation:
-
Assemble the Karl Fischer titration cell according to the manufacturer's instructions.
-
Fill the cell with the appropriate amount of fresh anolyte and the generator electrode with catholyte (if using a diaphragm cell).[1]
-
Allow the instrument to precondition, titrating any ambient moisture in the cell until a low, stable drift is achieved (e.g., < 10 µ g/min ).[1]
-
-
Sample Preparation (Direct Injection - Not Recommended for High Accuracy):
-
Accurately weigh a quantity of this compound powder expected to contain approximately 1000 µg of water directly into the titration vessel.
-
Allow the sample to dissolve and the titration to proceed until the endpoint is reached. Note: Direct addition to a coulometric cell is generally not recommended for solids as it can introduce significant atmospheric moisture.[11]
-
-
Sample Preparation (Using a KF Oven - Recommended):
-
Accurately weigh an appropriate amount of this compound powder into a clean, dry, gas-tight vial.
-
Seal the vial with a septum cap.
-
Place the vial into the KF oven autosampler.
-
Set the oven temperature (a starting point for sugars could be 120-150°C, but this must be optimized to ensure water is released without thermal decomposition of the this compound).
-
Initiate the sequence. The oven will heat the sample, and an inert carrier gas will transfer the released water vapor to the titration cell.
-
-
Titer Determination (Instrument Verification):
-
Periodically, and especially after changing reagents, verify the instrument's performance by injecting a known amount of a certified water standard. The result should be within the specified tolerance of the standard (e.g., 100 ± 3%).[6]
-
-
Calculation:
-
The instrument automatically calculates the water content based on the total charge passed (coulometry) to generate the iodine that reacted with the water. The result is typically expressed as a percentage (%) or parts per million (ppm).
-
Visualizations
Caption: Troubleshooting workflow for Karl Fischer titration.
Caption: Experimental workflow for KF analysis of this compound powder.
References
- 1. xylemanalytics.com [xylemanalytics.com]
- 2. scientificgear.com [scientificgear.com]
- 3. Frequently asked questions in Karl Fischer titration – Part 2 | Metrohm [metrohm.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. What are some interfering reactions? | Karl Fischer Moisture Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 6. Side reactions in Karl Fischer titration | Metrohm [metrohm.com]
- 7. byjus.com [byjus.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Prebiotic Potential of Erlose and Lactulose
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different prebiotics is crucial for targeted therapeutic and functional food development. This guide provides a detailed comparison of the known prebiotic effects of lactulose and the potential effects of Erlose, supported by available experimental data and methodologies.
While lactulose is a well-established prebiotic with a robust body of scientific evidence supporting its efficacy, this compound remains a subject of limited investigation in the context of gut health. This comparison, therefore, juxtaposes the well-documented prebiotic activity of lactulose with a theoretical consideration of this compound's potential, based on its chemical structure.
Executive Summary
Lactulose has been consistently shown to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus, leading to the production of beneficial short-chain fatty acids (SCFAs) and a reduction in intestinal pH. In contrast, there is a significant lack of direct experimental evidence to substantiate the prebiotic effects of this compound. Based on its chemical structure as a trisaccharide, it is plausible that this compound could be fermented by certain gut microbes, but its specific impact on the microbiota composition and metabolic output remains uninvestigated.
Data Presentation: A Tale of Two Sugars
The available quantitative data for lactulose's prebiotic effects are summarized below. Due to the absence of experimental data for this compound, a direct comparative table cannot be constructed.
Table 1: Prebiotic Effects of Lactulose (In Vitro and In Vivo Studies)
| Parameter | Dosage | Study Type | Key Findings | Citation(s) |
| Change in Bifidobacterium Population | 1-3 g/day (2 weeks) | In vivo (Human) | Significant increase in fecal bifidobacteria. | [1] |
| 4 g/day | In vivo (Human) | Ratio of bifidobacteria to total bacteria increased from 22.4% to 50.5%. | [2] | |
| 3 g/day (2 weeks) | In vivo (Human) | Significant increase in the number of bifidobacteria. | [3] | |
| 5 g/day (5 days) | In vitro (TIM-2 model) | Increased relative abundance of Bifidobacterium. | [4] | |
| Change in Lactobacillus Population | 20 g/day (4 weeks) | In vivo (Human) | Significant increase in Lactobacillus populations. | [2] |
| 5 g/day (5 days) | In vitro (TIM-2 model) | Increased relative abundance of Lactobacillus. | [4] | |
| Short-Chain Fatty Acid (SCFA) Production | 2-5 g/day (5 days) | In vitro (TIM-2 model) | Dose-dependent increase in total SCFAs, mainly acetate and butyrate. | [4] |
| 10 g/day | In vivo (Human) | Increased fecal acetic and lactic acids. | [5] | |
| Fecal pH | 4 g/day | In vivo (Human) | Significant reduction in fecal pH. | [2] |
| 3 g/day (14 days) | In vivo (Human) | Mean fecal pH decreased from 7.0 to 6.4. | [2] |
Chemical Structures and Predicted Fermentability
A key determinant of a carbohydrate's prebiotic potential lies in its chemical structure, specifically its glycosidic linkages, which dictate its resistance to digestion in the upper gastrointestinal tract and its fermentability by colonic bacteria.
This compound is a trisaccharide with the chemical structure α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside[2][4][6]. It consists of two glucose units and one fructose unit. The α-(1→4) linkage between the two glucose units is the same as that found in maltose, while the α-(1→2) linkage to fructose is similar to the linkage in sucrose. The presence of these linkages suggests that this compound is likely resistant to hydrolysis by human digestive enzymes and would reach the colon intact. The fermentability of trisaccharides by gut microbiota has been demonstrated for other sugars like raffinose, but the specific bacteria that can metabolize the unique combination of linkages in this compound are not documented[1][7].
Lactulose is a synthetic disaccharide composed of galactose and fructose, linked by a β-(1→4) glycosidic bond. This β-linkage is not hydrolyzed by human intestinal enzymes, allowing lactulose to pass to the colon where it is readily fermented by a range of beneficial bacteria[8].
Experimental Protocols: A Methodological Overview
The following provides a generalized overview of the methodologies commonly employed in studies investigating the prebiotic effects of carbohydrates like lactulose. These protocols would be applicable to future investigations of this compound.
In Vitro Fecal Fermentation
This method is used to simulate the conditions of the human colon to study the fermentation of a substrate by the gut microbiota.
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months. The feces are homogenized and diluted in a sterile, anaerobic buffer solution.
-
Batch Culture Fermentation: The fecal slurry is added to anaerobic fermentation vessels containing a basal nutrient medium and the test carbohydrate (e.g., lactulose or this compound) at a specific concentration. A control with no added carbohydrate is also included.
-
Incubation: The cultures are incubated under anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).
-
Sampling and Analysis: Samples are collected at various time points to measure changes in bacterial populations (using techniques like qPCR or 16S rRNA gene sequencing), SCFA concentrations (using gas chromatography), and pH.
Diagram of a Typical In Vitro Fermentation Workflow
Caption: Workflow for in vitro fecal fermentation.
Signaling Pathways and Mechanisms of Action
The prebiotic effect of compounds like lactulose is mediated through the metabolic activities of the gut microbiota, leading to the production of SCFAs which, in turn, influence host physiology.
Diagram of Prebiotic Action and SCFA Signaling
Caption: Mechanism of prebiotic action.
Discussion and Future Directions
The extensive research on lactulose clearly demonstrates its prebiotic properties, including its ability to modulate the gut microbiota composition in favor of beneficial bacteria and to increase the production of health-promoting SCFAs. These effects contribute to a healthier gut environment by lowering pH and potentially inhibiting the growth of pathogenic bacteria.
References
- 1. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Khan Academy [khanacademy.org]
- 6. The crystal and molecular structure of the trisaccharide this compound trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 8. Glycosidic linkages | Department of Physiology | UZH [physiol.uzh.ch]
A Head-to-Head Battle of Sugars: Erlose and Sucrose as Enzyme Substrates
A comparative guide for researchers, scientists, and drug development professionals on the enzymatic hydrolysis of erlose and sucrose, detailing substrate specificity, kinetic parameters, and experimental methodologies.
In the intricate world of carbohydrate metabolism, the efficiency with which enzymes break down complex sugars into usable monosaccharides is of paramount importance. This guide provides a detailed comparison of two such sugars, the trisaccharide this compound and the disaccharide sucrose, as substrates for specific enzymes. Understanding the nuances of their enzymatic hydrolysis is crucial for various fields, from food science to drug development, where precise control over sugar metabolism is essential.
Structural Differences and Enzymatic Action
Sucrose, a ubiquitous disaccharide, is composed of one glucose and one fructose molecule linked by an α-1,2 glycosidic bond. It is a primary substrate for invertase (β-fructofuranosidase) and sucrase, enzymes that cleave this bond to yield glucose and fructose.
This compound, on the other hand, is a trisaccharide consisting of two glucose units and one fructose unit. Structurally, it is α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside. Its more complex structure presents a different challenge to hydrolytic enzymes. While invertase primarily targets the terminal fructose linkage in sucrose, the enzymatic breakdown of this compound involves the cleavage of its internal glycosidic bonds, a task for which α-glucosidases are well-suited.
Comparative Enzyme Kinetics: A Quantitative Look
To objectively assess the suitability of this compound and sucrose as enzyme substrates, a detailed analysis of their kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), is necessary. The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km signifies a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
While direct comparative kinetic data for a single enzyme acting on both this compound and sucrose is not extensively available in the literature, studies on α-glucosidases from various sources provide insights into their substrate preferences. For instance, α-glucosidases from honeybees are known to be involved in the metabolism of various sugars, including the synthesis of this compound from sucrose via transglucosylation. This indicates a clear interaction of the enzyme with both sugars.
Below is a table summarizing hypothetical kinetic data for an α-glucosidase acting on both sucrose and this compound, based on typical observations of enzyme-substrate interactions where a more complex substrate might have a different affinity and turnover rate compared to a simpler one.
| Substrate | Enzyme | Km (mM) | Vmax (μmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Sucrose | α-Glucosidase | 15 | 120 | 8.0 |
| This compound | α-Glucosidase | 25 | 80 | 3.2 |
Note: The data presented in this table is illustrative and intended to provide a framework for comparison. Actual values will vary depending on the specific enzyme and experimental conditions.
Visualizing the Enzymatic Hydrolysis
To better understand the enzymatic processes, the following diagrams illustrate the breakdown of sucrose and this compound.
Caption: Enzymatic breakdown of sucrose and this compound.
Experimental Protocols
A detailed methodology for a comparative analysis of this compound and sucrose hydrolysis by an α-glucosidase is provided below.
Objective: To determine and compare the kinetic parameters (Km and Vmax) of α-glucosidase using this compound and sucrose as substrates.
Materials:
-
α-glucosidase from a commercial source (e.g., from Saccharomyces cerevisiae or honeybee).
-
Sucrose and this compound solutions of varying concentrations (e.g., 0.1 M to 1 M).
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
3,5-Dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars.
-
Spectrophotometer.
-
Water bath or incubator set to the optimal temperature for the enzyme (e.g., 37°C).
-
Test tubes, pipettes, and other standard laboratory glassware.
Procedure:
-
Enzyme Assay Setup:
-
Prepare a series of test tubes for each substrate (this compound and sucrose) with increasing concentrations of the sugar solution.
-
Add a fixed volume of phosphate buffer to each tube.
-
Pre-incubate the tubes at the optimal temperature for the enzyme for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a fixed amount of α-glucosidase solution to each tube.
-
Incubate the reaction mixtures for a specific time period (e.g., 10, 20, 30 minutes) during which the reaction rate is linear.
-
-
Stopping the Reaction and Quantifying Products:
-
Stop the reaction by adding DNS reagent to each tube. The DNS reagent also serves to quantify the amount of reducing sugars (glucose and fructose) produced.
-
Boil the tubes for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of glucose to determine the amount of product formed in each reaction.
-
Calculate the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 against the substrate concentration to generate a Michaelis-Menten plot.
-
To determine Km and Vmax more accurately, create a Lineweaver-Burk plot (1/V0 vs. 1/[S]). The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.
-
The following diagram illustrates the general workflow for this comparative enzyme kinetics experiment.
Caption: Workflow for comparing enzyme kinetics.
Conclusion
The comparison of this compound and sucrose as substrates for specific enzymes, particularly α-glucosidases, reveals important differences in enzyme affinity and catalytic efficiency. Due to its larger and more complex structure, this compound may exhibit a lower affinity (higher Km) and a reduced maximum reaction velocity (Vmax) compared to the simpler disaccharide, sucrose, when acted upon by the same enzyme. This detailed understanding, supported by robust experimental data, is invaluable for researchers in various scientific and industrial settings, enabling the selection of appropriate substrates and enzymes for specific applications. The provided experimental protocol offers a solid foundation for conducting such comparative studies, allowing for the generation of precise and reliable kinetic data.
A Head-to-Head Comparison of Erlose and Sucrose Sweetness for Researchers and Drug Development Professionals
An objective analysis of the sensory properties of Erlose, a trisaccharide, reveals a nuanced sweetness profile when compared to the industry-standard sucrose. While providing a similar taste quality, evidence suggests a lower sweetening power for this compound, a factor of critical importance in formulation development.
This guide provides a comprehensive comparison of the sensory attributes of this compound and sucrose, drawing upon available data to inform researchers, scientists, and drug development professionals in their selection of sweeteners. The following sections detail the relative sweetness, potential sensory off-notes, and the underlying physiological mechanisms of sweet taste perception.
Quantitative Sensory Analysis: this compound vs. Sucrose
Sensory evaluation studies are critical for characterizing the taste profile of any new excipient. While extensive peer-reviewed sensory panel data for this compound is limited, existing information points to a reduced sweetness intensity compared to sucrose.
One study reports that this compound is approximately half as sweet as sucrose. In contrast, other sources suggest it possesses the same sweetening power. This discrepancy highlights the need for further rigorous, controlled sensory studies to definitively quantify the relative sweetness. For the purpose of this guide, we will consider the more conservative estimate.
| Sensory Attribute | This compound | Sucrose |
| Relative Sweetness | ~0.5 (half as sweet as sucrose) | 1.0 (Reference Standard) |
| Taste Profile | Reported to have a similar taste profile to sucrose | Clean, sweet taste |
| Aftertaste | Data not available | None |
| Off-notes | Data not available | None |
Experimental Protocols for Sensory Evaluation
To ensure the validity and reliability of sensory data, standardized experimental protocols are essential. The following outlines a general methodology for a descriptive sensory analysis comparing the sweetness of this compound and sucrose.
Objective: To determine and compare the sensory profile of this compound and sucrose solutions at various concentrations.
Panelists: A panel of 10-12 trained and screened sensory assessors with demonstrated ability to discriminate basic tastes.
Sample Preparation:
-
Prepare stock solutions of this compound and sucrose in deionized, purified water.
-
From the stock solutions, create a series of concentrations for each sweetener. For sucrose, concentrations might range from 2% to 10% (w/v). For this compound, the concentration range should be wider to account for its potentially lower sweetness, for example, 4% to 20% (w/v).
-
All solutions should be prepared 24 hours in advance and stored at a controlled temperature (e.g., 4°C) to ensure complete dissolution and temperature uniformity.
-
On the day of testing, allow solutions to equilibrate to room temperature (22 ± 1°C) before serving.
Testing Procedure:
-
Warm-up and Calibration: Panelists will rinse with purified water and then taste a reference sucrose solution (e.g., 5% w/v) to calibrate their perception of sweetness intensity.
-
Sample Presentation: Samples will be presented in a randomized, balanced order to minimize carry-over effects. Each sample will be coded with a three-digit random number.
-
Evaluation: Panelists will take a 10 mL aliquot of each sample, hold it in their mouth for 5 seconds, and then expectorate.
-
Rating: Using a labeled magnitude scale (LMS) or a visual analog scale (VAS), panelists will rate the perceived intensity of sweetness, as well as any other perceptible taste attributes such as bitterness, sourness, or aftertaste.
-
Rinsing: Panelists will rinse their mouths thoroughly with purified water between each sample and observe a mandatory waiting period (e.g., 2 minutes) to allow their palate to recover.
Data Analysis: The collected data will be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA) and post-hoc tests (e.g., Tukey's HSD), to determine significant differences in the sensory attributes between this compound and sucrose at different concentrations.
Below is a graphical representation of a typical experimental workflow for sensory analysis.
Caption: Experimental workflow for sensory comparison.
The Physiology of Sweet Taste Perception
The sensation of sweetness is initiated by the binding of sweet-tasting molecules to specific G-protein coupled receptors on the surface of taste receptor cells located in the taste buds.
The primary receptor for sweet taste is a heterodimer of two members of the T1R family of taste receptors: T1R2 and T1R3. When a sweetener like sucrose or this compound binds to this receptor, it triggers a conformational change that activates an intracellular signaling cascade.
This cascade involves the activation of the G-protein gustducin, which in turn stimulates the production of intracellular signaling molecules like cyclic AMP (cAMP) and inositol triphosphate (IP3). These second messengers ultimately lead to the depolarization of the taste receptor cell and the release of neurotransmitters, which send a signal to the brain that is interpreted as "sweet."
The following diagram illustrates the canonical sweet taste signaling pathway.
Caption: Sweet taste signaling pathway.
A Comparative Study of Erlose and Panose Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of specific oligosaccharides is paramount. This guide provides a comparative analysis of the synthesis of two such trisaccharides, Erlose and panose, focusing on both enzymatic and chemical methodologies. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthesis strategy.
At a Glance: this compound vs. Panose Synthesis
| Parameter | This compound Synthesis | Panose Synthesis |
| Primary Synthesis Route | Enzymatic | Enzymatic and Chemical |
| Common Enzymes | Inulosucrase, Amylosucrase (engineered) | Neopullulanase, Dextransucrase, α-Glucosidase |
| Common Substrates | Sucrose, Maltose | Pullulan, Sucrose, Maltose |
| Reported Yields (Enzymatic) | Up to 52% (maltosylfructosides)[1], 46% (engineered amylosucrase)[2] | Up to 91% (neopullulanase)[3], 69% (transglucosidase) |
| Reaction Times (Enzymatic) | 24-32 hours[1] | 6-24 hours |
| Key Advantages (Enzymatic) | High specificity, mild reaction conditions. | High yields with specific enzymes, multiple enzymatic routes available. |
| Key Challenges (Enzymatic) | Enzyme availability and stability, potential for by-product formation. | By-product formation depending on the enzyme, substrate cost (pullulan). |
| Chemical Synthesis Reported | Less common, limited data available. | Yes, established methods exist. |
Enzymatic Synthesis of this compound
This compound [α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside] is primarily synthesized through enzymatic transglycosylation reactions.
Inulosucrase-Catalyzed Synthesis
One prominent method for this compound synthesis involves the use of inulosucrase from Lactobacillus gasseri. This enzyme catalyzes the transfer of a fructose moiety from sucrose to a maltose acceptor. The highest yield of total maltosylfructosides (of which this compound is the main component) reached 52% when a 30:30 ratio of sucrose to maltose was used.[1]
Materials:
-
Inulosucrase (IS) from Lactobacillus gasseri DSM 20604
-
Sucrose
-
Maltose
-
25 mM Sodium acetate buffer (pH 5.2)
-
1 mM CaCl2
Procedure:
-
Prepare a reaction mixture containing sucrose and maltose in the desired ratio (e.g., 30:30 g/100 ml).
-
Dissolve the substrates in 25 mM sodium acetate buffer (pH 5.2) containing 1 mM CaCl2.
-
Add inulosucrase to a final concentration of 1.6 U/ml.
-
Incubate the reaction mixture at 55°C for 24 to 32 hours.
-
Monitor the reaction progress by analyzing the carbohydrate composition using techniques such as high-performance liquid chromatography (HPLC).
-
Terminate the reaction by heat inactivation of the enzyme.
-
Purify this compound from the reaction mixture using appropriate chromatographic techniques.
Engineered Amylosucrase for this compound Production
Recent advancements in enzyme engineering have led to the development of amylosucrase mutants from Neisseria polysaccharea with novel product specificities, including the synthesis of this compound from sucrose alone.[2][4] Specific mutants have been shown to produce this compound with yields up to 46%.[2]
Materials:
-
Purified engineered amylosucrase mutant (e.g., 37G4)
-
Sucrose
-
Appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Prepare a solution of sucrose at the desired concentration (e.g., 600 mM) in the reaction buffer.
-
Add the purified engineered amylosucrase to a final concentration of 1 U/mL.
-
Incubate the reaction at 30°C for 24 hours.[2]
-
Stop the reaction by heating the mixture to 95°C for 5 minutes.[2]
-
Analyze the products using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[2]
-
Purify this compound from the reaction mixture as required.
Enzymatic Synthesis of Panose
Panose [α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-α-D-glucose] can be synthesized through various enzymatic pathways.
Neopullulanase-Catalyzed Synthesis
A highly efficient method for panose production is the hydrolysis of pullulan using neopullulanase. This enzyme specifically cleaves the α-1,4-glycosidic linkages of pullulan to generate panose as the primary product.[3][5] A cold-active neopullulanase from Bacillus pseudofirmus 703 has been reported to produce 72.7 mg/mL of panose with a conversion yield of 91% (w/w) from 80 mg/mL of pullulan.[3]
Materials:
-
Neopullulanase (e.g., Amy117 from B. pseudofirmus 703)
-
Pullulan
-
Appropriate buffer (e.g., pH 7.0)
Procedure:
-
Prepare a solution of pullulan (e.g., 80 mg/mL) in the reaction buffer.
-
Add the neopullulanase enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C for Amy117).[3]
-
Monitor the formation of panose using HPLC.
-
Terminate the reaction when the desired conversion is achieved.
-
Since panose is the main product, purification is simplified.
Dextransucrase-Catalyzed Synthesis
Dextransucrase can synthesize panose through a transglucosylation reaction using sucrose as the donor and maltose as the acceptor. This process can be optimized for panose production in both batch and fed-batch reactors. A fed-batch process has been shown to yield an optimum production of 11.23 g/l·h of panose.
α-Glucosidase-Catalyzed Synthesis
α-Glucosidase is another key enzyme for panose synthesis. It catalyzes the transglycosylation of a glucosyl unit to an acceptor molecule. High-purity panose can be prepared using α-glucosidase from sources like Thermococcus siculi HJ21, with reported yields reaching up to 79.1% when fructose is used as the acceptor with maltose.
Chemical Synthesis of Panose
While enzymatic methods are prevalent, chemical synthesis of panose has also been established. A notable method was reported by Wolfrom and Koizumi. This multi-step chemical process provides an alternative route to panose, although it may involve more complex protection and deprotection steps compared to enzymatic synthesis.
Visualizing the Synthesis Pathways
To better understand the reaction mechanisms, the following diagrams illustrate the enzymatic synthesis workflows for this compound and panose.
Caption: Enzymatic synthesis of this compound by inulosucrase.
Caption: Enzymatic synthesis of Panose from pullulan by neopullulanase.
Caption: Dextransucrase-catalyzed synthesis of Panose.
Conclusion
The choice between this compound and panose synthesis, and the specific method employed, will depend on the desired yield, purity requirements, available resources, and scalability. Enzymatic methods generally offer high specificity and yield under mild conditions, with ongoing research in enzyme engineering promising even more efficient and novel synthesis routes. Chemical synthesis, while potentially more complex, provides a viable alternative for panose production. This guide serves as a foundational resource for researchers to navigate the synthesis of these valuable trisaccharides.
References
- 1. Enzymatic synthesis and characterization of fructooligosaccharides and novel maltosylfructosides by inulosucrase from Lactobacillus gasseri DSM 20604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel product specificity toward this compound and panose exhibited by multisite engineered mutants of amylosucrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel product specificity toward this compound and panose exhibited by multisite engineered mutants of amylosucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neopullulanase - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Methods for Erlose Analysis
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of the trisaccharide Erlose, selecting the optimal High-Performance Liquid Chromatography (HPLC) method is a critical decision. This guide provides a detailed comparison of two common HPLC techniques for this compound analysis: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and HPLC with Refractive Index Detection (HPLC-RI). The information presented herein is based on a comprehensive review of established analytical methodologies and validation data.
Method Performance Comparison
The choice between HPAEC-PAD and HPLC-RI for this compound analysis depends on the specific requirements of the application, such as sensitivity, selectivity, and sample matrix complexity. The following table summarizes the key performance parameters of each method.
| Performance Parameter | HPAEC-PAD | HPLC-RI |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.99[1][2] |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | High (µg/mL range)[3][4] |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL range) | High (µg/mL range)[3][4] |
| Precision (%RSD) | < 2% | < 5%[3] |
| Accuracy (% Recovery) | 95-105% | 90-110%[1] |
| Selectivity | High (excellent for complex matrices) | Moderate (potential for interferences) |
| Robustness | Good | Moderate |
Experimental Protocols
Detailed methodologies for both HPAEC-PAD and HPLC-RI are provided below. These protocols are based on established methods for sugar analysis and should be optimized for specific laboratory conditions and instrumentation.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle: HPAEC-PAD is a highly sensitive and selective technique for the analysis of carbohydrates. At high pH, the hydroxyl groups of carbohydrates are ionized, allowing for their separation on a strong anion-exchange column. Pulsed amperometric detection provides direct and sensitive detection of carbohydrates without the need for derivatization.
Instrumentation:
-
HPLC system with a biocompatible pump, autosampler, and column thermostat.
-
Pulsed Amperometric Detector with a gold working electrode and an Ag/AgCl reference electrode.
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in deionized water. A typical gradient might be a step-gradient program: isocratic elution with 68 mM NaOH for 25 minutes, followed by a 5-minute column clean-up with 100 mM NaOH + 100 mM NaOAc, and a 15-minute re-equilibration to initial conditions.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Pulsed Amperometry with a four-step potential waveform.[1]
Sample Preparation:
-
Accurately weigh the sample and dissolve it in deionized water to a known concentration.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
Principle: HPLC-RI separates sugars based on their differential partitioning between a stationary phase (typically an amino- or ligand-exchange column) and a mobile phase. The refractive index detector measures the change in the refractive index of the eluent as the analyte passes through the detector cell. This method is less sensitive than HPAEC-PAD and is susceptible to baseline drift with temperature fluctuations.
Instrumentation:
-
HPLC system with a pump, autosampler, and column thermostat.
-
Refractive Index Detector.
Chromatographic Conditions:
-
Column: An amino-propyl or ligand-exchange column designed for carbohydrate analysis (e.g., Luna NH2, Shodex Sugar series).[3][5]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[5][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Injection Volume: 20 µL.
-
Detection: Refractive Index Detector.
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
For samples with a high fat content, a defatting step with a non-polar solvent may be required. For samples with high protein content, a deproteination step (e.g., using Carrez clarification) may be necessary.[5]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates a typical workflow for validating an HPLC method for this compound analysis, based on the International Council for Harmonisation (ICH) guidelines.
Caption: A logical workflow for the validation of an HPLC method for this compound analysis.
Signaling Pathway of Detection
The fundamental difference in the detection principle between HPAEC-PAD and HPLC-RI is visualized in the following diagram.
Caption: Signaling pathways for HPAEC-PAD and HPLC-RI detection of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagas… [ouci.dntb.gov.ua]
- 5. spectralabsci.com [spectralabsci.com]
- 6. agronomy.emu.ee [agronomy.emu.ee]
A Comparative Analysis of Erlose and Trehalose Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
In the realm of biopharmaceutical formulation and drug delivery, the choice of excipients is paramount to ensuring the stability and efficacy of therapeutic molecules. Among the various stabilizers, sugars play a crucial role in protecting proteins and other biologics from degradation. This guide provides a detailed comparison of the stability of two carbohydrates, erlose and trehalose, in aqueous solutions, supported by available experimental data and detailed methodologies.
Executive Summary
Trehalose is widely recognized for its exceptional chemical and physical stability, particularly its resistance to hydrolysis under acidic conditions and high temperatures. This stability is attributed to its unique α,α-1,1-glycosidic bond. This compound, a trisaccharide, is less studied in terms of its intrinsic stability in solution compared to trehalose. While direct comparative kinetic data is scarce in publicly available literature, this guide synthesizes the existing information on both sugars to provide a comprehensive overview for formulation scientists.
Data Presentation: Physicochemical Properties and Stability
The following table summarizes the key properties and available stability data for this compound and trehalose. It is important to note that quantitative stability data for this compound is limited in comparison to the extensive research on trehalose.
| Property/Parameter | This compound | Trehalose | Source(s) |
| Chemical Structure | Trisaccharide (α-D-Glc-(1→4)-α-D-Glc-(1→2)-β-D-Fru) | Disaccharide (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) | |
| Molar Mass | 504.44 g/mol | 342.30 g/mol (anhydrous), 378.33 g/mol (dihydrate) | |
| Type | Reducing Sugar (contains a fructose moiety) | Non-reducing sugar | [1] |
| Spontaneous Hydrolysis Half-life (25 °C) | Data not available | 6.6 x 10⁶ years | [1][2] |
| Acid Hydrolysis | Susceptible to hydrolysis, especially at the sucrose-like linkage. Quantitative data on rate constants is not readily available. | Highly resistant to acid hydrolysis. Can tolerate a pH of 2 at 100°C for 24 hours.[1][3] | [1][3] |
| Thermal Stability | Data on thermal degradation kinetics in solution is limited. | Exceptionally stable in the presence of heat. Does not caramelize or participate in Maillard reactions upon heating.[3] | [3] |
| Glass Transition Temperature (Tg) | Data not available | Approximately 120°C (anhydrous), which is high among disaccharides.[3] | [3] |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used to assess the stability of sugars in solution.
Determination of Hydrolysis Rate by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the degradation of the sugar over time under specific pH and temperature conditions.
Objective: To determine the rate constant of hydrolysis for this compound and trehalose.
Materials:
-
This compound and Trehalose standards
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
HPLC system with a Refractive Index (RI) detector
-
Carbohydrate analysis column (e.g., Amino column)
-
Acetonitrile (ACN), HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Water bath or incubator for temperature control
-
pH meter
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and trehalose (e.g., 10 mg/mL) in deionized water.
-
Reaction Setup:
-
For each sugar, prepare a series of reaction solutions at the desired concentrations (e.g., 1 mg/mL) in buffers of different pH values (e.g., pH 2, 4, 7, 9).
-
To study thermal degradation, prepare solutions in a neutral pH buffer.
-
-
Incubation:
-
Place the reaction solutions in a constant temperature water bath or incubator set to the desired temperatures (e.g., 60°C, 80°C, 100°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each reaction mixture.
-
Immediately cool the aliquot in an ice bath to stop the reaction and neutralize if necessary.
-
-
HPLC Analysis:
-
The mobile phase typically consists of an isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Set the column temperature (e.g., 30°C) and the RI detector temperature (e.g., 35°C).
-
Inject a known volume of the sample onto the HPLC system.
-
Identify and quantify the peak corresponding to the intact sugar by comparing the retention time and peak area to a standard curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the sugar concentration versus time.
-
If the plot is linear, the reaction follows first-order kinetics. The negative of the slope of this line gives the pseudo-first-order rate constant (k).
-
Thermal Degradation Analysis by Differential Scanning Calorimetry (DSC)
This technique is used to determine the glass transition temperature (Tg) and to study the thermal stability of the sugars in their amorphous state.
Objective: To determine and compare the glass transition temperatures of this compound and trehalose.
Materials:
-
This compound and Trehalose samples
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sugar sample (typically 3-10 mg) into a hermetic aluminum pan and seal it. An amorphous state can be prepared by freeze-drying an aqueous solution of the sugar.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected glass transition and melting point.
-
Cool the sample rapidly back to the starting temperature.
-
Reheat the sample at the same constant rate. The glass transition is observed as a step-change in the heat flow during the second heating scan.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the midpoint of the step-change in the heat flow curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing sugar stability and a simplified representation of the hydrolysis process.
Caption: Experimental workflow for determining the hydrolysis rate constant of sugars.
Caption: Simplified schematic of sugar hydrolysis in solution.
Conclusion
Based on the available evidence, trehalose exhibits superior stability in aqueous solutions compared to what is currently documented for this compound. Its non-reducing nature and the stability of its α,α-1,1-glycosidic linkage make it highly resistant to both acid-catalyzed hydrolysis and thermal degradation. While this compound may have applications in specific contexts, its stability, particularly under the stressful conditions often encountered during drug formulation and storage, appears to be less robust due to the presence of a sucrose-like linkage which is more susceptible to hydrolysis.
For drug development professionals seeking a highly stable saccharide excipient, trehalose remains the benchmark. Further quantitative studies directly comparing the stability of this compound and trehalose under a range of pH and temperature conditions are warranted to fully elucidate their relative merits for pharmaceutical applications.
References
- 1. Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Metabolic Study: Erlose vs. Sucrose
A comprehensive analysis of the metabolic fate of Erlose in comparison to the well-established metabolic pathways of sucrose. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the in vivo metabolism of this compound and sucrose, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a trisaccharide composed of two glucose molecules and one fructose molecule, presents a distinct metabolic profile compared to the disaccharide sucrose (one glucose and one fructose). While sucrose is readily hydrolyzed and absorbed in the small intestine, leading to a rapid increase in blood glucose and insulin levels, the unique glycosidic linkages in this compound suggest a slower and incomplete digestion. This fundamental structural difference implies that a significant portion of ingested this compound may reach the colon, where it can be fermented by the gut microbiota. This guide will delve into the enzymatic hydrolysis, glycemic and insulinemic responses, and the impact on the gut microbiome of both sugars.
Structural and Digestive Differences
Sucrose is characterized by an α-1,2 glycosidic bond between glucose and fructose. In contrast, this compound, with the chemical structure α-D-Glc-(1→4)-α-D-Glc-(1→2)-β-D-Fru, contains two critical linkages: an α-1,4 glycosidic bond between the two glucose units and an α-1,2 glycosidic bond between the second glucose unit and fructose.
Human digestive enzymes, specifically sucrase-isomaltase located in the brush border of the small intestine, are highly specific. Sucrase efficiently hydrolyzes the α-1,2 bond of sucrose[1][2]. While enzymes like maltase and isomaltase can cleave α-1,4 glycosidic bonds, the overall structure of this compound, being a trisaccharide, is expected to be less efficiently hydrolyzed than sucrose[3][4]. It is hypothesized that the α-1,4 linkage in this compound may be partially cleaved, yielding glucose and isomaltose, but the α-1,2 linkage to fructose is unlikely to be efficiently broken down by sucrase.
Comparative Metabolic Pathways
The differing digestive fates of this compound and sucrose lead to distinct metabolic pathways.
Sucrose Metabolism
Upon ingestion, sucrose is rapidly hydrolyzed into glucose and fructose by the enzyme sucrase in the small intestine[5][6]. These monosaccharides are then readily absorbed into the bloodstream, leading to a significant increase in blood glucose and a subsequent insulin response[7][8][9]. High sucrose intake has been shown to influence the composition of the gut microbiota, in some cases negatively impacting beneficial bacteria[10][11][12][13][14].
Postulated this compound Metabolism
Due to its incomplete hydrolysis, a substantial portion of ingested this compound is expected to pass undigested into the large intestine. There, it becomes a substrate for fermentation by the resident gut microbiota[15][16]. This fermentation process is anticipated to yield short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which can have various systemic effects on the host's metabolism and gut health.
Diagram of Postulated this compound Metabolism
Caption: Postulated metabolic pathway of this compound in the human gastrointestinal tract.
Quantitative Data Comparison
The following table summarizes the expected key metabolic differences between this compound and sucrose based on their chemical structures and the known actions of human digestive enzymes.
| Parameter | Sucrose | This compound (Postulated) |
| Primary Site of Metabolism | Small Intestine | Small & Large Intestine |
| Primary Metabolic Process | Enzymatic Hydrolysis | Partial Hydrolysis & Fermentation |
| Primary End Products | Glucose, Fructose | Glucose, Isomaltose, SCFAs |
| Glycemic Response | High | Low to Moderate |
| Insulin Response | High | Low to Moderate |
| Impact on Gut Microbiota | Compositional shifts | Fermentation substrate, potential prebiotic effect |
Experimental Protocols
To validate the postulated metabolic differences, a randomized, double-blind, crossover in vivo study could be conducted.
Objective: To compare the glycemic response, insulinemic response, and changes in gut microbiota composition after acute ingestion of this compound versus sucrose in healthy human subjects.
Participants: A cohort of healthy adult volunteers with no known metabolic disorders.
Intervention: Participants would consume a standardized beverage containing either 50g of sucrose or 50g of this compound on two separate occasions, with a washout period in between.
Measurements:
-
Blood Samples: Collected at baseline and at 15, 30, 45, 60, 90, and 120 minutes post-ingestion to measure plasma glucose and insulin concentrations.
-
Fecal Samples: Collected at baseline and at 24 and 48 hours post-ingestion to analyze changes in the gut microbiota composition via 16S rRNA sequencing and SCFA concentrations via gas chromatography-mass spectrometry.
Diagram of Experimental Workflow
Caption: A proposed experimental workflow for a human clinical trial comparing the metabolic effects of this compound and sucrose.
Conclusion
Based on its chemical structure, this compound is anticipated to exhibit a markedly different in vivo metabolic profile compared to sucrose. Its incomplete digestion in the small intestine suggests a lower glycemic and insulinemic impact, coupled with a potential prebiotic effect due to its fermentation by the colonic microbiota. Further in vivo studies are warranted to confirm these hypotheses and to fully elucidate the physiological consequences of this compound consumption. This information will be critical for researchers and professionals in the fields of nutrition, food science, and drug development who are exploring novel carbohydrates with modified metabolic properties.
References
- 1. Sucrase-isomaltase - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 3.42 Carbohydrate Digestion in the Small Intestine | Nutrition Flexbook [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. Sucrose | alimentarium [alimentarium.org]
- 6. Digestion & absorption | World Sugar Research Organisation [wsro.org]
- 7. longdom.org [longdom.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Induction of insulin resistance by high-sucrose feeding does not raise mean arterial blood pressure but impairs haemodynamic responses to insulin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sugar And The Gut Microbiome | Dr. Suhirdan Vivekanandarajah [sydneygastroenterologist.com.au]
- 11. Different Dose of Sucrose Consumption Divergently Influences Gut Microbiota and PPAR-γ/MAPK/NF-κB Pathway in DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sugar targets gut microbe linked to lean and healthy people | Yale News [news.yale.edu]
- 13. mdpi.com [mdpi.com]
- 14. Sugar Disrupts Microbiome, Eliminates Protection Against Obesity and Diabetes | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 15. In vitro digestion and human gut microbiota fermentation of Bletilla striata polysaccharides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro digestion and human gut microbiota fermentation of Bletilla striata polysaccharides and oligosaccharides [frontiersin.org]
Erlose as a Sweetener in Food Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for ideal sweeteners in food and pharmaceutical formulations is a perpetual endeavor, driven by the dual objectives of palatability and health. Erlose, a trisaccharide naturally present in honey and royal jelly, has emerged as a potential alternative to traditional and artificial sweeteners. This guide provides a comprehensive comparison of the efficacy of this compound against commonly used sweeteners—sucrose, sucralose, aspartame, and stevia. The following sections present available experimental data on their sweetening power, stability, and metabolic fate, alongside detailed experimental protocols to facilitate further research and development.
Data Presentation: A Comparative Analysis of Sweetener Properties
The following tables summarize the key quantitative data for this compound and its alternatives. It is important to note that publicly available experimental data on this compound is limited. Where specific data for this compound is unavailable, this is clearly indicated.
Table 1: Sweetness Profile and Physicochemical Properties
| Property | This compound | Sucrose | Sucralose | Aspartame | Stevia (Rebaudioside A) |
| Relative Sweetness to Sucrose | ~1x (anecdotal) | 1x (Reference) | ~600x[1][2][3][4] | ~200x[1][4] | ~200-400x[1] |
| Caloric Value (kcal/g) | Data not available | 4 | 0[1] | 4 | 0[1] |
| Molecular Formula | C₁₈H₃₂O₁₆[5] | C₁₂H₂₂O₁₁ | C₁₂H₁₉Cl₃O₈ | C₁₄H₁₈N₂O₅ | C₄₄H₇₀O₂₃ |
| Molecular Weight ( g/mol ) | 504.44[5] | 342.30 | 397.64 | 294.30 | 967.01 |
| Appearance | White to off-white powder[6] | White crystalline solid | White crystalline powder | White powder[7] | White to light yellow powder |
Table 2: Stability Profile in Food Processing Conditions
| Condition | This compound | Sucrose | Sucralose | Aspartame | Stevia (Rebaudioside A) |
| Heat Stability | Data not available | Stable at neutral pH, hydrolyzes at high temperatures and acidic pH | Highly stable up to 119-125°C[3] | Not heat stable; degrades at high temperatures[7][8] | Generally stable to heat |
| pH Stability | Data not available | Stable in neutral and alkaline conditions; hydrolyzes in acidic conditions | Stable over a wide pH range (3-7)[9] | Optimal stability at pH 4.3; degrades at higher and lower pH | Stable in acidic to neutral pH |
Experimental Protocols
Sensory Evaluation of Sweetness: A Quantitative Descriptive Analysis
Objective: To determine the relative sweetness and sensory profile of this compound in comparison to other sweeteners.
Methodology:
-
Panelist Selection and Training: Recruit and train a panel of 10-12 individuals in sensory evaluation techniques.[10] Panelists should be able to identify and quantify basic tastes (sweet, sour, bitter, salty, umami) and describe flavor profiles.
-
Sample Preparation:
-
Prepare stock solutions of each sweetener (this compound, sucrose, sucralose, aspartame, stevia) in deionized water.
-
Create a series of dilutions for each sweetener to cover a range of sweetness intensities. For high-intensity sweeteners, concentrations will be significantly lower.
-
A reference solution of 5% (w/v) sucrose should be prepared.[11]
-
-
Evaluation Procedure:
-
Employ a randomized, double-blind presentation of the sweetener solutions to the panelists.
-
Utilize the "General Labeled Magnitude Scale (gLMS)" for panelists to rate the perceived intensity of sweetness and any other sensory attributes (e.g., bitterness, aftertaste).
-
Include the 5% sucrose reference solution in the sample set to anchor the scale.
-
Provide panelists with unsalted crackers and deionized water for palate cleansing between samples.
-
-
Data Analysis:
-
Collect and analyze the intensity ratings for each sweetener at different concentrations.
-
Construct dose-response curves for each sweetener.
-
Calculate the relative sweetness by determining the concentration of each sweetener required to produce the same perceived sweetness intensity as the sucrose reference.
-
Stability Testing Under Food Processing Conditions
Objective: To assess the stability of this compound under varying temperature and pH conditions commonly encountered in food manufacturing.
Methodology:
-
Sample Preparation:
-
Prepare aqueous solutions of this compound at a standardized concentration (e.g., 5% w/v).
-
Adjust the pH of the solutions to three levels representative of different food matrices: acidic (pH 3.0), neutral (pH 7.0), and alkaline (pH 8.0) using food-grade acids (e.g., citric acid) and bases (e.g., sodium bicarbonate).
-
-
Accelerated Stability Testing:
-
Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each condition for analysis.
-
Quantify the concentration of the sweetener using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector).
-
Monitor for the appearance of degradation products.
-
Assess any changes in physical properties such as color and clarity using spectrophotometry.
-
-
Data Analysis:
-
Plot the concentration of the sweetener as a function of time for each pH and temperature condition.
-
Calculate the degradation rate constant and predict the shelf-life under normal storage conditions using the Arrhenius equation.
-
Mandatory Visualizations
Sweetness Perception Signaling Pathway
Caption: Simplified signaling pathway for sweetness perception in taste bud cells.
Experimental Workflow for Sensory Evaluation
Caption: Experimental workflow for the sensory evaluation of sweeteners.
Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical metabolic pathway of this compound in the human digestive system.
Discussion and Future Directions
The available information suggests that this compound holds promise as a sucrose substitute, particularly due to its potential one-to-one sweetness equivalence and its natural origin. However, the current body of scientific literature lacks comprehensive data to fully validate its efficacy and safety in food formulations. Key areas requiring further investigation include:
-
Quantitative Sensory Analysis: Rigorous sensory panel studies are needed to confirm the sweetness intensity and profile of this compound relative to sucrose and other sweeteners.
-
Stability Studies: Detailed investigations into the stability of this compound under a wider range of pH, temperature, and food matrix conditions are crucial for its application in processed foods.
-
Metabolic and In-Vivo Studies: In-depth research is required to elucidate the precise metabolic fate of this compound in humans, including its digestibility, absorption, and potential effects on gut microbiota.
The experimental protocols provided in this guide offer a framework for researchers to address these knowledge gaps. A thorough understanding of these parameters will be essential for the successful integration of this compound into the food and pharmaceutical industries as a safe and effective sweetening agent.
References
- 1. metabrandcorp.com [metabrandcorp.com]
- 2. webstaurantstore.com [webstaurantstore.com]
- 3. fda.gov [fda.gov]
- 4. oobli.com [oobli.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound ≥94% (HPLC) | 13101-54-7 [sigmaaldrich.com]
- 7. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 8. Artificial sweeteners – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond Sugar: A Holistic Review of Sweeteners and Their Role in Modern Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. ucfoodsafety.ucdavis.edu [ucfoodsafety.ucdavis.edu]
- 13. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Erlose Content in Various Honey Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of erlose content in different honey types, intended for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, details experimental protocols for this compound quantification, and presents a visual representation of the analytical workflow.
This compound, a trisaccharide composed of two glucose units and one fructose unit, is a minor but significant carbohydrate in honey. Its concentration can vary depending on the honey's floral source and enzymatic activity. Understanding the this compound content is crucial for honey authentication, quality control, and exploring its potential physiological effects.
Quantitative Analysis of this compound Content
The this compound content in honey is influenced by the floral origin and the enzymatic activity of the bees. While fructose and glucose are the predominant sugars, the concentration of trisaccharides like this compound can be a distinguishing characteristic among different honey varieties.
Below is a summary of available data on this compound content in various monofloral honeys. It is important to note that the concentration of minor sugars like this compound can exhibit considerable variability even within the same honey type due to geographical, seasonal, and processing factors.
| Honey Type | This compound Content (%) | Reference(s) |
| Jujube | 0.146 - 2.776 | [1] |
| Various (12 samples) | 0.03 - 1.214 | |
| Acacia | Described as "rather high" | |
| Manuka | High concentration found in oligosaccharide extracts | |
| Clover | Data not available | |
| Buckwheat | Data not available | |
| Orange Blossom | Data not available | |
| Eucalyptus | Data not available | |
| Linden | Contains 3-5% oligosaccharides (this compound content not specified) | [2] |
Note: The data for Manuka honey pertains to an oligosaccharide extract and may not represent the this compound percentage in the whole honey.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in a complex matrix like honey requires sophisticated analytical techniques. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) are two commonly employed methods for the analysis of carbohydrates in honey.
Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This method offers high sensitivity and selectivity for carbohydrate analysis without the need for derivatization.
1. Sample Preparation:
-
Accurately weigh approximately 1.0 g of a homogeneous honey sample.
-
Dissolve the honey in deionized water in a 50 mL volumetric flask and bring to volume.
-
For analysis of minor sugars like this compound, a further dilution may be necessary. For example, dilute 1 mL of the stock solution into a 25 mL volumetric flask with deionized water to achieve a final concentration of approximately 0.8 mg/mL.
-
Before injection, filter the diluted sample through a 0.45 µm membrane filter.
2. Chromatographic Conditions:
-
Column: A suitable anion-exchange column for carbohydrate separation (e.g., Dionex CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. The specific gradient will depend on the column and the range of sugars being analyzed.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-25 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform potentials and durations should be optimized for carbohydrate detection.
3. Calibration:
-
Prepare a series of standard solutions of this compound and other relevant sugars (e.g., glucose, fructose, sucrose, maltose) in deionized water.
-
The concentration range for the calibration curve should encompass the expected concentration of this compound in the honey samples. For this compound, a range of 1 to 20 mg/L may be appropriate.
-
Construct a calibration curve by plotting the peak area against the concentration for each standard.
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the this compound standard.
-
Quantify the this compound concentration in the sample by using the calibration curve.
Protocol 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is a robust and widely used technique for the analysis of major sugars in honey, and with appropriate column selection, can also be used for minor oligosaccharides.
1. Sample Preparation:
-
Prepare a 20% (w/v) solution of honey in deionized water.
-
To remove proteins and other interfering substances, add a clarifying agent such as Carrez I and Carrez II solutions.
-
Centrifuge the solution and filter the supernatant through a 0.45 µm membrane filter.
2. Chromatographic Conditions:
-
Column: An amino-propylesiloxane-bonded silica column (NH2 column) or a ligand-exchange column is typically used for sugar analysis.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) is common for NH2 columns. For ligand-exchange columns, deionized water is often used.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Injection Volume: 20 µL.
-
Detection: Refractive Index (RI) detector. The detector temperature should be kept constant and close to the column temperature.
3. Calibration:
-
Prepare standard solutions of this compound and other sugars in the mobile phase.
-
Construct a calibration curve by plotting the peak height or area against the concentration.
4. Data Analysis:
-
Identify the this compound peak in the honey sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in honey samples using chromatographic methods.
Caption: Experimental workflow for this compound quantification in honey.
Biochemical Pathway of this compound Formation
This compound is not typically a primary component of nectar. Instead, it is formed through the enzymatic activity of bees during the honey production process. The key enzyme involved is α-glucosidase, which is present in the bees' salivary glands. This enzyme catalyzes a transglucosylation reaction where a glucose unit from sucrose is transferred to another sucrose molecule.
Caption: Enzymatic formation of this compound from sucrose in honey.
This guide provides a foundational understanding of this compound content in different honey types and the methodologies for its quantification. Further research is warranted to expand the database of this compound concentrations across a wider variety of monofloral honeys to better utilize this trisaccharide as a marker for honey authentication and quality assessment.
References
Safety Operating Guide
Proper Disposal of Erlose: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the disposal of Erlose, a trisaccharide used in various research applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Chemical and Safety Data
Before handling this compound, it is crucial to be aware of its properties and associated hazards. This information is critical for safe handling and for determining the appropriate disposal route.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | α-Maltosyl β-fructofuranoside, α-D-Glc-(1→4)-α-D-Glc-(1→2)-β-D-Fru |
| CAS Number | 13101-54-7 |
| Molecular Formula | C18H32O16 |
| Molecular Weight | 504.44 g/mol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects)[1] |
Pre-Disposal and Handling Precautions
To minimize risks during handling and prior to disposal, the following personal protective equipment (PPE) and handling procedures are recommended:
-
Engineering Controls : Ensure adequate ventilation in the work area. An accessible safety shower and eye wash station should be available.[1]
-
Personal Protective Equipment (PPE) :
-
Safe Handling Practices : Avoid inhalation, and contact with eyes and skin.[1] Prevent the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.
-
Waste Identification and Segregation :
-
Any unwanted this compound, including expired material, contaminated material from spills, or residual amounts in containers, should be considered chemical waste.
-
Segregate this compound waste from other incompatible chemical waste streams to prevent unintended reactions.
-
-
Containerization :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[3] Do not use abbreviations or chemical formulas.
-
Include the date when the waste was first added to the container.
-
-
Storage :
-
Disposal :
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Do not dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal.[3][5]
-
Spill Management
In the event of a spill, follow these procedures to contain and clean up the material safely:
-
Evacuate and Secure the Area : Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]
-
Use Personal Protective Equipment : Wear the appropriate PPE as outlined above before attempting to clean the spill.[1]
-
Containment and Cleanup :
-
For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[6]
-
For solutions, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Collect the contaminated absorbent material and place it in a labeled hazardous waste container.[2]
-
-
Decontamination : Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Waste Disposal : Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Erlose
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling of Erlose, a trisaccharide used in various research applications. The following procedures and recommendations are compiled to minimize exposure risks and ensure proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent direct contact and inhalation. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or eyeshields | Protects against splashes and dust particles. |
| Hand Protection | Protective, chemical-resistant gloves | Prevents skin contact. |
| Body Protection | Impervious clothing, lab coat, or coveralls | Protects skin from accidental spills. |
| Respiratory Protection | Suitable respirator (e.g., N95 for powders) | Prevents inhalation of dust or aerosols, especially when not handled in a fume hood.[1] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical for maintaining the stability of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][3]
-
Avoid all direct contact with the eyes, skin, and clothing.[2][3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly after handling the substance.[2]
Storage:
-
Keep the container tightly sealed to prevent contamination and moisture absorption.[2][3]
-
Protect from direct sunlight and sources of ignition.[2]
-
Recommended storage temperatures vary depending on the form of this compound:
Spill Response Plan
In the event of a spill, a swift and organized response is necessary to mitigate any potential hazards.
For minor spills:
-
Alert others in the immediate vicinity.
-
Don appropriate PPE before attempting to clean the spill.
-
Contain the spill using an inert absorbent material such as sand, earth, or diatomaceous earth.[5]
-
For powder spills, gently sweep up the material, avoiding dust generation. Dampened disposable pads can be used to absorb the powder.[6]
-
For liquid spills, absorb the solution with a liquid-binding material.[2]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
-
Collect all contaminated materials in a suitable, sealed container for disposal.[2][3]
-
Wash the spill area with soap and water.
For major spills:
-
Evacuate the area immediately.
-
Notify your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
The logical workflow for a spill response is illustrated in the diagram below.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination, as it is very toxic to aquatic life with long-lasting effects.[2]
-
All waste materials, including spilled this compound, absorbent materials, and contaminated PPE, must be collected in a sealed, labeled container.
-
Disposal should be conducted through an approved waste disposal plant or licensed chemical destruction facility.[2][3]
-
Follow all prevailing country, federal, state, and local regulations for hazardous waste disposal.[2]
-
Do not discharge this compound into sewer systems or waterways.[3]
The step-by-step process for the safe handling of this compound from receipt to disposal is outlined in the following diagram.
References
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
